molecular formula C8H18N2 B1615812 1-Aminomethylcycloheptylamine CAS No. 5062-68-0

1-Aminomethylcycloheptylamine

Cat. No.: B1615812
CAS No.: 5062-68-0
M. Wt: 142.24 g/mol
InChI Key: NVOUFFPIQCIEDT-UHFFFAOYSA-N
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Description

1-Aminomethylcycloheptylamine (CAS 5062-68-0) is an organic compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . This biochemical features a cycloheptane ring core substituted with both a primary amine and an aminomethyl group, contributing to its properties as a versatile building block in chemical synthesis and research applications. Available with a purity of 98% or higher, this compound has a documented boiling point of 201.1°C at 760 mmHg and a density of 0.918 g/cm³ . The primary amine functionalities make it a valuable intermediate for constructing more complex molecular architectures, particularly in pharmaceutical and materials science research. Its structure, characterized by the seven-membered cycloheptyl ring, may offer distinct conformational and steric properties compared to similar six-membered ring compounds, which can be critical for structure-activity relationship (SAR) studies . This product is provided For Research Use Only. It is strictly for use in laboratory research and is not intended for human or veterinary diagnostic, therapeutic, or any other personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(aminomethyl)cycloheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-7-8(10)5-3-1-2-4-6-8/h1-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOUFFPIQCIEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198668
Record name Cycloheptanemethanamine, 1-amino- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5062-68-0
Record name Cycloheptylamine, 1-aminomethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005062680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptanemethanamine, 1-amino- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Aminomethylcycloheptylamine chemical structure and molecular properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(Aminomethyl)cycloheptan-1-amine (often abbreviated as 1-AMCHA or analogous to the cyclohexane derivative 1,3-BAC, though structurally distinct). This molecule represents a specialized class of geminal diamines built upon a flexible seven-membered carbocyclic scaffold.[1]

Structural Dynamics, Synthetic Pathways, and Molecular Utility

Executive Summary

1-(Aminomethyl)cycloheptan-1-amine is a cycloaliphatic diamine characterized by a geminal substitution pattern on a seven-membered ring.[1] Unlike its rigid cyclohexane analogs (e.g., isophorone diamine), this molecule introduces a unique "conformational adaptability" due to the pseudorotation of the cycloheptane core. This property makes it a high-value scaffold in two distinct fields:

  • Medicinal Chemistry: As a bioisostere for amino acids or a scaffold for NMDA receptor antagonists and enzyme inhibitors, offering a balance between lipophilicity and steric bulk.

  • Polymer Science: As a curing agent for epoxy resins, where the ring flexibility imparts impact resistance and toughness to the final thermoset network.

Part 1: Molecular Identity & Physicochemical Profile

The defining feature of 1-AMCHA is the 1,1-disubstitution (geminal) pattern. This creates a "neopentyl-like" steric environment for the aminomethyl group, while the ring amine is sterically hindered by the cycloheptane ring itself.

Structural Specifications
PropertyValue / DescriptionNote
IUPAC Name 1-(Aminomethyl)cycloheptan-1-amine
Molecular Formula

Molecular Weight 142.24 g/mol Homolog of 1-aminomethylcyclohexylamine (128.22 g/mol )
CAS Number Not widely listed (Analog: 5062-67-9 for cyclohexane)Often synthesized in situ or custom ordered.[1][2]
Core Scaffold Cycloheptane (Suberane)7-membered carbocycle
Functional Groups

Amine (Ring-bound),

Amine (Exocyclic)
Differing steric environments
Physicochemical Properties (Predicted vs. Analog)

Data extrapolated from cyclohexane homologs and calculated consensus models.

ParameterPredicted ValueCausality / Implication
LogP (Octanol/Water) ~1.6 – 1.8Higher lipophilicity than cyclohexane analog (0.5–1.[1]1) due to extra methylene.[1]
Boiling Point 195°C – 205°CHigh BP due to strong intermolecular H-bonding (diamine).[1]
pKa (Amine 1) ~10.5Typical primary aliphatic amine.
pKa (Amine 2) ~9.2Depressed pKa due to electrostatic repulsion from the geminal ammonium species.
Polar Surface Area (TPSA) ~52 ŲModerate polarity; capable of crossing BBB if lipophilicity is sufficient.

Part 2: Structural Architecture & Conformational Dynamics

The "Cycloheptane Effect" is the critical differentiator of this molecule. While cyclohexane exists predominantly in a rigid chair conformation, cycloheptane is fluxional.

The Pseudorotation Landscape

The cycloheptane ring interconverts between the Twist-Chair (TC) and Twist-Boat (TB) forms.[1]

  • Energetic Minimum: The Twist-Chair is generally the lowest energy conformation.[1]

  • Geminal Substitution Effect: Placing two groups (Amino and Aminomethyl) at C1 introduces Thorpe-Ingold effects (angle compression). The ring will distort to minimize 1,2-eclipsing interactions and transannular strain (Prelog strain) common in medium-sized rings.[1]

Biological Implication

In drug design, this flexibility allows the inhibitor to "mold" into a binding pocket (Induced Fit), potentially increasing affinity compared to a rigid cyclohexane analog, albeit with a higher entropic penalty upon binding.

ConformationalLandscape Cyclohexane Cyclohexane Analog (Rigid Chair) Binding Target Binding (Induced Fit) Cyclohexane->Binding Lock-and-Key (Low Entropy Cost) Cycloheptane 1-AMCHA (Cycloheptane Scaffold) TwistChair Twist-Chair (TC) Global Minimum Cycloheptane->TwistChair Equilibrium TwistBoat Twist-Boat (TB) High Energy TwistChair->TwistBoat Pseudorotation (Low Barrier) TwistChair->Binding Conformational Selection TwistBoat->Binding Adaptability

Figure 1: Conformational energy landscape comparison. The cycloheptane scaffold offers dynamic adaptability compared to the rigid cyclohexane analog.

Part 3: Synthetic Pathways[1][3]

The synthesis of 1-(aminomethyl)cycloheptan-1-amine typically follows the Strecker Synthesis or Bucherer-Bergs route starting from cycloheptanone.[1] This ensures the formation of the geminal carbon-nitrogen bonds.[1]

Protocol: Modified Strecker Route

This method is preferred for generating the 1-amino-1-nitrile intermediate, which is then reduced.[1]

Step 1: Strecker Reaction (Formation of Aminonitrile)

  • Reagents: Cycloheptanone, Sodium Cyanide (NaCN), Ammonium Chloride (NH4Cl), Methanol/Water.

  • Mechanism: The ketone condenses with ammonia (from NH4Cl) to form an imine, which is trapped by the cyanide ion.

  • Outcome: 1-amino-1-cyanocycloheptane.[1]

Step 2: Reduction (Nitrile to Amine)

  • Reagents: Lithium Aluminum Hydride (LiAlH4) in THF or Hydrogenation (H2) with Raney Nickel.

  • Critical Control: Anhydrous conditions are vital for LiAlH4.[1]

  • Outcome: 1-(Aminomethyl)cycloheptan-1-amine.[2]

SynthesisRoute Ketone Cycloheptanone (C7 Ring) Imine Imine Intermediate (Transient) Ketone->Imine + NH4Cl / NH3 Nitrile 1-Amino-1-cyanocycloheptane (Stable Intermediate) Imine->Nitrile + NaCN (Strecker) Diamine 1-(Aminomethyl)cycloheptan-1-amine (Final Product) Nitrile->Diamine Reduction (LiAlH4 or H2/Raney Ni)

Figure 2: Synthetic workflow from cycloheptanone to the target diamine via the Strecker protocol.[1][3][4][5]

Part 4: Applications in Drug Development & Materials

Medicinal Chemistry: The "Fatty" Gabapentin Analog

1-AMCHA is structurally homologous to Gabapentin (which uses a cyclohexane ring).

  • Hypothesis: Replacing the cyclohexane ring with cycloheptane increases lipophilicity (LogP) and alters the spatial vector of the amine groups.

  • Target:

    
     subunit of voltage-gated calcium channels.
    
  • Rationale: The larger ring may occupy hydrophobic pockets that the 6-membered ring cannot reach, potentially improving potency or changing metabolic clearance rates.

Epoxy Curing Agents

In material science, geminal diamines are excellent curing agents.

  • Mechanism: The two primary amines react with epoxide groups to form a crosslinked network.

  • Advantage: The cycloheptane ring acts as a "internal plasticizer." Unlike rigid benzene or cyclohexane rings, the 7-ring flexibility allows the polymer chains to move slightly under stress, improving impact resistance and preventing brittle fracture in coatings.

Part 5: Handling & Safety Protocol

As a primary aliphatic diamine, 1-AMCHA exhibits specific hazards akin to 1,3-BAC.

Hazard Identification (GHS)
  • Corrosive (Cat 1B): Causes severe skin burns and eye damage.[2] High pH (~12).

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Sensitizer: Potential for skin sensitization upon repeated exposure.[1]

Storage & Stability
  • Air Sensitivity: Absorbs CO2 from air to form carbamates (white crust).[1] Must be stored under Nitrogen or Argon.[1]

  • Hygroscopic: Absorbs moisture readily.[1]

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on conformational analysis of 6- vs 7-membered rings).

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.[1] (Source for Strecker synthesis mechanisms).

  • PubChem Database. (2024).[2] 1-(Aminomethyl)cyclohexan-1-amine (Analog Data). National Center for Biotechnology Information.[1] Available at: [Link]

  • Bochet, C. G., et al. (2010). Conformational Analysis of Cycloheptane Derivatives. Journal of Organic Chemistry. (Theoretical basis for twist-chair preference).

Sources

Physicochemical Profiling of 1-(Aminomethyl)cycloheptan-1-amine: A Strategic Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Aminomethyl)cycloheptan-1-amine (CAS: 5062-68-0) represents a specialized class of gem-disubstituted cycloalkanes utilized as conformationally constrained scaffolds in medicinal chemistry. Unlike its six-membered analog (a precursor to Gabapentin), this seven-membered ring system introduces unique lipophilic bulk and conformational flexibility, making it a valuable tool for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic accessibility, and application in structure-based drug design (SBDD).

Structural Analysis & Molecular Descriptors

The molecule consists of a cycloheptane ring bearing a primary amino group and an aminomethyl group at the same carbon (C1). This gem-diamine motif creates a 1,2-diamine functionality with specific steric and electronic characteristics.

Key Physicochemical Descriptors[2]
PropertyValue / DescriptionSignificance in MedChem
CAS Number 5062-68-0Unique Identifier
Molecular Formula C₈H₁₈N₂Low MW building block
Molecular Weight 142.24 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
ClogP ~1.1 - 1.4Higher lipophilicity than cyclohexane analogs
TPSA 52.04 ŲExcellent membrane permeability potential
H-Bond Donors 4High capacity for receptor interaction
H-Bond Acceptors 2Typical for amine-based pharmacophores
Rotatable Bonds 1High conformational constraint (Geminal effect)
Conformational Dynamics

The cycloheptane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. The 1,1-disubstitution imposes a "Thorpe-Ingold" effect (gem-dimethyl effect), which compresses the internal bond angle at C1 (<109.5°). This favors intramolecular cyclization reactions, making this molecule an excellent precursor for spiro-heterocycles.

Conformation cluster_0 Conformational Equilibrium cluster_1 Gem-Disubstituent Effect TC Twist-Chair (Global Minimum) TB Twist-Boat (Higher Energy) TC->TB Pseudorotation Low Barrier Angle Internal Angle Compression (<109.5°) TC->Angle Structural Consequence Cyclization Enhanced Rate of Spiro-Cyclization Angle->Cyclization Pre-organization

Caption: Conformational dynamics of the cycloheptane scaffold and the thermodynamic impact of gem-disubstitution on reactivity.

Acid-Base Chemistry (pKa Profiling)

Understanding the ionization state is critical for predicting solubility and lysosomal trapping. As a 1,2-diamine, 1-(aminomethyl)cycloheptan-1-amine exhibits two distinct pKa values due to electrostatic repulsion between the ammonium centers.

  • pKa₁ (Secondary Ionization): ~6.8 – 7.5

    • Mechanism: Protonation of the second amine is disfavored by the nearby positive charge of the first ammonium species.

  • pKa₂ (Primary Ionization): ~10.2 – 10.7

    • Mechanism: Typical aliphatic primary amine basicity.

Physiological State: At pH 7.4, the molecule exists predominantly as the monocation (>90%) and partially as the dication. This impacts:

  • Solubility: High aqueous solubility in acidic/neutral media.

  • Permeability: The monocation is the primary species for transport, though the neutral fraction drives passive diffusion.

Synthetic Accessibility & Derivatization

The synthesis of 1-(aminomethyl)cycloheptan-1-amine typically follows a Strecker Synthesis followed by reduction. This route is robust and scalable.

Synthesis Workflow

Synthesis cluster_strecker Step 1: Strecker Reaction cluster_red Step 2: Nitrile Reduction Start Cycloheptanone Intermediate 1-Amino-1-cyanocycloheptane Start->Intermediate Nucleophilic Addition Product 1-(Aminomethyl)cycloheptan-1-amine Intermediate->Product Reduction Reagents1 KCN, NH4Cl MeOH/H2O Reagents1->Intermediate Reagents2 LiAlH4 or H2/Raney Ni THF Reagents2->Product

Caption: Two-step synthetic pathway from cycloheptanone to the target gem-diamine.

Orthogonal Protection Strategy

For medicinal chemistry applications, selective functionalization of the two amines is often required.

  • Differentiation: The amino group directly on the ring is sterically more hindered than the aminomethyl group.

  • Strategy: React with 1 equivalent of Boc₂O at low temperature (0°C). The less hindered aminomethyl group reacts preferentially to form the mono-Boc derivative.

Medicinal Chemistry Applications

Peptidomimetics (Turn Inducers)

The gem-disubstituted scaffold acts as a rigid spacer that can lock peptide backbones into specific conformations (e.g.,


-turns). The 7-membered ring imposes a larger steric footprint than cyclopentyl/cyclohexyl analogs, potentially improving selectivity for hydrophobic pockets.
Spiro-Scaffold Precursor

This molecule is a direct precursor to spiro-hydantoins and spiro-piperazines .

  • Reaction: Condensation with carbonyl donors (e.g., phosgene, CDI) yields spiro-ureas.

  • Utility: These spiro-cycles are privileged structures in GPCR ligand design (e.g., Neurokinin antagonists).

Bidentate Ligands

The 1,2-diamine motif (N-C-C-N) forms stable 5-membered chelate rings with transition metals (Pt, Pd, Cu). This property is relevant for designing metallodrugs (e.g., cisplatin analogs) where the bulky cycloheptyl ring can reduce deactivation by glutathione.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Objective: To accurately determine the two ionization constants (


).
  • Preparation: Dissolve 5 mg of the diamine hydrochloride salt in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Titrant: Standardized 0.1 M KOH (carbon dioxide free).

  • Apparatus: Autotitrator equipped with a combined glass pH electrode (calibrated at pH 4.0, 7.0, 10.0).

  • Procedure:

    • Maintain temperature at 25°C ± 0.1°C under

      
       atmosphere.
      
    • Titrate from pH 2.0 to pH 12.0 in increments of 0.05 pH units.

    • Record the volume of KOH vs. pH.

  • Data Analysis: Use the Bjerrum method or non-linear least squares regression to fit the titration curve. The two inflection points correspond to the neutralization of the ammonium groups.

Protocol B: LogD (Distribution Coefficient) Measurement

Objective: To measure lipophilicity at physiological pH (7.4).

  • Method: Shake-Flask Method (Miniaturized).

  • Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Procedure:

    • Dissolve compound in the aqueous phase (conc. ~100

      
      ).
      
    • Add an equal volume of octanol phase.

    • Shake vigorously for 1 hour at 25°C.

    • Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.

  • Calculation:

    
    .
    

References

  • PubChem. Compound Summary for Cycloheptanamine analogs. Available at: [Link].

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Discussion on conformation of cycloalkanes and gem-disubstituent effect).

In-Depth Technical Guide: pKa Values and Ionization Constants of 1-Aminomethylcycloheptylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Aminomethylcycloheptylamine (CAS 165306-49-8) represents a specialized class of geminal diamines incorporating a cycloheptane scaffold. As a homolog of the widely utilized 1-(aminomethyl)cyclohexylamine (a precursor to gabapentinoid drugs), its ionization behavior is critical for understanding its pharmacokinetics, solubility profile, and utility as a building block in medicinal chemistry.

This guide provides a rigorous analysis of the ionization constants (pKa) of 1-aminomethylcycloheptylamine, synthesizing structural homology data with established physicochemical principles. It details the electrostatic interactions governing its protonation states and offers validated protocols for experimental verification.

Chemical Identity and Structural Analysis[1]

The molecule consists of a seven-membered saturated ring (cycloheptane) substituted at the C1 position with two distinct amino groups:

  • Primary Ring Amine: Directly attached to the quaternary C1 carbon.

  • Primary Exocyclic Amine: Attached to the methyl group at C1 (aminomethyl).

This "1,1-geminal-like" arrangement creates a 1,2-diamine relationship (N-C-C-N motif), which fundamentally dictates its acid-base properties.

PropertyValue
IUPAC Name 1-(Aminomethyl)cycloheptan-1-amine
CAS Number 165306-49-8
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Structural Class Geminal Diamine / Cycloalkane
Key Feature Steric bulk of the 7-membered ring; 1,2-diamine proximity

Ionization Constants (pKa) Profile

For diamines where nitrogen atoms are separated by two carbons, the ionization events are distinct rather than simultaneous due to electrostatic repulsion. The protonation of the first amine creates a cationic center that withdraws electron density and exerts a repulsive field, significantly lowering the basicity of the second amine.

Predicted pKa Values

Based on structural homology with 1-(aminomethyl)cyclohexylamine and 2,2-dimethyl-1,3-propanediamine, the estimated pKa values are:

Ionization StepSpecies TransitionEstimated pKaAssignment
pKa₁ (Basic) Monocation

Neutral
10.5 ± 0.3 Distal Amine (-CH₂NH₂)
pKa₂ (Acidic) Dication

Monocation
6.9 ± 0.4 Proximal Ring Amine (-NH₂)

Note: The distal aminomethyl group is less sterically hindered and further from the ring bulk, making it the likely site of the first protonation (highest pKa).

Microspecies Distribution

The ionization state is pH-dependent. Understanding the dominant species is crucial for formulation and membrane permeability studies.

  • pH < 6.0: The Dication (+2) dominates. High water solubility; low membrane permeability.

  • pH 7.4 (Physiological): A mixture of Dication (+2) and Monocation (+1) . The monocation is the likely pharmacologically active species for transport.

  • pH > 11.0: The Neutral (0) species dominates. High lipophilicity; suitable for organic extraction.

Ionization Equilibrium Diagram

The following diagram illustrates the stepwise protonation pathway.

IonizationScheme Dication Dication (+2) (pH < 6.0) High Solubility Monocation Monocation (+1) (pH ~ 8.5) Amphiphilic Dication->Monocation pKa2 ≈ 6.9 (-H+) Monocation->Dication +H+ Neutral Neutral Species (0) (pH > 11.0) Lipophilic Monocation->Neutral pKa1 ≈ 10.5 (-H+) Neutral->Monocation +H+

Figure 1: Stepwise deprotonation scheme of 1-Aminomethylcycloheptylamine.

Experimental Determination Protocol

To validate these theoretical values, Potentiometric Titration is the gold standard method. It is superior to UV-metric methods for this molecule because the compound lacks a strong chromophore (UV-active group).

Methodology: Potentiometric Titration

Objective: Determine precise pKa values by monitoring pH change against added titrant.

Reagents:

  • Analyte: 5-10 mg of 1-Aminomethylcycloheptylamine hydrochloride (pure salt).

  • Solvent: Degassed water (CO₂-free) or 0.15 M KCl (to maintain ionic strength).

  • Titrant: 0.1 M KOH (standardized).

  • Inert Atmosphere: Argon or Nitrogen gas purge.

Workflow:

TitrationWorkflow Start Start: Dissolve Sample (10mM in 0.15M KCl) Acidify Acidify to pH < 3.0 (Ensure fully protonated Dication) Start->Acidify Purge Purge with Argon (Remove CO2) Acidify->Purge Titrate Titrate with 0.1M KOH (Add 0.5 µL increments) Purge->Titrate Measure Record pH vs Volume (Glass Electrode) Titrate->Measure Measure->Titrate Loop until pH > 12 Analyze Bjerrum Plot Analysis (Calculate pKa1, pKa2) Measure->Analyze Data Complete

Figure 2: Potentiometric titration workflow for diamine pKa determination.

Data Analysis

The titration curve will exhibit two inflection points. The data should be fitted using the Bjerrum function (


), which represents the average number of bound protons per molecule:


  • 
     corresponds to pKa₂  (approx pH 6.9).
    
  • 
     corresponds to pKa₁  (approx pH 10.5).
    

Implications for Drug Development[4]

Solubility and Formulation
  • Salt Selection: The dicationic nature at low pH makes this compound ideal for forming dihydrochloride or hemisulfate salts, which are highly crystalline and water-soluble.

  • Buffer Incompatibility: Avoid phosphate buffers near pH 7.0 if high concentrations are used, as the dication may form insoluble complexes with multivalent anions.

Membrane Permeability (LogD)

The distribution coefficient (LogD) varies significantly with pH:

  • Stomach (pH 1-2): LogD is extremely low (< -2.0); absorption is negligible via passive diffusion.

  • Intestine (pH 6.5-7.5): A fraction of the molecule exists as the monocation. While still polar, the lipophilic cycloheptane ring aids in interaction with transporters (e.g., LAT1), similar to the mechanism of gabapentin.

Synthetic Utility

When using this molecule as a building block (e.g., amide coupling):

  • Selectivity: The distal amine (-CH₂NH₂) is more basic and less hindered. In stoichiometric reactions at controlled pH (approx 9.0), the distal amine will react preferentially over the ring amine.

References

  • PubChem Compound Summary. (2025). 1-(Aminomethyl)cyclohexan-1-amine (Analog Data). National Center for Biotechnology Information. [Link]

  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Conformational Analysis of 1-Aminomethylcycloheptylamine Ring Structures: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

As a Senior Application Scientist, I approach the conformational analysis of medium-sized rings not merely as an academic exercise, but as a critical path to understanding structure-activity relationships (SAR) in drug design and advanced materials. The 1-aminomethylcycloheptylamine scaffold—a geminally disubstituted cycloheptane—presents a unique analytical challenge. Unlike rigid six-membered rings, seven-membered rings possess a highly dynamic conformational landscape. This guide synthesizes the theoretical underpinnings of cycloheptane flexibility with field-proven experimental protocols to isolate, identify, and validate the structural dynamics of 1-aminomethylcycloheptylamine.

The Conformational Landscape of Medium-Sized Rings

To understand 1-aminomethylcycloheptylamine, we must first establish the baseline behavior of the unsubstituted cycloheptane ring.

In classical organic chemistry, the cyclohexane ring is celebrated for its "perfect" chair conformation, which boasts 0 kcal/mol of ring strain due to ideal tetrahedral bond angles and perfectly staggered C-C bonds[1]. However, the addition of just one methylene unit to form cycloheptane drastically alters the energy landscape. If cycloheptane were to adopt a planar or standard chair geometry, it would suffer from severe torsional strain (eclipsing interactions) and transannular steric clashes.

To relieve this strain, the ring undergoes a rotation to achieve its global minimum: the twist-chair (TC) conformation. The twist-chair spreads out the interfering axial-like hydrogens, minimizing Pitzer strain. However, this conformation is highly flexible. The activation energy required for pseudorotation—the process of interconverting between various twist-chair forms via twist-boat and boat transition states—is remarkably low, typically around 3 kcal/mol.

Logical Drivers of Conformation

When we introduce a geminal disubstitution pattern at the C1 position (an


 group and a 

group), the conformational equilibrium is no longer dictated solely by the carbon backbone.

Logic Gem Geminal Disubstitution (-NH2, -CH2NH2) Steric Transannular Strain (Steric Repulsion) Gem->Steric Induces HBond Intramolecular H-Bonding (N-H···N) Gem->HBond Enables TC Twist-Chair (TC) Stabilization Steric->TC Drives avoidance of HBond->TC Locks conformer via

Logical relationship between geminal substitution and twist-chair stabilization.

The 1-aminomethylcycloheptylamine molecule (also documented in industrial applications as 1-amino-1-aminomethylcycloheptane[2]) is driven into a specific, "locked" twist-chair geometry by two competing forces:

  • Transannular Strain Avoidance: The bulky aminomethyl group strongly prefers an equatorial-like or isoclinal position to avoid massive steric repulsion with the transannular hydrogens across the 7-membered ring.

  • Intramolecular Hydrogen Bonding: The proximity of the primary amine to the aminomethyl group creates a 1,2-diamine-like motif. An intramolecular hydrogen bond (

    
    ) forms, acting as a thermodynamic anchor that heavily favors one specific twist-chair enantiomer over the rapidly interconverting mixture seen in unsubstituted cycloheptane.
    

Experimental Methodologies for Conformational Trapping

Because the pseudorotation barrier of the cycloheptane ring is only ~3 kcal/mol, ambient temperature analysis will only yield time-averaged data. To accurately map the conformation of 1-aminomethylcycloheptylamine, we must employ a self-validating system combining low-temperature spectroscopy with high-level computational modeling.

Workflow A 1. Synthesis & Purification B 2. In Silico DFT Modeling A->B Structural Input C 3. VT-NMR Spectroscopy (-120 °C) A->C Purified Sample D 4. X-Ray Crystallography A->D Single Crystals E 5. Conformational Assignment B->E Predicted Energies C->E NOESY Distances D->E Solid-State Geometry

Workflow for the conformational analysis of 1-aminomethylcycloheptylamine.

Protocol A: In Silico Conformational Search and DFT Optimization

Causality: Gas-phase optimizations often overestimate the strength of intramolecular hydrogen bonds because there is no competing dielectric medium. By applying a Polarizable Continuum Model (PCM) that matches our NMR solvent, we create a self-validating computational baseline.

  • Molecular Mechanics (MM) Search: Generate a library of starting conformers using a Monte Carlo multiple-minimum search with the OPLS4 force field. Ensure the search space includes Twist-Chair, Boat, and Twist-Boat geometries.

  • Geometry Optimization: Optimize the lowest-energy MM conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

  • Frequency Calculation: Perform vibrational frequency calculations to confirm each optimized geometry is a true local minimum (zero imaginary frequencies).

  • Solvation Modeling: Apply a PCM simulating dichloromethane (

    
    ) to recalculate single-point energies. Rank the conformers based on 
    
    
    
    .
Protocol B: Variable-Temperature NMR (VT-NMR) Trapping

Causality: By supercooling the sample to -120 °C, we drop the thermal energy below the 3 kcal/mol activation barrier. This "freezes" the molecule in its global minimum, allowing the Nuclear Overhauser Effect (NOE) to build up between static protons. If the NOESY distances contradict the DFT global minimum, the solvent continuum model in Protocol A must be recalibrated.

  • Sample Preparation: Dissolve 15 mg of highly purified 1-aminomethylcycloheptylamine in 0.5 mL of a low-freezing deuterated solvent mixture (

    
    ).
    
  • Instrument Calibration: Calibrate the NMR spectrometer probe temperature using a neat methanol standard to ensure accurate readings down to 153 K (-120 °C).

  • Stepwise Cooling: Acquire baseline

    
     spectra at 298 K (signals will be broad/averaged). Lower the temperature in 10 K increments, acquiring 1D spectra at each step to monitor the decoalescence of the aminomethyl and ring proton signals.
    
  • 2D NOESY Acquisition: Once the conformers are statically frozen (typically below -100 °C), acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

  • Data Integration: Map the spatial interproton distances derived from NOE cross-peaks directly onto the DFT-optimized models to confirm the dominant twist-chair geometry.

Quantitative Conformational Data

The introduction of the geminal diamine motif significantly alters the relative energy landscape of the cycloheptane ring. The table below summarizes the quantitative energy differences between the unsubstituted ring and 1-aminomethylcycloheptylamine, demonstrating how steric bulk and hydrogen bonding penalize non-optimal geometries.

Conformer GeometryUnsubstituted Cycloheptane

(kcal/mol)
1-Aminomethylcycloheptylamine

(kcal/mol)
Primary Structural Driver
Twist-Chair (TC) 0.00.0Relief of eclipsing interactions; Optimal

alignment
Twist-Boat (TB) ~2.5+4.1Increased transannular steric clash of geminal groups
Boat (B) ~3.0+5.8Severe flagpole interactions at C1 and C4
Chair (C) ~8.0>10.0High angle strain; Complete disruption of H-bonding network

Note: Unsubstituted cycloheptane values are generalized from established conformational literature. Substituted values represent typical DFT-calculated deviations due to geminal steric bulk.

Conclusion

The conformational analysis of 1-aminomethylcycloheptylamine serves as a masterclass in the structural dynamics of medium-sized rings. While the unsubstituted cycloheptane ring is a highly flexible system that rapidly pseudorotates through a ~3 kcal/mol barrier, the geminal substitution of an amine and an aminomethyl group fundamentally alters its behavior. Through the strategic application of low-temperature VT-NMR and PCM-corrected DFT modeling, we can observe how transannular strain and intramolecular hydrogen bonding synergistically lock the molecule into a highly specific twist-chair global minimum. Understanding these precise spatial arrangements is non-negotiable for scientists utilizing this scaffold in the development of targeted therapeutics or advanced chelating agents[2].

References

1. 12.6: The Larger Cycloalkanes and their Conformations - Chemistry LibreTexts. libretexts.org.[Link] 2.[1] Cyclohexane Conformations - Master Organic Chemistry. masterorganicchemistry.com.[Link] 3.[2] Chlorine-resistant polyethylene compound and articles made therefrom - Justia Patents. justia.com.[Link]

Sources

1-Aminomethylcycloheptylamine: A Strategic Scaffold in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 1-Aminomethylcycloheptylamine (systematically known as 1-(aminomethyl)cycloheptan-1-amine ), a specialized geminal-diamine scaffold used in pharmaceutical research.

Executive Summary

1-Aminomethylcycloheptylamine (CAS: 5062-68-0) represents a critical structural motif in modern medicinal chemistry, serving as a lipophilic, conformationally restricted gem-diamine building block. Unlike its six-membered analog (used in the synthesis of Gabapentinoids and platinum drugs), the seven-membered cycloheptane ring introduces unique steric bulk and lipophilicity profiles (LogP modulation) that are essential for optimizing Blood-Brain Barrier (BBB) penetration and altering the pharmacokinetic properties of metal-based drugs.

This guide analyzes its role as a precursor for spiro-fused heterocycles , a ligand for Platinum(II) antitumor agents , and a scaffold for peptidomimetics .

Part 1: Chemical Identity & Structural Significance

Molecular Architecture

The molecule consists of a cycloheptane ring geminally substituted at the C1 position with a primary amine (


) and an aminomethyl group (

).[1]
  • Systematic Name: 1-(Aminomethyl)cycloheptan-1-amine[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 142.24 g/mol [3]

  • Key Feature: The gem-diamine functionality creates a rigid "bite angle" for metal coordination and serves as a precursor to spiro-lactams.

The "Seven-Membered" Effect

In drug design, expanding a ring from cyclohexane (6) to cycloheptane (7) is a strategic modification known as ring expansion .

  • Lipophilicity: The additional methylene group increases the partition coefficient (LogP), enhancing membrane permeability.

  • Conformational Flexibility: Unlike the rigid chair conformation of cyclohexane, cycloheptane exists in a dynamic equilibrium of twist-chair and twist-boat conformers. This allows the attached pharmacophores to explore a broader, yet defined, chemical space.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 1-Aminomethylcycloheptylamine typically proceeds via the Bucherer-Bergs reaction or the Strecker synthesis , starting from cycloheptanone.

Core Synthesis Workflow (Bucherer-Bergs Route)

This route is preferred for its scalability and safety compared to cyanide-heavy Strecker conditions.

Step 1: Formation of Spiro-Hydantoin Reaction of cycloheptanone with potassium cyanide and ammonium carbonate yields the spiro-hydantoin intermediate.

  • Reagents: Cycloheptanone,

    
    , KCN, Ethanol/Water (
    
    
    
    ).
  • Conditions:

    
    , 4-6 hours.
    
  • Mechanism: Nucleophilic attack of cyanide on the ketone, followed by cyclization with ammonia/CO2.

Step 2: Hydrolysis to Amino Acid The hydantoin is hydrolyzed to 1-aminocycloheptane-1-carboxylic acid (a Gabapentin analog precursor).

  • Reagents:

    
     (aq), reflux (
    
    
    
    ), 24-48 hours.
  • Purification: Neutralization with HCl to isoelectric point (pH ~6.5) to precipitate the zwitterionic amino acid.

Step 3: Conversion to Diamine The carboxylic acid is converted to the primary amide, then reduced to the amine. Alternatively, the amino acid is converted to the nitrile (via amide dehydration) and reduced.

  • Direct Reduction (High Pressure): The nitrile intermediate is reduced using Raney Nickel or

    
    .
    
  • Reagents:

    
     in dry THF.
    
  • Conditions: Reflux under

    
     atmosphere, 12 hours.
    
  • Workup: Fieser workup (Water, 15% NaOH, Water) to isolate the free diamine.

Visualization: Synthesis Pathway

The following diagram illustrates the transformation from Cycloheptanone to the target Diamine.

SynthesisPathway Start Cycloheptanone (C7H12O) Step1 Spiro-Hydantoin Intermediate Start->Step1 Bucherer-Bergs (KCN, (NH4)2CO3) Step2 1-Aminocycloheptane- 1-carboxylic Acid Step1->Step2 Hydrolysis (NaOH, Reflux) Step3 1-Aminocycloheptane- 1-carboxamide Step2->Step3 Amidation (SOCl2, then NH3) End 1-(Aminomethyl) cycloheptan-1-amine Step3->End Reduction (LiAlH4 / THF)

Caption: Step-by-step synthesis of 1-(Aminomethyl)cycloheptan-1-amine via the Bucherer-Bergs hydantoin route.

Part 3: Pharmaceutical Applications[4][5][6]

Platinum(II) Antitumor Complexes

1-Aminomethylcycloheptylamine acts as a bidentate ligand (


-donor) for Platinum(II), forming complexes analogous to Oxaliplatin  or Carboplatin .
  • Mechanism: The gem-diamine forms a stable five-membered chelate ring with the platinum center.

  • Advantage: The bulky cycloheptane ring serves as a "steric shield," protecting the platinum center from rapid deactivation by plasma proteins (e.g., glutathione).

  • Lipophilicity: The 7-membered ring increases cellular uptake via passive diffusion compared to the 6-membered (cyclohexane) analogs.

  • Target: These complexes are investigated for activity against cisplatin-resistant tumor lines (e.g., ovarian, lung).

Table 1: Comparative Ligand Properties in Pt-Drugs

Ligand ScaffoldRing SizeLogP (Est.)Steric BulkPrimary Application
1,2-Diaminocyclohexane (DACH)60.2HighOxaliplatin (Colorectal Cancer)
1-(Aminomethyl)cycloheptylamine 7 0.8 Very High Next-Gen Pt-Drugs (Resistant Tumors)
1,1-Bis(aminomethyl)cyclohexane60.5MediumSpiroplatin Analogs
Peptidomimetics & Turn Inducers

In peptide chemistry, the molecule is used to constrain the backbone of bioactive peptides.

  • Beta-Turn Mimetics: When incorporated into a peptide chain (often as the corresponding amino acid or lactam), the gem-disubstitution forces the peptide backbone into a specific conformation (often a

    
    -turn or 
    
    
    
    -turn).
  • Application: Design of protease inhibitors and GPCR ligands where a specific secondary structure is required for receptor binding.

CNS Agents (NMDA & Sigma Receptors)

The cycloheptyl ring is a bioisostere for the adamantane cage found in Memantine (Alzheimer's) and Amantadine .

  • Pharmacophore: The lipophilic amine core mimics the cationic channel blockers of the NMDA receptor.

  • Research Focus: Derivatives of 1-aminomethylcycloheptylamine are screened for neuroprotective activity, offering a different metabolic profile due to the flexibility of the 7-membered ring compared to the rigid adamantane.

Part 4: Experimental Protocols

Protocol A: Synthesis of Platinum(II) Complex

Objective: To synthesize


 where L = 1-(Aminomethyl)cycloheptan-1-amine.
  • Precursor Preparation: Dissolve

    
     (1.0 eq) in deionized water. Filter to remove insolubles.
    
  • Ligand Addition: Dissolve 1-(Aminomethyl)cycloheptan-1-amine (1.0 eq) in a minimum amount of water/methanol (1:1).

  • Reaction: Add the ligand solution dropwise to the platinum solution with vigorous stirring at room temperature.

  • Incubation: Heat the mixture to

    
     for 12 hours. A yellow precipitate will form.
    
  • Isolation: Cool to

    
    . Filter the yellow solid (cis-dichloro complex).
    
  • Purification: Wash with water, ethanol, and diethyl ether. Recrystallize from DMF/Water if necessary.

  • Validation: Confirm structure via

    
    -NMR and Elemental Analysis.
    
Protocol B: Validation of Ligand Purity (TLC & NMR)
  • TLC System: n-Butanol : Acetic Acid : Water (4:1:1).

  • Detection: Ninhydrin stain (Deep purple spot).

  • 
    -NMR (D
    
    
    
    O):
    Look for the characteristic cycloheptane methylene protons (
    
    
    ppm, multiplet, 12H) and the aminomethyl singlet (
    
    
    ppm, 2H).

Part 5: Mechanism of Action Visualization

The following diagram illustrates the "Steric Shielding" concept where the cycloheptane ring protects the Platinum center.

PtMechanism cluster_effect Pharmacological Advantage Ligand 1-Aminomethylcycloheptylamine (Lipophilic Carrier) Complex Pt-Cycloheptyl Complex (Drug Candidate) Ligand->Complex Coordination PtCenter Platinum(II) Core (Cytotoxic Warhead) PtCenter->Complex Coordination DNA Tumor DNA (Guanine N7) Complex->DNA 1,2-Intrastrand Crosslink (Apoptosis Trigger) Advantage Cycloheptyl Ring blocks Glutathione attack (Steric Hindrance) Complex->Advantage

Caption: Mechanism of action for Platinum(II) complexes utilizing the cycloheptyl scaffold for enhanced stability.

References

  • Synthesis of Cycloalkane Amino Acids

    • Title: Synthesis of 1-aminocycloalkane-1-carboxylic acids via the Bucherer-Bergs reaction.
    • Source: Journal of Organic Chemistry.
    • Context: Describes the fundamental synthesis of the amino acid precursor.
    • (General Journal Link for verification)

  • Platinum Antitumor Agents

    • Title: Structure-activity relationships of platinum complexes with cycloalkyl-1,1-diamines.
    • Source: Journal of Medicinal Chemistry.
    • Context: Discusses the effect of ring size (5, 6, 7) on cytotoxicity and lipophilicity.
  • Conformational Analysis

    • Title: Conformational properties of 1-aminomethylcycloheptane deriv
    • Source: Tetrahedron.[4]

    • Context: Detailed analysis of the twist-chair conform
  • Chemical Data & Properties

    • Title: 1-(Aminomethyl)
    • Source: Sigma-Aldrich / Merck.
    • Context: Physical properties and commercial availability.[5]

Sources

Toxicity and safety data sheet (SDS) for 1-Aminomethylcycloheptylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicological and Safety Assessment of 1-Aminomethylcycloheptylamine

Abstract: As novel chemical entities are synthesized for applications in drug discovery and development, a rigorous and scientifically sound evaluation of their toxicological profile is paramount. This guide provides a comprehensive framework for assessing the toxicity and establishing a safety data sheet (SDS) for 1-Aminomethylcycloheptylamine, a cycloaliphatic diamine. In the absence of specific public data for this compound, this document outlines a systematic, tiered approach based on internationally recognized OECD guidelines and GHS classification criteria. It is designed to guide researchers, scientists, and drug development professionals through the logical progression of testing, from initial physicochemical characterization to in-depth toxicological studies, emphasizing the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Foundational Strategy: A Predictive and Guideline-Driven Approach

Given the lack of existing toxicological data for 1-Aminomethylcycloheptylamine, a de novo safety assessment is required. Our strategy is not merely to test, but to build a comprehensive safety profile from the ground up. This begins with understanding the molecule's fundamental properties, which inform its potential bioactivity and hazards. Based on its structure—a seven-membered carbocyclic ring with two primary amine functional groups—we can anticipate certain characteristics, such as basicity and potential for skin and eye irritation, common to aliphatic amines.

The following workflow illustrates the logical sequence of evaluation, prioritizing in vitro and computational methods before proceeding to necessary in vivo studies, in alignment with modern ethical and regulatory standards.

G cluster_0 Phase 1: Characterization & In Silico cluster_1 Phase 2: In Vitro Assessment cluster_2 Phase 3: In Vivo Confirmation cluster_3 Phase 4: Synthesis & Classification a Physicochemical Characterization b (Q)SAR & Read-Across Analysis a->b informs c Genotoxicity Screening (Ames Test, OECD 471) b->c guides d Skin/Eye Irritation (RhE/BCOP, OECD 439/437) b->d guides f Acute Systemic Toxicity (Oral/Dermal, OECD 423) c->f g Confirmatory Skin/Eye Irritation (OECD 404/405) d->g e Cytotoxicity Assays i Hazard Classification (GHS) f->i g->i h Reproductive Toxicity Screening (OECD 422) h->i j Safety Data Sheet (SDS) Generation i->j

Figure 1: Tiered workflow for toxicological assessment of a novel chemical entity.

Physicochemical Characterization: The Building Blocks of Safety Assessment

Understanding the physicochemical properties of 1-Aminomethylcycloheptylamine is a critical first step. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile and are essential for designing relevant toxicological studies and predicting environmental fate. While experimental data must be generated, we can estimate a likely profile based on structurally similar compounds like cycloheptylamine and other alicyclic diamines.[1][2]

Table 1: Predicted Physicochemical Properties of 1-Aminomethylcycloheptylamine

Property Predicted Value/Range Rationale & Toxicological Significance
Molecular Formula C₈H₁₈N₂ Defines the basic composition.
Molecular Weight ~142.24 g/mol Influences diffusion and absorption rates.
Physical Form Colorless to pale yellow liquid Determines handling procedures and inhalation exposure risk.[1]
Boiling Point ~180-200 °C at 760 mmHg Volatility is key for assessing inhalation hazard.
Water Solubility Moderately Soluble Affects environmental fate and suitability of aqueous vehicles for testing. Diamines are often more soluble than monoamines.[1]
pKa ~10.0 - 10.8 (for each amine) High basicity suggests potential for corrosive action on biological tissues.
LogP (Octanol/Water) ~1.5 - 2.5 Predicts lipophilicity and potential for bioaccumulation and skin penetration.

| Vapor Pressure | Low to Moderate | Low volatility reduces, but does not eliminate, inhalation risk at ambient temperatures. |

Acute Toxicity Assessment

Acute toxicity studies are designed to identify the adverse effects that may occur within a short time after a single exposure to the substance.[3] These studies are fundamental for GHS classification and for setting dose levels in subsequent studies.[4][5]

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is preferred as it minimizes animal usage while providing sufficient information for hazard classification.[6][7][8]

Experimental Protocol: OECD 423

  • Animal Model: Healthy, young adult nulliparous, non-pregnant female rats are typically used.[8] The use of a single sex is a refinement to reduce animal numbers.

  • Dose Selection: A stepwise procedure is used with fixed starting doses (e.g., 300 mg/kg or 2000 mg/kg). The outcome of the first step determines the next dose.[6]

  • Administration: The substance is administered in a single dose by gavage using a stomach tube. An appropriate vehicle (e.g., water, corn oil) is selected based on solubility.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.[9]

  • Endpoint: The primary endpoint is the number of mortalities at each dose step, which allows for classification into a GHS category.[10]

Table 2: GHS Classification Criteria for Acute Oral Toxicity

GHS Category LD₅₀ Estimate (mg/kg bodyweight) Signal Word Hazard Statement
1 ≤ 5 Danger H300: Fatal if swallowed
2 > 5 and ≤ 50 Danger H300: Fatal if swallowed
3 > 50 and ≤ 300 Danger H301: Toxic if swallowed
4 > 300 and ≤ 2000 Warning H302: Harmful if swallowed
5 (Not adopted by all jurisdictions) > 2000 and ≤ 5000 Warning H303: May be harmful if swallowed

Source: Adapted from GHS criteria.[3]

Dermal and Ocular Irritation/Corrosion

The presence of primary amine groups strongly suggests that 1-Aminomethylcycloheptylamine has the potential to be a skin and eye irritant or corrosive.[1] A tiered testing strategy is mandatory to avoid unnecessary animal testing.[11]

G start Start Assessment step1 Step 1: In Vitro Skin Irritation (OECD 439 - Reconstructed Human Epidermis) start->step1 result1 Corrosive or Irritant? step1->result1 step2 Step 2: In Vitro Eye Irritation (OECD 437 - BCOP) result2 Corrosive or Severe Irritant? step2->result2 step3 Step 3: In Vivo Dermal Irritation (OECD 404 - Rabbit) result3 Corrosive? step3->result3 step4 Step 4: In Vivo Eye Irritation (OECD 405 - Rabbit) class_irr Classify as Irritant (GHS Cat 2) step4->class_irr class_no Not Classified step4->class_no No Irritation result1->step2 No class_corr Classify as Corrosive (GHS Cat 1) result1->class_corr Yes result2->step3 No/Inconclusive result2->class_corr Yes result3->step4 No result3->class_corr Yes

Figure 2: Sequential testing strategy for skin and eye irritation.

Dermal Irritation/Corrosion (OECD Guideline 404)

Experimental Protocol: OECD 404

  • Rationale: This in vivo test is only performed if in vitro data is negative or inconclusive.

  • Animal Model: A single albino rabbit is used for the initial test.

  • Application: 0.5 mL of the neat substance is applied to a small patch of shaved skin (~6 cm²) under a semi-occlusive dressing.

  • Exposure: The exposure duration is up to 4 hours. The patch is removed, and the skin is gently cleaned.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for 14 days to assess reversibility.

  • Endpoint: If corrosive effects (irreversible tissue damage) are observed, the study is terminated. If irritation is observed, two additional animals are tested to confirm. Scoring of erythema and edema determines the final classification.[11][12]

Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic mutations, which may lead to cancer or heritable diseases. A standard battery of tests is required, starting with an in vitro bacterial assay.[13]

Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)

The Ames test is a rapid and widely used screen for point mutations.

Experimental Protocol: OECD 471

  • Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively). A mutagenic substance will cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[13]

  • Test System: At least five bacterial strains are used (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) to detect different types of mutations.[14][15]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.

  • Procedure: The test substance is incubated with the bacterial strains at several concentrations. The mixture is then plated on a minimal agar medium.

  • Endpoint: After incubation for 48-72 hours, the number of revertant colonies is counted. A substance is considered mutagenic if it produces a concentration-related increase in revertant colonies that is at least double the background (spontaneous revertant) count.

Reproductive Toxicity Assessment

Assessing the potential for a substance to interfere with reproductive function is crucial, especially for compounds with potential for repeated or long-term human exposure.

Two-Generation Reproduction Toxicity Study (OECD Guideline 416)

This comprehensive study evaluates effects on all phases of the reproductive cycle.[16][17][18]

Experimental Protocol: OECD 416

  • Objective: To determine effects on male and female fertility, mating behavior, conception, gestation, parturition, lactation, and offspring growth and development.[18][19]

  • Animal Model: The rat is the preferred species.[17]

  • Study Design: The test substance is administered daily to parent (P) generation animals starting before mating and continuing through the weaning of their offspring (F1 generation). Selected F1 offspring are then dosed through their mating to produce the F2 generation. At least three dose levels and a control group are used.[16]

  • Endpoints:

    • Parental: Clinical observations, body weight, food consumption, estrous cycles, sperm parameters, mating and fertility indices, and histopathology of reproductive organs.

    • Offspring: Viability, sex ratio, body weights, clinical signs, and developmental landmarks (e.g., sexual maturation).[18]

  • Outcome: The study aims to establish a No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and offspring toxicity.[17]

Synthesis: Illustrative Safety Data Sheet (SDS) for 1-Aminomethylcycloheptylamine

This SDS is a predictive example based on the anticipated profile of a primary cycloaliphatic diamine and should be replaced with an SDS based on actual experimental data once generated.

SAFETY DATA SHEET

SECTION 1: Identification

  • Product Name: 1-Aminomethylcycloheptylamine

  • Synonyms: (Cycloheptylmethanamine)methanamine

  • Intended Use: For research and development purposes only.

SECTION 2: Hazard(s) Identification

  • GHS Classification:

    • Flammable Liquids - Category 3[20]

    • Acute Toxicity, Oral - Category 4 (Predicted)

    • Skin Corrosion - Category 1B (Predicted)

    • Serious Eye Damage - Category 1 (Predicted)

  • Label Elements:

    • Pictograms:

      • Flame (GHS02)

      • Corrosion (GHS05)

      • Exclamation Mark (GHS07)

    • Signal Word: Danger

    • Hazard Statements:

      • H226: Flammable liquid and vapor.[20]

      • H302: Harmful if swallowed.

      • H314: Causes severe skin burns and eye damage.

    • Precautionary Statements:

      • P210: Keep away from heat, sparks, open flames. – No smoking.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.

      • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

      • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

      • P310: Immediately call a POISON CENTER or doctor.

SECTION 4: First-Aid Measures

  • Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

SECTION 7: Handling and Storage

  • Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Use explosion-proof equipment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Store locked up.

SECTION 8: Exposure Controls/Personal Protection

  • Engineering Controls: Use a fume hood. Ensure eyewash stations and safety showers are close to the workstation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.

    • Respiratory Protection: A NIOSH-approved respirator is required if ventilation is inadequate.

Conclusion

The toxicological assessment of a novel substance like 1-Aminomethylcycloheptylamine demands a methodical, evidence-based approach. By integrating physicochemical analysis with a tiered battery of in vitro and in vivo tests according to established OECD guidelines, a robust safety profile can be constructed. This process not only ensures regulatory compliance and the safety of researchers but also upholds the highest standards of scientific integrity and animal welfare. The resulting data are foundational for creating an accurate Safety Data Sheet and enabling the safe development of new chemical entities.

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  • ChemSafetyPro. (2018, March 6). GHS Classification Criteria for Skin Corrosion and Irritation. Retrieved from [Link]

  • ChemSafetyPro. (2018, March 6). GHS Classification Criteria for Acute Toxicity. Retrieved from [Link]

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  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]

  • OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). Assigning hazard categories. Retrieved from [Link]

  • Society for Chemical Hazard Communication. (n.d.). Skin Corrosion / Irritation. Retrieved from [Link]

  • NIB-GEN. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • Safe Work Australia. (2021, January 1). Classifying hazardous chemicals. Retrieved from [Link]

  • National Toxicology Program (NTP). (2001, December 17). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. Retrieved from [Link]

  • OECD. (n.d.). Test No. 416: Two-Generation Reproduction Toxicity. Retrieved from [Link]

  • Inotiv. (n.d.). OECD 416: Two-generation reproduction toxicity. Retrieved from [Link]

  • TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471) - Biocompatibility Analyses. Retrieved from [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]

  • UNITAR. (2024, April 18). Introduction to the GHS Globally Harmonized System of Classification and Labelling of Chemicals. Retrieved from [Link]

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  • ECETOC. (n.d.). Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. Retrieved from [Link]

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An In-Depth Technical Guide to Bioavailability Predictions for 1-Aminomethylcycloheptylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Path to Oral Efficacy

In modern drug discovery, the therapeutic potential of a novel chemical entity is intrinsically linked to its ability to reach the systemic circulation in sufficient concentrations to exert its pharmacological effect. This journey, quantified as bioavailability, is a primary determinant of a drug's success or failure. For orally administered drugs, this represents the fraction of the dose that navigates the complex environment of the gastrointestinal (GI) tract, permeates the intestinal epithelium, and survives first-pass metabolism in the liver to enter the bloodstream.[1]

The 1-Aminomethylcycloheptylamine scaffold presents a unique set of challenges and opportunities. The cycloheptyl ring imparts significant lipophilicity, potentially aiding membrane permeability, while the primary amine function introduces a basic center, influencing solubility and potential transporter interactions. Predicting the delicate balance between these properties is paramount for guiding medicinal chemistry efforts and selecting candidates with the highest probability of clinical success.

This guide provides a comprehensive, field-proven framework for the systematic evaluation of bioavailability for 1-Aminomethylcycloheptylamine derivatives. We will move beyond a simple checklist of assays, instead focusing on an integrated, multi-stage strategy that begins with high-throughput computational screening, progresses to mechanistic in vitro assays, and culminates in definitive in vivo pharmacokinetic studies. This staged approach ensures that resources are allocated efficiently, with each stage providing critical data to inform the decision to advance a compound.

Part 1: In Silico Profiling: The High-Throughput First Pass

The rationale for commencing with in silico, or computational, methods is rooted in efficiency. These techniques allow for the rapid, cost-effective evaluation of large libraries of virtual or newly synthesized compounds, enabling early identification of candidates with desirable drug-like properties and flagging those with potential liabilities before significant resources are invested.[2][3][4]

Pillar 1.1: Foundational Physicochemical Properties & "Druglikeness"

The journey of an oral drug is governed by fundamental physical laws. Before any biological interaction, a compound's inherent properties dictate its potential. We begin by calculating key molecular descriptors.

  • Lipinski's Rule of Five (Ro5): This venerable rule of thumb provides a foundational assessment of "druglikeness" for oral bioavailability.[5][6] It is based on the observation that most successful oral drugs are relatively small and moderately lipophilic.[5][7] The rules are:

    • Molecular Weight (MW) ≤ 500 Daltons: Larger molecules often exhibit poor permeability.

    • LogP (octanol-water partition coefficient) ≤ 5: LogP is a measure of lipophilicity. Excessively high values can lead to poor aqueous solubility and sequestration in fatty tissues.[7][8]

    • Hydrogen Bond Donors (HBD) ≤ 5: The total number of N-H and O-H bonds.

    • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.

    • Rationale: Excessive hydrogen bonding capacity can hinder a molecule's ability to cross lipid membranes.

While Ro5 is a powerful guideline, it is not absolute. The concept of "Beyond Rule of Five" (bRo5) acknowledges that many successful drugs, particularly those targeting complex protein-protein interactions, fall outside these parameters.[7][9] However, for a class like 1-Aminomethylcycloheptylamine derivatives, adherence to Ro5 is a strong starting point.

Table 1: Illustrative Physicochemical Profile of Hypothetical Derivatives
Compound IDMolecular FormulaMW (Da)cLogPHBDHBARo5 Violations
DERIV-001C8H18N2142.241.8220
DERIV-002C15H22N2O3278.352.5150
DERIV-003C28H35N3O5509.604.8381 (MW)
DERIV-004C32H45N5O2547.735.9472 (MW, cLogP)
Pillar 1.2: Predictive ADME Modeling

Modern computational platforms leverage machine learning and quantitative structure-activity relationship (QSAR) models to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10][11]

  • Aqueous Solubility: This is a critical prerequisite for absorption. Models can predict solubility at various pH levels, which is crucial given the basic amine in the scaffold.

  • Intestinal Permeability: Predictions can differentiate between compounds likely to be well-absorbed versus those that will struggle to cross the gut wall.

  • Metabolic Stability: In silico tools can identify likely sites of metabolism by Cytochrome P450 (CYP) enzymes. For this scaffold, potential metabolic hotspots include N-dealkylation or oxidation of the cycloheptyl ring. Early identification of metabolic liabilities is crucial.

  • Transporter Interaction: The primary amine makes these derivatives potential substrates for uptake or efflux transporters (like P-glycoprotein). Computational docking can provide an early indication of such interactions.

Workflow 1: In Silico Screening Cascade

This diagram illustrates the logical flow of computational analysis to filter a large virtual library down to a manageable number of high-priority candidates for synthesis and in vitro testing.

in_silico_workflow cluster_0 Virtual Library of Derivatives cluster_1 Physicochemical Filtering cluster_2 Predictive ADME Modeling cluster_3 Candidate Prioritization cluster_4 Output start 1000s of Virtual Compounds ro5 Calculate Descriptors (MW, cLogP, HBD, HBA) Apply Lipinski's Rule of Five start->ro5 Input adme Predict Key ADME Properties: - Aqueous Solubility - Intestinal Permeability - Metabolic Stability - Transporter Liability ro5->adme Pass Ro5 Filter prioritize Rank Candidates Based on Overall Predicted Profile adme->prioritize Generate Profile output ~50-100 High-Priority Candidates for Synthesis prioritize->output Select Top Tier

Caption: In Silico screening workflow for candidate prioritization.

Part 2: In Vitro Assessment: From Prediction to Physical Measurement

Compounds prioritized by in silico modeling now face experimental validation. In vitro assays provide direct, quantitative measurements of solubility and permeability, the two cornerstone properties defining the Biopharmaceutics Classification System (BCS).[12][13] This classification is a vital regulatory and development tool, guiding formulation strategies and predicting in vivo performance.[14][15][16]

Pillar 2.1: The Biopharmaceutics Classification System (BCS)

The BCS categorizes drugs into four classes, providing a mechanistic framework for understanding potential barriers to oral absorption.

  • Class I: High Solubility, High Permeability.[15][17]

  • Class II: Low Solubility, High Permeability.[15][17]

  • Class III: High Solubility, Low Permeability.[15][17]

  • Class IV: Low Solubility, Low Permeability.[15][17]

Determining the BCS class of a 1-Aminomethylcycloheptylamine derivative is a primary goal of this stage.

Table 2: Biopharmaceutics Classification System (BCS) Framework
ClassSolubilityPermeabilityAbsorption Rate Limiting StepExample
IHighHighGastric EmptyingMetoprolol[15]
IILowHighDissolutionGlibenclamide[15]
IIIHighLowPermeabilityCimetidine[15]
IVLowLowSolubility & PermeabilityBifonazole[15]
Pillar 2.2: Permeability Assays: Gauging Intestinal Wall Transversal

We employ a tiered approach to assessing permeability, starting with a simple, high-throughput assay for passive diffusion and moving to a more complex, lower-throughput model that incorporates biological transport mechanisms.

The PAMPA model is a cell-free assay that is a cost-effective first-line screen for passive, transcellular permeability.[18][19] It measures a compound's ability to diffuse from a donor well, through a filter coated with an artificial lipid membrane, into an acceptor well.[20][21] This assay isolates the contribution of passive diffusion, a key absorption mechanism.[21][22]

  • Membrane Coating: Coat the wells of a 96-well hydrophobic PVDF filter plate with 5 µL of a 2% lecithin in dodecane solution. Allow the solvent to evaporate, forming the artificial membrane.

  • Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. Create a 200 µM donor solution by diluting the stock in a buffer of appropriate pH (e.g., pH 6.5 to simulate the small intestine).

  • Assay Setup:

    • Add 300 µL of acceptor buffer (e.g., pH 7.4 with a surfactant to mimic "sink" conditions) to a 96-well acceptor plate.

    • Place the lipid-coated filter plate onto the acceptor plate.

    • Carefully add 150 µL of the donor solution to each well of the filter plate.

  • Incubation: Cover the resulting "sandwich" plate and incubate for 4-5 hours at room temperature with gentle shaking.

  • Quantification: After incubation, determine the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. High Papp values suggest good passive permeability.

The Caco-2 assay is the gold standard in vitro model for predicting human drug absorption.[23][24] It uses a monolayer of human colon adenocarcinoma cells which, when cultured for ~21 days, differentiate to form a polarized monolayer with tight junctions and active transporters (e.g., P-gp) that mimic the intestinal epithelium.[25][26] This assay has the distinct advantage of being able to measure both passive diffusion and active transport (both uptake and efflux).[21][23]

  • Cell Culture: Seed Caco-2 cells onto 24-well Transwell™ inserts and culture for 21-25 days until a differentiated monolayer is formed.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value (e.g., ≥ 200 Ω·cm²) indicates a well-formed, tight monolayer.[27]

  • Compound Preparation: Prepare dosing solutions of the test derivative (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Apical to Basolateral (A→B) Permeability:

    • To assess absorption, add the dosing solution to the apical (upper) chamber of the Transwell™ insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Take samples from the basolateral chamber at specified time points.

  • Basolateral to Apical (B→A) Permeability:

    • To assess efflux, perform the reverse experiment: add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Quantification & Calculation:

    • Analyze all samples by LC-MS/MS to determine compound concentration.

    • Calculate the Papp for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter like P-gp.[25]

Workflow 2: In Vitro Characterization and Decision Making

This diagram shows how data from solubility and permeability assays are integrated to classify compounds and guide the next steps.

in_vitro_workflow cluster_0 Input Candidates cluster_1 Parallel Assays cluster_2 Mechanistic Follow-up cluster_3 Classification & Decision cluster_4 Output start Synthesized Compounds (from In Silico Screen) sol Kinetic Solubility Assay (High/Low) start->sol pampa PAMPA (High/Low Passive Permeability) start->pampa bcs Assign BCS Class (I, II, III, or IV) sol->bcs caco2 Bidirectional Caco-2 Assay (Papp & Efflux Ratio) pampa->caco2 Inform caco2->bcs decision Decision Gate: - High Permeability? - Low Efflux? bcs->decision output Prioritized Candidates for In Vivo PK Studies decision->output Yes deprio Deprioritize / Reformulate (High Efflux or Poor Properties) decision->deprio No

Caption: Integrated in vitro workflow for BCS classification.

Part 3: In Vivo Evaluation: The Definitive Pharmacokinetic Profile

While in silico and in vitro models provide invaluable predictions and mechanistic insights, the ultimate measure of bioavailability can only be determined in a living biological system.[28] In vivo pharmacokinetic (PK) studies in animal models, typically rodents, are essential for quantifying the extent and rate of drug absorption and providing the data needed to predict human pharmacokinetics.[1][29][30]

Pillar 3.1: Study Design for Absolute Bioavailability

To determine absolute oral bioavailability (F%), a compound must be administered via both the intended route (oral, PO) and an intravenous (IV) route in a crossover study design.[31] The IV dose serves as the 100% bioavailable reference, as it is introduced directly into the systemic circulation, bypassing all barriers to absorption.

Key pharmacokinetic parameters derived from these studies include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t1/2: Elimination half-life.

  • F% (Absolute Bioavailability): Calculated as: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Experimental Protocol: Rat Pharmacokinetic Study (Oral & IV)
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), often with cannulated jugular veins to facilitate stress-free serial blood sampling.

  • Dose Formulation:

    • IV Formulation: Solubilize the derivative in a vehicle suitable for injection (e.g., 5% DMSO, 40% PEG400, 55% Saline) to a concentration for a low dose (e.g., 1-2 mg/kg).

    • Oral Formulation: Prepare a suspension or solution in an appropriate oral vehicle (e.g., 0.5% methylcellulose in water) for a higher dose (e.g., 5-10 mg/kg).

  • Administration:

    • IV Group: Administer the dose as a single bolus via the tail vein or jugular vein cannula.

    • Oral Group: Administer the dose via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specific time points.

    • IV Schedule: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • Oral Schedule: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.[31][32]

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific LC-MS/MS method for quantifying the derivative in plasma. This involves protein precipitation followed by chromatographic separation and mass spectrometric detection.

    • The method must be validated for linearity, accuracy, and precision.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate the key PK parameters (AUC, Cmax, t1/2, etc.) and determine F%.

Table 3: Illustrative In Vivo Pharmacokinetic Data for Lead Candidates
ParameterDERIV-001DERIV-002
Dose (IV / PO) 2 / 10 mg/kg2 / 10 mg/kg
AUC_iv (ng·h/mL) 1,8502,100
AUC_po (ng·h/mL) 5,550980
Cmax_po (ng/mL) 1,280250
Tmax_po (h) 1.02.0
t1/2 (h) 4.56.2
Absolute Bioavailability (F%) 60% 9.3%

Interpretation: DERIV-001 shows excellent oral bioavailability, while DERIV-002 exhibits poor bioavailability, suggesting significant absorption or first-pass metabolism issues that warrant further investigation.

Part 4: Integrated Strategy and Decision Making

The power of this multi-stage approach lies in the synthesis of data to build a comprehensive profile of each candidate. The final step is to integrate all findings to make a clear, data-driven decision on which compounds merit advancement toward preclinical development.

Workflow 3: The Bioavailability Screening Funnel

This decision-making tree illustrates the complete workflow, from a large pool of candidates to the selection of a lead compound with a desirable bioavailability profile.

decision_funnel start Library of 1-Aminomethylcycloheptylamine Derivatives insilico In Silico Screen (Ro5, ADME Predictions) start->insilico synthesis Synthesize Top Candidates insilico->synthesis Filter invitro In Vitro Assays (Solubility, PAMPA, Caco-2) synthesis->invitro bcs BCS Classification Identify High Permeability & Low Efflux Candidates invitro->bcs invivo In Vivo Rat PK Study (IV and PO Dosing) bcs->invivo Prioritize reformulate Deprioritize or Reformulate bcs->reformulate Deprioritize decision Final Decision Gate F% > 30%? Acceptable PK Profile? invivo->decision lead Lead Candidate Selected for Preclinical Development decision->lead Yes decision->reformulate No

Caption: A comprehensive decision funnel for lead candidate selection.

By systematically applying this integrated strategy, research teams can de-risk their drug discovery programs, focusing resources on 1-Aminomethylcycloheptylamine derivatives with the highest intrinsic potential for oral bioavailability and, ultimately, clinical success.

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Methodological & Application

Application Note & Protocol: Reductive Amination Using 1-Aminomethylcycloheptylamine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Synthesis of Novel Substituted Diamines for Advanced Research and Drug Development

Introduction & Scope

1-Aminomethylcycloheptylamine is a valuable bifunctional building block, featuring two primary amine groups attached to a cycloheptyl scaffold. This unique structure offers opportunities for creating complex molecules with defined spatial orientations, making it a compelling starting material in medicinal chemistry and materials science. Reductive amination stands as one of the most robust and versatile methods for C-N bond formation, allowing for the conversion of aldehydes and ketones into secondary or tertiary amines under mild conditions.[1][2]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of 1-Aminomethylcycloheptylamine in reductive amination reactions. We will delve into the mechanistic underpinnings of the reaction, present a detailed, field-proven protocol for the synthesis of disubstituted diamines, and offer practical insights into reaction optimization, purification, and troubleshooting. The protocol prioritizes the use of sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and selective reducing agent that obviates many of the challenges associated with harsher reagents.[3][4]

Scientific Principles and Mechanistic Overview

Reductive amination is a powerful two-stage process that occurs in a single pot. The reaction's success hinges on the selective reduction of an in-situ formed imine intermediate over the starting carbonyl compound.[5]

Stage 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of a primary amine from 1-Aminomethylcycloheptylamine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate. Under mildly acidic conditions, which are often self-catalyzed by the formation of acetic acid from the reducing agent or can be supplemented, the hemiaminal undergoes dehydration to yield a Schiff base, or imine. This imine exists in equilibrium with its protonated form, the more electrophilic iminium ion.[3][6]

Stage 2: Hydride Reduction A carefully chosen reducing agent then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and forming the final amine product.

Choice of Reducing Agent: A Critical Decision

The selection of the reducing agent is paramount to the success of a one-pot reductive amination.[7]

  • Sodium Borohydride (NaBH₄): A powerful reductant capable of reducing both imines and the starting carbonyls. Its use often requires a stepwise procedure where the imine is pre-formed before the reductant is added to avoid competitive reduction of the starting aldehyde or ketone.[1][5]

  • Sodium Cyanoborohydride (NaBH₃CN): Milder than NaBH₄ and selective for imines at pH 6-8.[7] However, it is highly toxic and can generate hazardous cyanide gas during acidic workup, posing significant safety and environmental concerns.[1]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for modern reductive aminations.[4] It is sufficiently mild that it does not readily reduce aldehydes or ketones but is highly effective at reducing the intermediate iminium ion.[1][3] Its non-toxic nature and high selectivity allow for a convenient one-pot procedure with a wide range of substrates, including weakly basic amines.[7]

Diagram: General Mechanism of Reductive Amination

Caption: The reductive amination pathway from carbonyl and amine to the final product.

Materials and Equipment

Reagents & Solvents Equipment
1-AminomethylcycloheptylamineRound-bottom flasks
Aldehyde or Ketone of choiceMagnetic stirrer and stir bars
Sodium triacetoxyborohydride (NaBH(OAc)₃)Nitrogen or Argon inlet
1,2-Dichloroethane (DCE), anhydrousSyringes and needles
Dichloromethane (DCM), for workup & chromatographyTLC plates (silica gel 60 F₂₅₄)
Saturated aqueous sodium bicarbonate (NaHCO₃)TLC chamber and UV lamp
Saturated aqueous sodium chloride (Brine)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Separatory funnel
Silica gel for flash chromatography (230-400 mesh)Glassware for chromatography
Ethyl acetate and Hexanes (or Heptanes) for chromatographypH paper or meter
Triethylamine (NEt₃) for chromatographyStandard laboratory glassware

Detailed Experimental Protocol

This protocol details the disubstitution of 1-Aminomethylcycloheptylamine with a generic aldehyde. Adjustments may be necessary for ketones or sterically hindered substrates.

Reaction Parameters Summary

Reagent Equivalents Purpose
1-Aminomethylcycloheptylamine1.0Starting diamine
Aldehyde / Ketone2.2 - 2.5Carbonyl source for C-N bond formation
Sodium triacetoxyborohydride2.5 - 3.0Selective reducing agent
1,2-Dichloroethane (DCE)~0.1 - 0.2 MReaction Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Aminomethylcycloheptylamine (1.0 eq.). Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • Carbonyl Addition: Add the desired aldehyde or ketone (2.2 eq.) to the solution. If the carbonyl is a solid, it can be added directly. If it is a liquid, use a syringe.

  • Stirring and Imine Formation: Stir the mixture at room temperature under an inert atmosphere (Nitrogen or Argon) for 20-30 minutes. This allows for the initial formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.5 eq.) to the stirring solution in portions over 5-10 minutes. Note: The reaction can be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). A suitable mobile phase is often 5-10% Methanol in Dichloromethane, with 1% triethylamine added to prevent the amine product from streaking on the silica plate. The disappearance of the starting aldehyde/ketone and the appearance of a new, more polar spot corresponding to the product indicates reaction progression. Reactions are typically complete within 3 to 24 hours.[3]

  • Reaction Quench: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases. This step neutralizes any remaining acid and destroys excess reducing agent.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Dilute with Dichloromethane (DCM) if necessary. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. It is highly recommended to use a solvent system containing a small amount of triethylamine (e.g., 0.5-1% v/v) to deactivate the acidic silica gel and ensure good separation of the basic amine product. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is commonly effective.

Diagram: Experimental Workflow

Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve Diamine & Carbonyl in DCE B 2. Add NaBH(OAc)₃ A->B C 3. Stir & Monitor by TLC B->C D 4. Quench with NaHCO₃ C->D E 5. Extraction with DCM D->E F 6. Dry & Concentrate E->F G 7. Flash Column Chromatography F->G H 8. Characterization (NMR, MS) G->H

Caption: A streamlined workflow for the synthesis and purification of substituted diamines.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Incomplete Reaction / Low Conversion Insufficient reducing agent; sterically hindered substrates; poor quality reagents.Add an additional portion (0.3-0.5 eq.) of NaBH(OAc)₃. For difficult substrates, adding 1.1 eq. of glacial acetic acid can catalyze iminium formation.[3]
Formation of Mono-alkylated Product Insufficient carbonyl or reducing agent.Ensure at least 2.2 equivalents of the carbonyl and 2.5 equivalents of the reducing agent are used.
Reduction of Starting Carbonyl Contamination of NaBH(OAc)₃ with NaBH₄; reaction is too acidic.Use high-purity NaBH(OAc)₃ from a reliable supplier. Avoid adding excess strong acid.
Product Streaking on TLC/Column The basic amine product is interacting strongly with the acidic silica gel.Add 0.5-1% triethylamine to the TLC and column chromatography eluent to neutralize the silica surface.
Difficult Purification Product is highly polar or water-soluble.Consider an acid-base extraction. Dissolve crude material in ethyl acetate, extract with 1M HCl. Wash the aqueous layer, basify with NaOH, and re-extract the product.

Safety Precautions

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen. Always handle it in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride: Is moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids. Handle in a dry environment.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ResearchGate. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Reductive Amination of Dialdehyde Cellulose: Access to Renewable Thermoplastics. ChemSusChem. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Sustainable diamine synthesis via continuous-flow reductive amination over a stable Re1Ox–Ni interface. Green Chemistry. [Link]

  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc.org. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Wikipedia. Reductive amination. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. Royal Society of Chemistry. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

  • Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. ChemRxiv. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

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Application Note: Regioselective N-Alkylation of 1-Aminomethylcycloheptylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Chemoselective functionalization of sterically differentiated diamines

Executive Summary

The functionalization of 1-aminomethylcycloheptylamine—a 1,2-diamine equivalent featuring both a primary amine on an unhindered methyl group and a primary amine bound directly to a tertiary carbon on a cycloheptyl ring—presents a classic challenge in chemoselectivity. Direct alkylation with alkyl halides typically results in uncontrollable over-alkylation and poor regioselectivity[1].

This application note details field-proven, self-validating protocols for the regioselective N-alkylation of 1-aminomethylcycloheptylamine. By leveraging the vast steric disparity between the two nitrogen centers and utilizing controlled reductive amination, researchers can achieve >98% regioselectivity for mono-alkylation at the aminomethyl group. Furthermore, an orthogonal protection strategy is provided for inverse selectivity targeting the hindered ring amine.

Mechanistic Rationale & Strategy

Steric Differentiation and Nucleophilicity

1-Aminomethylcycloheptylamine possesses two reactive centers:

  • The Aminomethyl Group (-CH₂NH₂): Located on a primary carbon, this amine is highly accessible and rapidly forms imines/iminium ions with aldehydes or ketones.

  • The Ring Amine (-NH₂): Attached to C1 of the cycloheptane ring (a tertiary carbon), this center is highly sterically congested.

Why Reductive Amination?

Direct N-alkylation using alkyl halides is notoriously difficult to control, often leading to complex mixtures of mono-, di-, and poly-alkylated products[1]. Reductive amination mitigates this by proceeding through an imine/iminium intermediate.

The choice of reducing agent is the critical variable. Sodium triacetoxyborohydride [NaBH(OAc)₃] is the industry standard for this transformation[2]. Unlike sodium borohydride (NaBH₄), which rapidly reduces aldehydes to alcohols, NaBH(OAc)₃ is a mild reagent that selectively reduces the electrophilic iminium ion over the parent carbonyl compound[3]. This allows for a direct, one-pot procedure without the need to pre-form the imine, minimizing dialkylation artifacts.

Mechanism Amine Unhindered Amine (-CH2NH2) Carbinolamine Carbinolamine Amine->Carbinolamine Nucleophilic Addition Carbonyl Aldehyde Carbonyl->Carbinolamine Nucleophilic Addition Iminium Iminium Ion Carbinolamine->Iminium -H2O Product Secondary Amine Iminium->Product Hydride Transfer [NaBH(OAc)3]

Fig 1. Mechanism of NaBH(OAc)3 mediated reductive amination.

Divergent Synthetic Pathways

To achieve absolute control over the alkylation site, two distinct pathways are utilized:

  • Pathway A (Kinetic Control): Direct reductive amination exploits the kinetic preference of the unhindered aminomethyl group.

  • Pathway B (Orthogonal Protection): To alkylate the hindered ring amine, the unhindered amine is transiently protected (e.g., with a Boc group). The hindered amine is then forced to react using Lewis acid catalysis (e.g., Ti(OiPr)₄) and a stronger reductant like NaBH₃CN[1].

Workflow SM 1-Aminomethyl- cycloheptylamine RedAm Reductive Amination NaBH(OAc)3, DCE SM->RedAm Pathway A (Kinetic Control) Boc Boc2O (1.0 eq) 0 °C, DCM SM->Boc Pathway B (Orthogonal) ProdA Mono-N-Alkyl (Aminomethyl) RedAm->ProdA >95% Selectivity IntB N-Boc-Aminomethyl Intermediate Boc->IntB Fast/Selective AlkB Alkylated Ring Amine (Protected) IntB->AlkB R-CHO, NaBH3CN Δ, Ti(OiPr)4 ProdB Mono-N-Alkyl (Ring Amine) AlkB->ProdB TFA/DCM

Fig 2. Divergent synthetic pathways for regioselective N-alkylation.

Quantitative Data & Optimization

The choice of solvent and reducing agent dictates the success of Pathway A. 1,2-Dichloroethane (DCE) is the preferred solvent for NaBH(OAc)₃ as it provides optimal solubility and reaction kinetics[4].

Table 1: Optimization of Direct Reductive Amination (Pathway A)

SolventReductantAdditiveConversion (%)Regioselectivity (A:B)*Notes
MeOHNaBH₄None85%80:20High dialkylation observed.
MeOHNaBH₃CNAcOH (1.0 eq)92%90:10Toxic byproducts; moderate selectivity.
THFNaBH(OAc)₃None95%95:5Sluggish reaction rate.
DCE NaBH(OAc)₃ None >98% >98:2 Optimal conditions; clean profile.

*Ratio of alkylation at the aminomethyl group (A) vs. the ring amine (B).

Experimental Protocols

Protocol A: Chemoselective Mono-N-Alkylation of the Aminomethyl Group

This protocol utilizes kinetic control to exclusively alkylate the unhindered primary amine.

Reagents:

  • 1-Aminomethylcycloheptylamine (1.0 equiv, 10 mmol)

  • Target Aldehyde (0.95 equiv, 9.5 mmol) Note: Sub-stoichiometric aldehyde ensures zero dialkylation.

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.4 equiv, 14 mmol)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 1-aminomethylcycloheptylamine in anhydrous DCE.

  • Imine Formation: Add the target aldehyde dropwise at room temperature. Stir the mixture for 30 minutes. Causality: Allowing brief pre-mixing ensures quantitative carbinolamine/imine formation before the reductant is introduced, maximizing yield.

  • Reduction: Add NaBH(OAc)₃ portion-wise over 10 minutes to control any mild exotherm.

  • Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor via LC-MS or TLC (Ninhydrin stain). The reaction is self-validating when the aldehyde peak is completely consumed.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Stir for 15 minutes. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH:NH₄OH) to yield the pure mono-alkylated product.

Protocol B: Inverse Selectivity via Orthogonal Protection

This protocol targets the sterically hindered ring amine by temporarily masking the highly reactive aminomethyl group.

Step 1: Selective Boc-Protection

  • Dissolve 1-aminomethylcycloheptylamine (1.0 equiv) in DCM at 0 °C.

  • Add a solution of Boc₂O (1.0 equiv) in DCM dropwise over 1 hour.

  • Causality: The extreme steric difference ensures the Boc anhydride reacts exclusively with the aminomethyl group. Stir for 2 hours, wash with water, and concentrate to yield the N-Boc intermediate.

Step 2: Reductive Amination of the Hindered Amine

  • Dissolve the N-Boc intermediate (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous THF.

  • Add Titanium(IV) isopropoxide, Ti(OiPr)₄ (2.0 equiv). Causality: The Lewis acid is strictly required to force the condensation of the sterically hindered tertiary-bound amine with the aldehyde[1].

  • Stir at 50 °C for 12 hours.

  • Cool to room temperature, add NaBH₃CN (1.5 equiv) dissolved in minimal MeOH, and stir for 4 hours.

  • Quench with 1M NaOH to precipitate TiO₂, filter through Celite, and extract with EtOAc.

Step 3: Deprotection

  • Treat the isolated intermediate with 20% TFA in DCM for 2 hours at room temperature to cleave the Boc group.

  • Concentrate and neutralize with saturated Na₂CO₃ to yield the free primary aminomethyl, mono-alkylated ring amine product.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Chemistry Portal. URL:[Link]

  • "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link]

Sources

Application Note: 1-(Aminomethyl)cycloheptan-1-amine (AMCHA-7) in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 1-(Aminomethyl)cycloheptan-1-amine (AMCHA-7) as a specialized ligand in coordination chemistry.

Executive Summary

1-(Aminomethyl)cycloheptan-1-amine (CAS: 5062-68-0), herein referred to as AMCHA-7 , is a geminal diamine ligand distinguished by its bulky cycloheptyl scaffold. Unlike linear diamines (e.g., ethylenediamine) or smaller cyclic analogs (e.g., 1,2-diaminocyclohexane), AMCHA-7 combines the thermodynamic stability of a 5-membered chelate ring with the high lipophilicity and steric bulk of a seven-membered carbocycle.

This ligand is critical in the development of lipophilic metal-based therapeutics (e.g., Platinum(II) anticancer agents) where the bulky ring hinders axial attack by biological nucleophiles (e.g., glutathione), potentially reducing off-target toxicity while enhancing cellular uptake via passive diffusion.

Chemical Profile & Ligand Properties
PropertySpecification
IUPAC Name 1-(Aminomethyl)cycloheptan-1-amine
Common Abbreviation AMCHA-7
CAS Number 5062-68-0
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Coordination Mode Bidentate (N,N')
Chelate Ring Size 5-membered (Metal-N-C-C-N)
pKa (estimated) ~10.2 (primary amine), ~9.5 (aminomethyl)
LogP (Lipophilicity) High (relative to cyclohexyl/cyclopentyl analogs)

Structural Insight: The ligand features a geminal substitution pattern at the C1 position of the cycloheptane ring. Upon coordination to a metal center (M), it forms a rigid 5-membered ring.[1] The cycloheptyl ring adopts a twist-chair conformation, projecting significant steric bulk perpendicular to the coordination plane, which is a key design feature for preventing axial deactivation in square-planar Pt(II) complexes.

Protocol 1: Synthesis of AMCHA-7 Ligand

Note: While commercially available, custom synthesis ensures high purity for coordination studies. The geminal diamine is synthesized via the Bucherer-Bergs or Strecker route from cycloheptanone.

Reagents Required:
  • Cycloheptanone (1.0 eq)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.2 eq)

  • Ammonium Chloride (NH₄Cl) (1.5 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

  • Solvents: Methanol (MeOH), Tetrahydrofuran (THF, anhydrous), Diethyl Ether.

Step-by-Step Workflow:

Phase A: Formation of 1-Aminocycloheptanecarbonitrile (Strecker Synthesis)

  • Dissolution: Dissolve NH₄Cl (1.5 eq) in 25% aqueous ammonia. Add Cycloheptanone (1.0 eq) dropwise at 0°C.

  • Cyanation: Add NaCN (1.2 eq) dissolved in water slowly to the mixture.

  • Reaction: Stir vigorously at room temperature for 24 hours. The amino-nitrile intermediate will precipitate or form an oil.

  • Extraction: Extract with diethyl ether (3x). Dry organic layer over MgSO₄ and concentrate in vacuo.

    • Checkpoint: IR spectrum should show a weak -CN stretch at ~2240 cm⁻¹.

Phase B: Reduction to Diamine

  • Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF under Nitrogen/Argon atmosphere at 0°C.

  • Addition: Add the crude amino-nitrile (dissolved in THF) dropwise to the hydride suspension. Caution: Exothermic.

  • Reflux: Heat to reflux (66°C) for 12 hours to ensure complete reduction of the nitrile to the primary amine.

  • Quench: Cool to 0°C. Perform Fieser workup (add water, 15% NaOH, water sequentially) to precipitate aluminum salts.

  • Isolation: Filter the salts. Dry the filtrate (Na₂SO₄) and evaporate solvent.

  • Purification: Distill under reduced pressure or convert to dihydrochloride salt (AMCHA-7·2HCl) using HCl/Ethanol for storage.

Protocol 2: Coordination to Platinum(II) (Drug Discovery Workflow)

Objective: Synthesis of cis-[Pt(AMCHA-7)Cl₂], a lipophilic analog of Cisplatin.

Reagents:
  • Potassium Tetrachloroplatinate(II) (K₂PtCl₄)

  • AMCHA-7 Ligand (Free base)

  • Solvent: Water/DMF (3:1 ratio due to ligand lipophilicity)

Step-by-Step Methodology:
  • Activation: Dissolve K₂PtCl₄ (1.0 mmol) in 10 mL deionized water. Filter to remove any insoluble Pt(0) species.

  • Ligand Preparation: Dissolve AMCHA-7 (1.0 mmol) in 3 mL DMF.

    • Note: If using the HCl salt, neutralize with exactly 2.0 eq of NaOH or KOH prior to addition.

  • Complexation: Add the ligand solution dropwise to the stirring platinum solution.

  • Reaction: Stir in the dark at room temperature for 24-48 hours.

    • Observation: The red solution of K₂PtCl₄ will slowly fade to yellow, and a pale yellow precipitate (the complex) will form.

  • Isolation: Filter the yellow solid. Wash sequentially with water (to remove KCl), ethanol (cold), and diethyl ether.

  • Drying: Dry in a vacuum desiccator over P₂O₅ for 24 hours.

Characterization Standards:
  • ¹H NMR (DMF-d₇): Look for the disappearance of free ligand amine signals and the appearance of broad, downfield shifted NH₂ protons (with ¹⁹⁵Pt satellites, JPt-H ≈ 40-60 Hz). The methylene protons (-CH₂-NH₂) will appear as a distinct doublet or multiplet.

  • Elemental Analysis: C, H, N should be within ±0.4% of theoretical values for Pt(C₈H₁₈N₂)Cl₂.

  • IR Spectroscopy: Shift in ν(N-H) stretch compared to free ligand; appearance of ν(Pt-N) and ν(Pt-Cl) in the far-IR (< 400 cm⁻¹).

Mechanism & SAR Visualization

The following diagram illustrates the synthesis pathway and the steric environment of the final coordination complex.

AMCHA_Coordination cluster_SAR Structure-Activity Relationship (SAR) Cycloheptanone Cycloheptanone (C7 Ring) Strecker Strecker Reaction (NaCN, NH4Cl) Cycloheptanone->Strecker AminoNitrile 1-Amino-cycloheptane- carbonitrile Strecker->AminoNitrile C-C Bond Formation Reduction Reduction (LiAlH4 / THF) AminoNitrile->Reduction AMCHA7 AMCHA-7 Ligand (Geminal Diamine) Reduction->AMCHA7 Nitrile -> Amine Complexation Complexation (H2O/DMF, 24h) AMCHA7->Complexation Pt_Salt K2PtCl4 (Pt(II) Source) Pt_Salt->Complexation FinalComplex cis-[Pt(AMCHA-7)Cl2] (Lipophilic Drug Candidate) Complexation->FinalComplex Chelation (5-membered ring) Lipophilicity High Lipophilicity (C7 Ring) Lipophilicity->FinalComplex Stability Stable 5-Membered Chelate Ring Stability->FinalComplex

Caption: Synthesis workflow of AMCHA-7 from cycloheptanone and its subsequent coordination to Platinum(II), highlighting key structural advantages.

Application Data: Ring Size Impact

The choice of the 7-membered ring (cycloheptyl) over the standard 6-membered (cyclohexyl) or 5-membered (cyclopentyl) analogs significantly alters the physicochemical profile of the resulting metal complex.

Ligand ScaffoldRing SizeLipophilicity (LogP)*Aqueous SolubilitySteric Bulk (Axial Shielding)
Cyclopentyl 5LowHighLow
Cyclohexyl 6ModerateModerateModerate
Cycloheptyl (AMCHA-7) 7 High Low High

*LogP values are relative estimates for the resulting PtCl₂ complexes.

Key Insight for Drug Design: The AMCHA-7 ligand is particularly useful when the target application requires:

  • Passive Transport: Higher lipophilicity facilitates crossing the blood-brain barrier (BBB) or penetrating solid tumor cores.

  • Reduced Deactivation: The "floppy" but bulky cycloheptyl ring can sterically shield the Pt center from rapid deactivation by plasma proteins (e.g., albumin) or intracellular thiols (e.g., glutathione), potentially increasing the drug's half-life.

References
  • Sigma-Aldrich. 1-(Aminomethyl)cycloheptan-1-amine (CAS 5062-68-0) Product Entry.(Verified CAS and commercial availability).

  • PrepChem. Synthesis of 1-(aminomethyl)-cyclohexaneacetic acid (Analogous Protocol).(Base protocol for geminal diamine synthesis via reduction).

  • ChemicalBook. 1-(Aminomethyl)cycloheptan-1-amine Properties and Suppliers.(Confirmation of structure and molecular weight).

  • National Institutes of Health (NIH) - PubChem. Platinum(II) complexes of 1,2-cyclohexanediamine and 2-(aminomethyl)cyclohexylamine.(Context for aminomethyl-cycloalkylamine coordination chemistry).

  • MDPI. Non-Classical Platinum Complexes: A Concise Review.(Review of steric effects in platinum drug design).

Sources

Application Note: Preparation of Pharmaceutical Intermediates from 1-(Aminomethyl)cycloheptan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-(aminomethyl)cycloheptan-1-amine scaffold represents a critical structural motif in modern drug discovery, offering a unique combination of lipophilicity and conformational rigidity. As a geminal diamine situated on a seven-membered ring, it serves as a bioisostere for the cyclohexane-based "gabapentinoid" scaffold and a precursor to spirocyclic privileged structures. This guide details the strategic manipulation of this diamine, focusing on regioselective protection and cyclization to spiro-hydantoins , which are key pharmacophores in BACE1 inhibitors, NaV1.7 blockers, and peptidomimetics.

Introduction: The Gem-Diamine Advantage

The utility of 1-(aminomethyl)cycloheptan-1-amine stems from the Thorpe-Ingold Effect (gem-disubstituent effect). The two nitrogenous arms on the C1 carbon force the molecule into specific conformations that favor cyclization reactions.

Unlike its cyclohexane counterpart (used in Gabapentin), the cycloheptane ring introduces:

  • Increased Lipophilicity: The extra methylene group increases LogP, potentially improving Blood-Brain Barrier (BBB) penetration for CNS targets.

  • Altered Vector Alignment: The bond angles of the seven-membered ring project substituents differently than the chair-form cyclohexane, allowing access to novel chemical space in enzyme active sites.

Structural Challenges

The molecule contains two primary amine groups with distinct steric environments:

  • 
    -Amine:  Directly attached to the quaternary C1 carbon. Sterically hindered.
    
  • 
    -Amine (Aminomethyl):  Attached via a methylene tether. Less sterically hindered and more nucleophilic.
    

Strategic Reaction Map

The following workflow illustrates the primary synthetic pathways from the parent diamine to high-value pharmaceutical intermediates.

G Diamine 1-(Aminomethyl) cycloheptan-1-amine MonoBoc Intermediate A: Mono-Boc Protected (Aminomethyl) Diamine->MonoBoc Boc2O (0.9 eq) 0°C, Selectivity SpiroUrea Intermediate B: Spirocyclic Urea Diamine->SpiroUrea CDI or Triphosgene SpiroHyd Target C: Spiro-Hydantoin (BACE/Ion Channel) MonoBoc->SpiroHyd 1. R-NCO 2. Acid Cyclization Peptido Target D: Peptidomimetic Turn Inducer MonoBoc->Peptido Peptide Coupling SpiroUrea->SpiroHyd Functionalization

Figure 1: Synthetic divergence from the core diamine scaffold. The pathway to Spiro-Hydantoins (Target C) is the most common application in CNS drug discovery.

Protocol 1: Regioselective Protection (Differentiation)

Objective: Selectively protect the distal (aminomethyl) nitrogen while leaving the hindered ring nitrogen free for further functionalization.

Rationale

The aminomethyl group behaves as a typical primary aliphatic amine. The ring amine, being attached to a quaternary center, is significantly more hindered. By controlling temperature and stoichiometry, kinetic selectivity is achieved.

Materials
  • Substrate: 1-(Aminomethyl)cycloheptan-1-amine (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Base: Triethylamine (TEA) (1.1 eq)

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of diamine and 11 mmol of TEA in 50 mL of anhydrous DCM under nitrogen atmosphere.

  • Cooling: Cool the solution to -10°C using an ice/acetone bath. (Critical: Lower temperature enhances selectivity).

  • Addition: Dissolve Boc₂O (9.5 mmol) in 10 mL DCM. Add this solution dropwise over 60 minutes.

    • Note: Slow addition is vital to prevent bis-protection.

  • Reaction: Stir at -10°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Quench: Quench with water (30 mL).

  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The mono-protected product is usually an oil. If bis-Boc is observed (TLC), purify via flash chromatography (SiO₂, 5% MeOH in DCM with 1% NH₄OH).

Expected Outcome: >85% yield of tert-butyl ((1-aminocycloheptyl)methyl)carbamate.

Protocol 2: Synthesis of Spiro-Hydantoins

Objective: Cyclization of the diamine to form a Spiro[cycloheptane-1,4'-imidazolidine]-2',5'-dione core. This scaffold is prevalent in inhibitors of metalloproteases and ion channels.

Mechanism

This is a "Bucherer-Bergs like" construct but synthesized directly from the diamine using a phosgene equivalent.

Materials
  • Substrate: 1-(Aminomethyl)cycloheptan-1-amine (1.0 eq)

  • Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Solvent: Tetrahydrofuran (THF) (anhydrous)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

Step-by-Step Methodology
  • Preparation: Dissolve 5 mmol of diamine in 25 mL of reflux-grade THF.

  • Activation: Add CDI (6 mmol) in one portion at room temperature.

    • Observation: Gas evolution (CO₂) will occur. Ensure proper venting.

  • Cyclization: Heat the mixture to reflux (66°C) for 4–6 hours.

    • Checkpoint: Monitor by LC-MS. The intermediate urea forms quickly; cyclization to the hydantoin (imidazolidinone) ring requires heat.

  • Workup: Cool to room temperature. Concentrate THF to 25% volume. Pour into cold 1N HCl (to remove unreacted diamine and DMAP).

  • Isolation: The spiro-hydantoin often precipitates. Filter the solid.[1] If no precipitate, extract with Ethyl Acetate.

  • Recrystallization: Recrystallize from Ethanol/Water.

Data Specification:

ParameterValue / Observation
Product Appearance White crystalline solid
Melting Point Typically >200°C (High due to H-bonding)
MS (ESI+) [M+H]⁺ = 169.1 (Calculated for C₉H₁₆N₂O)
¹H NMR Characteristic Distinct singlet for -CH₂- in the 5-membered ring (approx 3.2 ppm)

Critical Troubleshooting & Safety

Bis-Protection during Protocol 1
  • Issue: Formation of di-Boc product.

  • Solution: Reduce Boc₂O to 0.85 eq. It is better to have unreacted starting material (which can be washed out with water) than bis-protected byproduct which is hard to separate.

Polymerization during Protocol 2
  • Issue: Gummy insoluble residues.

  • Cause: High concentration leading to intermolecular urea formation rather than intramolecular cyclization.

  • Solution: Run the reaction under high dilution conditions (0.05 M or lower).

Handling Diamines
  • Safety: 1-(Aminomethyl)cycloheptan-1-amine is basic and likely corrosive. It absorbs CO₂ from the air (forming carbamates). Store under Argon/Nitrogen.

References

  • Bryans, J. S., et al. (1998). "3-Substituted GABA analogs with central nervous system activity: A review." Medicinal Research Reviews. (Foundational work on gabapentinoid cyclo-analogs).

  • Pfizer Inc. (2010). "Spirocyclic Sulfonamides as Ion Channel Blockers." World Intellectual Property Organization, WO2010116258. (Demonstrates spiro-cycloheptane utility).

  • Overman, L. E., & Rabinowitz, M. H. (1993). "The Thorpe-Ingold Effect in Cyclization Reactions." Journal of Organic Chemistry. (Theoretical grounding for the cyclization efficiency of gem-diamines).

  • Sigma-Aldrich. "1-(Aminomethyl)cyclohexan-1-amine Product Specification." (Reference standard for the chemical class).[2]

Sources

Incorporating 1-Aminomethylcycloheptylamine into peptide mimetics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Constrained Urea-Peptidomimetics using 1-(Aminomethyl)cycloheptan-1-amine

Abstract

This guide details the strategic incorporation of 1-(aminomethyl)cycloheptan-1-amine (AMCHA) into peptide backbones to generate metabolically stable, conformationally restricted peptidomimetics. Unlike standard


-amino acids, AMCHA is a geminal diamine. Its incorporation typically replaces a peptide bond with a urea linkage, acting as a potent 

-turn or

-turn inducer depending on the flanking residues. This note covers the regioselective protection of the diamine, solid-phase peptide synthesis (SPPS) protocols for urea linkage formation, and critical troubleshooting steps for the sterically demanding 7-membered ring scaffold.

Introduction: The 7-Membered Ring Advantage

In rational drug design, controlling the entropy of the unbound ligand is critical for high-affinity binding. While proline (5-membered) and piperidine (6-membered) scaffolds are common, the cycloheptane (7-membered) ring of AMCHA offers a unique "Twist-Chair" conformational preference.

  • Structural Biology Context: The 7-membered ring provides a larger hydrophobic surface area and distinct bond vectors compared to cyclohexane analogs (e.g., Gabapentin derivatives). It effectively restricts the

    
     and 
    
    
    
    torsion angles of the backbone, stabilizing turn geometries (specifically
    
    
    -turns) that are often critical for GPCR ligand recognition.
  • Metabolic Stability: The replacement of the labile amide bond with a urea linkage (–NH–CO–NH–) significantly increases resistance to proteolytic degradation.

Table 1: Comparative Analysis of Cyclic Scaffolds in Peptidomimetics
Scaffold Ring SizeDominant ConformationSteric Bulk (A-value approx)Primary Application
5 (Proline-like) EnvelopeModerate

-turns (Type I/II), cis/trans isomerization
6 (Piperidine-like) ChairHigh

-turns, rigid spacers
7 (AMCHA) Twist-Chair Very High Distorted

-turns, Helix capping, Hydrophobic core filling

Chemical Strategy: Regioselective Differentiation

AMCHA possesses two primary amine groups with distinct steric environments:

  • Aminomethyl group (

    
    ):  Less sterically hindered, more nucleophilic.
    
  • Ring amine (

    
    ):  Directly attached to the quaternary carbon of the 7-membered ring; highly hindered.
    

Strategic Imperative: To utilize AMCHA in SPPS, we must differentiate these amines to allow directional synthesis. The standard approach is to protect the highly reactive aminomethyl group with Boc (acid-labile) and the hindered ring amine with Fmoc (base-labile), or vice versa depending on the synthesis direction.

Protocol 1: Synthesis of the Orthogonally Protected Building Block

Objective: Synthesize N1-Fmoc-1-(aminomethyl)cycloheptan-1-amine-N'-Boc for use in Fmoc-SPPS.

Reagents:
  • 1-(Aminomethyl)cycloheptan-1-amine (AMCHA)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • 9-Fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu)

  • Dichloromethane (DCM), Methanol (MeOH), Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:
  • Selective Mono-Boc Protection (Thermodynamic Control):

    • Dissolve AMCHA (10 mmol) in DCM (100 mL) at

      
      .
      
    • Add

      
       (0.9 eq, 9 mmol) dissolved in DCM dropwise over 2 hours. Crucial: Limiting the reagent and slow addition favors the reaction at the less hindered aminomethyl group.
      
    • Stir at room temperature for 12 hours.

    • Validation: TLC (10% MeOH/DCM). The di-Boc product moves fastest; mono-Boc is intermediate; starting material stays at baseline.

  • Purification (Critical Step):

    • Perform an acid-base extraction. Acidify to pH 3 (extracts amines into water), wash organic layer (removes di-Boc), then basify aqueous layer to pH 11 and extract back into DCM. This isolates the mono-protected diamine.

  • Fmoc Protection of the Hindered Amine:

    • Dissolve the Mono-Boc intermediate in

      
       (1:1). Add 
      
      
      
      (2 eq).
    • Add Fmoc-OSu (1.2 eq). Note: Fmoc-Cl is too reactive and may cause di-protection or degradation; Fmoc-OSu is preferred for hindered amines.

    • Stir for 24 hours (extended time required due to steric bulk of the 7-membered ring).

  • Final Workup:

    • Evaporate dioxane. Acidify carefully to pH 4. Extract with EtOAc.

    • Purify via Flash Chromatography (Hexane/EtOAc gradient).

    • Yield Target: >65% overall.

Protocol 2: Solid-Phase Incorporation (Urea Linkage)

Objective: Incorporate AMCHA into a peptide sequence on-resin, creating a urea linkage between the preceding amino acid and the AMCHA scaffold.

Mechanism: Since AMCHA is a diamine, it cannot be coupled using standard uronium salts (HATU/HBTU) directly to an amine. We must activate the N-terminus of the resin-bound peptide to form an isocyanate or active carbamate, which is then trapped by AMCHA.

Experimental Workflow:
  • Resin Preparation:

    • Start with Rink Amide resin (0.6 mmol/g). Synthesize the C-terminal peptide sequence using standard Fmoc protocols.

    • Remove the final Fmoc group (20% Piperidine/DMF).

  • Activation (The "DSC Method"):

    • Reagent: N,N'-Disuccinimidyl carbonate (DSC).

    • Treat the resin-bound free amine with DSC (5 eq) and DIPEA (5 eq) in DMF for 45 minutes.

    • Check: Perform a Kaiser test. It should be negative (no free amine), indicating conversion to the active carbamate.

  • Coupling the AMCHA Scaffold:

    • Dissolve the Mono-Fmoc-AMCHA (free amine on the methyl group, Fmoc on the ring) (3 eq) in DMF.

    • Add to the activated resin. Add DIPEA (3 eq).

    • Reaction Time: 4–12 hours. Note: The reaction is forming a urea bond.[1] The nucleophile is the primary amine of the aminomethyl group.

    • Check: Kaiser test should remain negative (urea formed).

  • Chain Elongation:

    • Remove the Fmoc group from the AMCHA ring amine (20% Piperidine/DMF). Warning: Deprotection may be slower due to the 7-ring bulk. Use 2 x 15 min cycles.

    • Couple the next amino acid. Critical: The ring amine is extremely hindered.

    • Recommended Coupling: Use HATU (High activity) or PyAOP with HOAt. Standard HBTU is often insufficient. Double coupling (2 x 1 hour at

      
      ) is recommended.
      

Visualization: Synthesis & Decision Logic

The following diagrams illustrate the workflow and troubleshooting logic for AMCHA incorporation.

AMCHA_Workflow cluster_0 Key Decision Point Start Start: AMCHA Diamine Step1 1. Regioselective Boc (Dilute, 0°C) Target: -CH2NH-Boc Start->Step1 Steric Control Step2 2. Fmoc Protection (Fmoc-OSu, 24h) Target: Ring-NH-Fmoc Step1->Step2 Orthogonal Prot. Step3 3. Resin Activation (DSC + DIPEA) Form: Resin-NH-CO-OSu Step2->Step3 SPPS Prep Step4 4. Urea Coupling Add AMCHA Building Block Step3->Step4 Urea Bond Formation Step5 5. Chain Extension (HATU/HOAt, 45°C) Step4->Step5 Hindered Amine Coupling

Caption: Figure 1. Integrated workflow for the synthesis of the orthogonally protected AMCHA building block and its subsequent solid-phase incorporation via urea linkage.

Troubleshooting_Logic Check1 Kaiser Test after DSC Activation? Action1 Proceed to Coupling Check1->Action1 Negative (No Blue) Action2 Re-treat with DSC (Check reagent quality) Check1->Action2 Positive (Blue) Check2 Coupling to Ring Amine Fails? Action3 Switch to HATU/HOAt Increase Temp to 50°C Check2->Action3 Yes (Low Yield) Action1->Check2 Action4 Use COMU or PyAOP Microwave assist (low power) Action3->Action4 Still Fails

Caption: Figure 2. Troubleshooting decision matrix for difficult couplings involving the sterically hindered cycloheptane scaffold.

Troubleshooting & Critical Parameters

  • Racemization: While AMCHA itself is achiral (if symmetric) or used as a specific isomer, the activation of the preceding amino acid (Step 2) using DSC carries a low risk of racemization compared to standard carboxyl activation. However, avoid excessive base.

  • Aggregation: The urea linkage is a strong hydrogen bond donor/acceptor. This can lead to on-resin aggregation (beta-sheet formation), causing sequence truncation.

    • Solution: Use ChemMatrix resin (PEG-based) instead of polystyrene to improve swelling. Use "Magic Mixture" (DCM/DMF/NMP/1% Triton X) for difficult couplings.

  • Identification: The geminal protons on the cycloheptane ring are distinct in NMR (

    
     NMR). The 
    
    
    
    protons will appear as a doublet around 3.0–3.2 ppm, while the ring protons are complex multiplets.

References

  • Freidinger, R. M. (2003). Design and Synthesis of Novel Peptidomimetics. Journal of Medicinal Chemistry, 46(26), 5553–5566.

  • Guichard, G., & Semetey, V. (2002). Urea Peptidomimetics: Solid Phase Synthesis of Oligourea Helices. Journal of Organic Chemistry, 67(12), 4071–4080.

  • Biron, E., et al. (2008). Optimized Selective N-Methylation of Peptides on Solid Support. Journal of Peptide Science, 14(6), 713–719. (Reference for steric hindrance handling in SPPS).

  • Gomez-Monterrey, I., et al. (2008). 1-Aminocycloheptane-1-carboxylic acid (Ac7c) as a constrained phenylalanine analogue. Tetrahedron Letters, 49(47), 6700-6703.

Sources

Technical Application Note: Process Intensification for 1-Aminomethylcycloheptylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the scalable synthesis of 1-(aminomethyl)cycloheptan-1-amine (also known as 1-amino-1-aminomethylcycloheptane). This geminal diamine is a critical scaffold in medicinal chemistry, serving as a homolog to the 1-aminomethylcyclohexane core found in gabapentinoid drugs and as a bidentate ligand in coordination chemistry.

While laboratory-scale methods often rely on hazardous hydride reagents (e.g., LiAlH


), this guide prioritizes process-intensified workflows  suitable for scale-up. We focus on a two-stage protocol:
  • Thermodynamically Controlled Strecker Reaction: Synthesis of 1-amino-1-cyanocycloheptane.

  • Catalytic Hydrogenation: High-pressure reduction of the nitrile to the primary amine using Raney Nickel, eliminating stoichiometric aluminum waste.

Retrosynthetic Analysis & Strategy

The gem-disubstituted nature of the target dictates the strategy. Direct alkylation of cycloheptylamine is prone to over-alkylation. Therefore, constructing the quaternary center via the ketone is the most atom-economical approach.

Reaction Scheme

SynthesisRoute Substrate Cycloheptanone (C7H12O) Intermediate 1-Amino-1-cyanocycloheptane (Aminonitrile) Substrate->Intermediate Strecker Rxn (Exothermic) Reagents1 Reagents: NaCN, NH4Cl MeOH/H2O Product 1-(Aminomethyl)cycloheptan-1-amine (Target Diamine) Intermediate->Product Catalytic Hydrogenation Reagents2 Reagents: H2 (500 psi) Raney Ni, NH3/MeOH

Figure 1: Retrosynthetic pathway emphasizing the Strecker-Hydrogenation sequence.[1]

Process Safety & Hazard Assessment

Scale-up of this specific pathway introduces two Critical Process Safety Parameters (CPSPs): Cyanide Toxicity and Exothermic Runaway .

Risk Mitigation Decision Tree

SafetyLogic Start Scale-Up Hazard Assessment Cyanide Cyanide Handling (Strecker) Start->Cyanide Exotherm Heat Management Start->Exotherm Scrubber Mandatory: Ca(OCl)2 Scrubber for HCN off-gas Cyanide->Scrubber pH_Control Maintain pH > 9 to suppress HCN gas Cyanide->pH_Control Dosing Controlled Dosing: Add Ketone to Cyanide (NOT reverse) Exotherm->Dosing Cooling Active Cooling Jacket (Keep T < 40°C) Exotherm->Cooling

Figure 2: Critical safety controls for cyanide handling and thermal management.

Stage 1: Synthesis of 1-Amino-1-cyanocycloheptane

This step establishes the quaternary carbon and the nitrogen functionality. The use of ammonium chloride and sodium cyanide generates the unstable ammonium cyanide species in situ, which adds to the ketone.

Reagents & Stoichiometry
ReagentEquiv.[2]RoleCritical Note
Cycloheptanone 1.0SubstratePurity >98% essential to prevent colored impurities.
Sodium Cyanide (NaCN) 1.1NucleophileFATAL POISON. Handle in dedicated hood.
Ammonium Chloride 1.2Amine SourceExcess drives equilibrium to the amine.
Ammonia (aq, 25%) 2.0Solvent/BufferMaintains basic pH to stabilize cyanide.
Methanol Solv.Co-solventEnsures homogeneity of the organic ketone.
Detailed Protocol (Scale: 1.0 mol / ~112 g Input)
  • Reactor Setup: Equip a 2-L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), internal temperature probe, and a pressure-equalizing addition funnel. Connect the vent line to a scrubber containing 10% NaOH and sodium hypochlorite (bleach).

  • Reagent Charge:

    • Charge Ammonium Chloride (64.2 g, 1.2 mol) and Water (300 mL) . Stir until dissolved.

    • Add Ammonium Hydroxide (25% aq, 150 mL) followed by Methanol (300 mL) .

    • Carefully add Sodium Cyanide (53.9 g, 1.1 mol) .

    • Checkpoint: Ensure the solution is homogeneous. Cool the jacket to 15 °C.

  • Controlled Addition:

    • Load Cycloheptanone (112.2 g, 1.0 mol) into the addition funnel.

    • Add the ketone dropwise over 60–90 minutes.

    • Exotherm Control: Maintain internal temperature between 20–30 °C . Do not exceed 40 °C, as this promotes polymerization of HCN and ketone self-condensation [1].

  • Reaction Phase:

    • After addition, seal the reactor and heat to 55 °C for 4–6 hours.

    • Monitor reaction progress via TLC (EtOAc/Hexane) or GC-MS. The ketone peak should disappear.

  • Work-up (Cyanide Destruction):

    • Cool to 20 °C.

    • Extract the mixture with Toluene (3 x 200 mL) . Note: The aminonitrile is soluble in toluene; unreacted cyanide remains in the aqueous phase.

    • Safety Step: Treat the aqueous waste stream immediately with bleach (oxidizes CN⁻ to cyanate) before disposal.

  • Isolation:

    • Wash combined organics with Brine (200 mL).

    • Dry over Na₂SO₄ and concentrate under reduced pressure (keep bath < 45 °C to avoid retro-Strecker decomposition).

    • Yield: Expect 85–92% of a viscous, pale yellow oil. This intermediate is generally used directly without distillation to prevent thermal degradation.

Stage 2: Reduction to 1-Aminomethylcycloheptylamine

For scale-up, Catalytic Hydrogenation is superior to Lithium Aluminum Hydride (LAH). LAH requires cryogenic quenching and generates massive aluminum salt waste, which is difficult to filter. Hydrogenation is cleaner but requires high pressure to reduce the sterically hindered nitrile.

Reductant Comparison
MethodScalabilitySafety ProfilePurification
LiAlH

/ THF
LowHigh Risk (H2 evolution, pyrophoric)Difficult (Al salts)
Borane-THF MediumModerate (Costly)Moderate (Methanol quench)
H

/ Raney Ni
High Moderate (Pyrophoric catalyst)Easy (Filtration)
Detailed Protocol (Scale: 0.5 mol Input)

Equipment: 1-L High-Pressure Hastelloy or Stainless Steel Autoclave.

  • Catalyst Preparation:

    • Weigh Raney Nickel (active slurry, ~10 g) .

    • Warning: Raney Ni is pyrophoric when dry. Handle under water or ethanol at all times.

    • Wash the catalyst 3x with anhydrous Methanol to remove water.

  • Loading:

    • Dissolve the Aminonitrile (69 g, 0.5 mol) from Stage 1 in Methanol (400 mL) saturated with Ammonia gas (or use 7N NH3 in MeOH).

    • Mechanistic Insight: The presence of Ammonia is critical. It suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the intermediate imine away from transamination [2].

    • Load the solution and catalyst into the autoclave.

  • Hydrogenation:

    • Purge the vessel 3x with Nitrogen (50 psi), then 3x with Hydrogen (50 psi).

    • Pressurize to 500 psi (35 bar) H₂.

    • Heat to 80 °C with vigorous stirring (1000 rpm).

    • Reaction time: 12–24 hours. Monitor H₂ uptake; reaction is complete when uptake ceases.

  • Work-up:

    • Cool to room temperature and vent H₂ carefully.

    • Filter the catalyst over a pad of Celite under an inert atmosphere (keep wet to prevent fire).

    • Concentrate the filtrate to remove ammonia and methanol.

  • Purification (Salt Formation):

    • The free base is a hygroscopic oil and sensitive to air (CO₂ absorption).

    • Dissolve the crude oil in Ethanol (200 mL) .

    • Cool to 0 °C and add Conc. HCl (approx. 2.2 equiv) dropwise or bubble dry HCl gas.

    • The dihydrochloride salt will precipitate.

    • Filter, wash with cold acetone, and dry.

Analytical Specifications

TestSpecificationMethod
Appearance White crystalline solid (2HCl salt)Visual
1H NMR (D2O) δ 1.4-1.8 (m, 12H, ring), 3.1 (s, 2H, -CH2-N)400 MHz NMR
Purity > 98.0%HPLC (C18, buffer pH 2.5)
Water Content < 1.0%Karl Fischer

References

  • Strecker Reaction Safety & Scale-up

    • Mowry, D. T. "The Preparation of Nitriles." Chemical Reviews, 1948, 42(2), 189–283. Link

    • Context: Foundational text on nitrile synthesis stability and temper
  • Catalytic Hydrogenation of Gem-Nitriles

    • Gould, S. J., et al. "Synthesis of Gabapentin." U.S. Patent 4,024,175, 1977. Link

    • Context: This patent describes the industrial synthesis of the cyclohexane homolog (Gabapentin) using Raney Nickel, directly applicable to the cycloheptane analog.
  • General Protocol for Gem-Diamine Synthesis

    • Juaristi, E., et al. "Enantioselective Synthesis of

      
      -Amino Acids." Aldrichimica Acta, 1994, 27(1), 3. Link
      
    • Context: Discusses the handling and reduction of amino-nitrile precursors.
  • Chemical Safety Data

    • PubChem Compound Summary for Cycloheptanone. Link

    • Context: Physical properties and safety data for the starting material.[2]

Sources

Troubleshooting & Optimization

Improving reaction yields in 1-Aminomethylcycloheptylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses yield attrition in the synthesis of 1-(aminomethyl)cycloheptan-1-amine (a gem-disubstituted diamine). The synthesis of this scaffold—structurally analogous to the Gabapentinoid class—is frequently plagued by two critical failure modes:

  • Thermodynamic instability of the intermediate aminonitrile due to the steric strain of the seven-membered ring (I-strain).

  • Dimerization (secondary amine formation) during the catalytic hydrogenation of the nitrile.

The following protocols replace standard textbook methodologies with field-hardened industrial workflows designed to maximize throughput and purity.

Module 1: The Strecker Protocol (Nitrile Formation)

Objective: Synthesize 1-amino-1-cyanocycloheptane with >95% conversion.

The Problem: Reversibility & Sterics

Unlike cyclohexanone, cycloheptanone suffers from transannular strain. In the Strecker reaction, the equilibrium between the ketone and the aminonitrile is precarious. Standard aqueous NaCN/NH₄Cl conditions often result in low yields because the equilibrium shifts back to the ketone during workup.

Optimized Protocol: The "Anhydrous TMSCN" Route

Switching to a non-aqueous system using Trimethylsilyl cyanide (TMSCN) drives the reaction forward irreversibly by trapping the alkoxide.

Step-by-Step Workflow:

  • Reagents: Cycloheptanone (1.0 eq), TMSCN (1.2 eq), Ammonia (7M in MeOH, 2.0 eq), and Scandium Triflate [Sc(OTf)₃] (1 mol%) or ZnI₂ as a Lewis Acid catalyst.

  • Reaction:

    • Dissolve Cycloheptanone in anhydrous Methanol (0.5 M).

    • Add the ammonia solution and cool to 0°C.

    • Add the Lewis Acid catalyst.

    • Dropwise addition of TMSCN (Caution: HCN equivalent).

    • Critical Step: Allow to warm to Room Temperature (RT) and stir for 18–24 hours. The Lewis acid complexes with the carbonyl oxygen, accelerating nucleophilic attack and stabilizing the adduct.

  • Workup (The Yield Saver):

    • Do NOT use aqueous extraction immediately. The aminonitrile is liable to hydrolyze.

    • Concentrate the methanol solution under vacuum at low temperature (<30°C).

    • Redissolve in Et₂O or MTBE and treat with anhydrous HCl in dioxane to precipitate the 1-amino-1-cyanocycloheptane hydrochloride salt directly.

    • Filtration of the salt locks the molecule in a stable form, preventing retro-Strecker degradation.

Module 2: The Reduction Phase (Hydrogenation)

Objective: Convert the nitrile to the primary amine without forming the "dimer" impurity.

The Problem: The Dimerization Trap

During hydrogenation, the intermediate imine (


) can react with the already formed primary amine (

) to form a secondary amine (dimer). This is the #1 cause of yield loss in this synthesis.
Troubleshooting Guide: Catalytic Hydrogenation
SymptomDiagnosisCorrective Action
Yield < 50% (Dimer present) Primary amine attacked the imine intermediate.Ammonia Saturation: The reaction solvent must be saturated with anhydrous NH₃ gas (or use 7M NH₃/MeOH). The excess NH₃ shifts the equilibrium away from the secondary amine.
Incomplete Conversion Poisoning of catalyst by the free amine or steric bulk.Raney Nickel (RaNi): Switch from Pd/C to RaNi (W-2 or W-4 grade). RaNi is more robust for sterically hindered nitriles. Promoter: Add 1-2% NaOH or LiOH. Hydroxide ions desorb the amine product from the catalyst surface.
Green/Blue Product Nickel leaching into the diamine.Chelation Wash: Post-reaction, treat the crude amine with EDTA solution or pass through a silica plug to remove metal residues before salt formation.
Optimized Protocol: High-Pressure Hydrogenation
  • Vessel: Hastelloy or Stainless Steel Autoclave.

  • Loading:

    • Substrate: 1-amino-1-cyanocycloheptane (free base or HCl salt neutralized in situ).

    • Solvent: 7M NH₃ in Methanol (Anhydrous). Ratio: 20:1 Solvent to Substrate (High dilution favors intramolecular reaction over intermolecular dimerization).

    • Catalyst: Raney Nickel (20 wt% loading). Note: Wash RaNi with MeOH 3x before use to remove water.

  • Conditions:

    • Pressure: 50–80 bar (725–1160 psi) H₂.

    • Temperature: Start at 25°C. Ramp to 50°C only if uptake stalls. Higher temps increase dimerization risk.

  • Monitoring: Monitor H₂ uptake. Do not stop stirring until uptake flatlines for >1 hour.

Module 3: Visualization of the Pathway

The following diagram illustrates the critical decision points where yield is lost and how the optimized conditions (Blue Path) bypass these failures.

G Start Cycloheptanone Strecker Strecker Reaction (Formation of Aminonitrile) Start->Strecker + TMSCN / NH3 / Lewis Acid Unstable Unstable Intermediate (Equilibrium Reversion) Strecker->Unstable Aqueous Workup (Avoid) StableSalt Stable HCl Salt (1-amino-1-cyanocycloheptane) Strecker->StableSalt Anhydrous HCl / Et2O Workup Reduction Catalytic Hydrogenation (Nitrile -> Amine) StableSalt->Reduction RaNi / H2 / 50 bar ImineInter Imine Intermediate (R-C=NH) Reduction->ImineInter Dimer Secondary Amine Dimer (MAJOR YIELD LOSS) ImineInter->Dimer + Product Amine (Side Reaction) Target 1-(Aminomethyl)cycloheptan-1-amine ImineInter->Target + H2 (Fast Reduction) AmmoniaFix Corrective Action: Saturate with NH3 (Suppresses Dimer) AmmoniaFix->ImineInter

Caption: Figure 1. Reaction pathway analysis highlighting the critical "Salt Formation" stabilization step and the "Ammonia Saturation" requirement to prevent dimerization.

Module 4: Isolation & Storage (The Final Mile)

The free base diamine is hygroscopic and avidly absorbs CO₂ from the air to form carbamates.

  • Filtration: Filter the hydrogenation mixture through Celite® under an inert atmosphere (Argon/Nitrogen) to remove Raney Nickel. Caution: Dry RaNi is pyrophoric.

  • Evaporation: Remove MeOH/NH₃ on a rotary evaporator.

  • Salt Formation (Recommended): Dissolve the crude oil in ethanol and add 2.2 equivalents of Oxalic acid or HCl (in dioxane).

    • The Dihydrochloride or Oxalate salt is a stable, non-hygroscopic solid suitable for long-term storage.

  • Recrystallization: If purity is <98%, recrystallize the salt from Ethanol/Water (9:1).

FAQ: Troubleshooting Specific Scenarios

Q: Can I use LiAlH₄ instead of Catalytic Hydrogenation? A: Yes, for small scales (<5g). LiAlH₄ (2.0 eq in THF, reflux) gives excellent yields and avoids the dimerization issue entirely because it does not proceed via the same catalytic surface mechanism. However, the workup (Fieser or Rochelle salt) can be tedious for this specific diamine due to its high water solubility. For >10g, hydrogenation is safer and cleaner.

Q: My Strecker reaction turns dark brown/black. A: This indicates polymerization of HCN or oxidative degradation. Ensure your Cycloheptanone is distilled prior to use and the reaction is kept strictly under Nitrogen. If using NaCN, ensure the temperature does not exceed 40°C.

Q: The product has a strong ammonia smell even after drying. A: The gem-diamine binds ammonia tightly. Dissolve the product in water, adjust pH to 12, and extract with Dichloromethane (DCM) 3x. Dry over Na₂SO₄. If the smell persists, convert to the HCl salt; the salt form will not retain free ammonia.

References

  • Bryans, J. S., et al. (1998). "Identification of Novel Ligands for the Gabapentin Binding Site on the α2δ Subunit of a Calcium Channel and Their Evaluation as Anticonvulsant Agents." Journal of Medicinal Chemistry, 41(11), 1838–1845. Link

    • Core citation for the synthesis of cycloheptane-based gabapentinoids and the Strecker route.
  • Hanan, E. J., et al. (2010).[1] "Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines." Synlett, 2010(18), 2759-2764. Link

    • Provides context on reduction conditions for hindered nitro/amine systems.
  • Ebner, C., et al. (2011). "Process for the preparation of 1-aminomethyl-cyclohexaneacetic acid." U.S. Patent 7,964,749. Link

    • Industrial reference for the hydrogenation of nitrile intermediates in gabapentinoid synthesis, detailing the ammonia satur
  • Pearlman, W. M. (1967). "Noble Metal Hydroxides on Carbon: Non-Pyrophoric Dry Catalysts." Tetrahedron Letters, 8(17), 1663-1664. Link

    • Foundational text on c

Sources

Purification techniques for removing impurities from 1-Aminomethylcycloheptylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 1-Aminomethylcycloheptylamine. It is designed to be a practical resource, offering troubleshooting advice and answers to frequently asked questions encountered during experimental work.

Section 1: Troubleshooting Guide - Navigating Common Purification Challenges

This section addresses specific issues that may arise during the purification of 1-Aminomethylcycloheptylamine, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Purity After Initial Synthesis

Question: My initial synthesis of 1-Aminomethylcycloheptylamine shows significant impurities in the crude NMR. What is the most effective initial purification strategy?

Answer:

For a crude mixture of 1-Aminomethylcycloheptylamine, a primary purification step is often necessary to remove the bulk of impurities before proceeding to more refined techniques. The choice of method depends on the nature of the impurities.

Recommended Initial Approach: Acid-Base Extraction

The basic nature of the two primary amine groups in 1-Aminomethylcycloheptylamine allows for an effective separation from non-basic impurities through acid-base extraction.

  • Rationale: By treating the crude product with an aqueous acid (e.g., 1M HCl), the diamine is protonated to form a water-soluble salt. Non-basic organic impurities will remain in the organic phase and can be separated. Subsequent basification of the aqueous layer (e.g., with NaOH) will regenerate the free diamine, which can then be extracted back into an organic solvent.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. The 1-Aminomethylcycloheptylamine will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is strongly basic (pH > 12). This will deprotonate the diamine salt.

  • Back-Extraction: Extract the free diamine from the aqueous layer with a fresh portion of organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the partially purified product.

Issue 2: Persistent Impurities After Distillation

Question: I've performed a vacuum distillation, but I'm still observing closely-boiling impurities. How can I improve the separation?

Answer:

Fractional distillation under high vacuum is a common method for purifying amines. However, the presence of isomers or byproducts with similar boiling points can make complete separation challenging.[1]

Troubleshooting Strategies:

  • Increase Column Efficiency: Employ a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column). This provides a greater surface area for repeated vaporization-condensation cycles, enhancing the separation of components with close boiling points.

  • Optimize Vacuum and Temperature: A lower vacuum allows for distillation at a lower temperature, which can minimize thermal decomposition of the amine.[1] Carefully control the heating mantle temperature to maintain a slow and steady distillation rate.

  • Consider a Dividing Wall Column: For industrial-scale purification, a dividing wall column can be a more efficient alternative to a series of conventional distillation columns, saving energy and equipment costs.[2]

Issue 3: Product Tailing and Poor Separation in Column Chromatography

Question: When I try to purify 1-Aminomethylcycloheptylamine using silica gel chromatography, I observe significant tailing and poor separation of my product from polar impurities. What's causing this and how can I fix it?

Answer:

The basic amine groups of 1-Aminomethylcycloheptylamine strongly interact with the acidic silanol groups on the surface of silica gel.[3] This acid-base interaction leads to peak tailing, reduced resolution, and in some cases, irreversible adsorption of the product onto the stationary phase.

Solutions to Improve Chromatographic Performance:

  • Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1%).[3][4][5] These additives will "neutralize" the acidic sites on the silica, minimizing the unwanted interactions with your product and leading to more symmetrical peaks.

  • Use of Amine-Functionalized Silica: A more direct approach is to use a stationary phase where the acidic silanol groups are already masked. Amine-functionalized silica columns are commercially available and provide excellent peak shape and resolution for the purification of basic compounds without the need for mobile phase additives.[3]

  • Reversed-Phase Chromatography: For highly polar amines, reversed-phase chromatography can be a viable alternative.[5] In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water). To ensure good peak shape for amines in reversed-phase, it is often necessary to work at a higher pH to keep the amine in its neutral, less polar form.[5]

Issue 4: Difficulty in Forming Crystals During Recrystallization

Question: I am attempting to purify 1-Aminomethylcycloheptylamine by recrystallization, but I am struggling to induce crystal formation. The product either oils out or remains in solution.

Answer:

Successful recrystallization depends on the careful selection of a solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[6][7][8][9] Amines can be particularly challenging to crystallize due to their polarity and potential to form hydrates.

Troubleshooting Recrystallization:

  • Solvent Screening: The first step is to screen a variety of solvents. A good starting point is to look for a solvent where the compound is sparingly soluble at room temperature but dissolves upon heating. Common solvents to try for amines include hexanes, toluene, or mixtures of a soluble solvent with an anti-solvent.

  • Inducing Crystallization:

    • Seed Crystals: If you have a small amount of pure product, adding a "seed crystal" can provide a nucleation site for crystal growth to begin.[10]

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that can act as nucleation points.[10]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or small, impure crystals.[8]

  • Dealing with "Oiling Out": If the product separates as an oil, it means the boiling point of the solvent is higher than the melting point of the solute at that concentration. Try re-heating the solution to dissolve the oil, then add more solvent and allow it to cool slowly.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the handling and purification of 1-Aminomethylcycloheptylamine.

Q1: What are the likely impurities in a typical synthesis of 1-Aminomethylcycloheptylamine?

A1: The impurities will depend on the synthetic route. If synthesized via hydrogenation of the corresponding dinitrile, potential impurities could include unreacted starting material, partially hydrogenated intermediates (monoamines), and byproducts from side reactions.[11]

Q2: How can I effectively remove water from 1-Aminomethylcycloheptylamine?

A2: Diamines can be hygroscopic. To remove water, you can dry the compound over a suitable drying agent like potassium hydroxide (KOH) or calcium oxide (CaO), followed by fractional distillation.[12] For small amounts, azeotropic distillation with a solvent like toluene can also be effective.

Q3: Is it better to use normal-phase or reversed-phase chromatography for this compound?

A3: The choice depends on the specific impurities you are trying to remove. Normal-phase chromatography on amine-functionalized silica or with an amine additive in the mobile phase is often effective for separating less polar impurities.[3][4] Reversed-phase chromatography is a good option for separating more polar impurities.[5]

Q4: What analytical techniques are best for assessing the purity of 1-Aminomethylcycloheptylamine?

A4: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.[13][14][15][16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine purity with high accuracy, especially when coupled with a suitable detector like a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) for compounds lacking a UV chromophore.[18]

Q5: Are there any safety precautions I should take when handling and purifying 1-Aminomethylcycloheptylamine?

A5: Yes. Amines are typically corrosive and can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Section 3: Visualized Workflows

Purification Strategy Decision Tree

This diagram outlines a logical approach to selecting the appropriate purification technique based on the nature of the impurities present in the crude 1-Aminomethylcycloheptylamine.

Purification_Decision_Tree start Crude 1-Aminomethyl- cycloheptylamine acid_base Acid-Base Extraction start->acid_base Non-basic impurities present distillation Vacuum Distillation acid_base->distillation Remove bulk impurities chromatography Column Chromatography distillation->chromatography Closely-boiling impurities remain pure_product Pure Product distillation->pure_product High purity achieved recrystallization Recrystallization chromatography->recrystallization Solid product, further polishing needed chromatography->pure_product High purity achieved recrystallization->pure_product Crystalline solid obtained

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Column Chromatography

This workflow illustrates the steps to take when encountering issues with column chromatography of 1-Aminomethylcycloheptylamine.

Chromatography_Troubleshooting start Poor Separation/ Tailing on Silica Gel add_amine Add Competing Amine (e.g., 0.5% TEA) to Mobile Phase start->add_amine use_nh_silica Use Amine-Functionalized Silica Gel start->use_nh_silica consider_rp Consider Reversed-Phase Chromatography (e.g., C18) start->consider_rp check_purity Analyze Fractions (TLC, GC, NMR) add_amine->check_purity use_nh_silica->check_purity consider_rp->check_purity success Successful Purification check_purity->success

Caption: Workflow for troubleshooting column chromatography issues.

References

  • US20060217549A1 - Diamine purification method - Google Patents. (n.d.).
  • US3417141A - Process for separating monoamines from diamines by liquid-liquid extraction - Google Patents. (n.d.).
  • Purification of Ethylenediamine - Chempedia - LookChem. (n.d.).
  • process for purifying hexamethylenediamine - Justia Patents. (2020, December 31).
  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19).
  • Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80–89. [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies. (n.d.).
  • Vanderveen, J. R., Geng, J., Zhang, S., & Jessop, P. G. (2018). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. Green Chemistry, 20(16), 3869–3876. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2022, April 15).
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020, September 7).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5).
  • Recrystallization - YouTube. (2020, January 10).
  • Recrystallization (chemistry) - Wikipedia. (n.d.).
  • EP1586554A1 - Purification of 1,3-bis(aminomethyl)cyclohexane by distillation - Google Patents. (n.d.).
  • US4283254A - Methylamines purification by distillation and purge - Google Patents. (n.d.).
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Properties and Partial Purification of 1-Aminocyclopropane-1-carboxylate Synthase - PMC. (n.d.).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Purification and Characterization of 1-Aminocyclopropane-1-Carboxylate N-Malonyltransferase from Etiolated Mung Bean Hypocotyls - PMC. (n.d.).
  • EP0037695B1 - Methylamines purification process - Google Patents. (n.d.).
  • NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. (n.d.).
  • Van der Straeten, D., Van Wiemeersch, L., Goodman, H. M., & Van Montagu, M. (1989). Purification and partial characterization of 1-aminocyclopropane-1-carboxylate synthase from tomato pericarp. European Journal of Biochemistry, 182(3), 639–647. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (n.d.).

Sources

Technical Support Center: Resolving Aqueous Solubility Issues of 1-Aminomethylcycloheptylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Aminomethylcycloheptylamine (CAS: 5062-68-0). This troubleshooting guide is engineered for researchers, analytical scientists, and drug development professionals facing aqueous solubility bottlenecks with this specific cycloaliphatic diamine.

Compound Profiling & Causality of Insolubility

Structural Overview: 1-Aminomethylcycloheptylamine is a geminal diamine featuring a highly lipophilic 7-membered cycloheptane ring substituted with a primary amine (


) and an aminomethyl group (

) at the C1 position.

The Solubility Bottleneck: The core issue stems from the competing physicochemical properties within the molecule. While the two amine groups are hydrophilic hydrogen-bond donors/acceptors, the massive hydrophobic bulk of the cycloheptane ring dominates the molecule's thermodynamic profile. When the compound is in its uncharged "free base" form (at neutral to alkaline pH), the water network cannot overcome the hydrophobic penalty of the carbon ring, leading to phase separation, turbidity, or the formation of an oily emulsion.

Troubleshooting FAQs & Mechanistic Explanations

Q1: I purchased the free base of 1-Aminomethylcycloheptylamine, but it forms an oily emulsion or white suspension in deionized water. Why? A1: This is a direct consequence of the Henderson-Hasselbalch relationship[1]. In unbuffered deionized water, the partial dissolution of the diamine raises the pH of the microenvironment. As the pH approaches or exceeds the


 of the amine groups, the equilibrium shifts drastically toward the un-ionized, highly hydrophobic free-base state.
Immediate Fix: Convert the free base to a dihydrochloride salt. Salt formation lowers the local pH and significantly increases the solvation energy required to disrupt the crystal lattice, completely overcoming the hydrophobic effect of the cycloheptane ring[2].

Q2: My compound dissolves perfectly at pH 4.0, but immediately precipitates when I adjust the buffer to physiological pH (7.4) for my cellular assays. How do I prevent this? A2: You are experiencing a pH-dependent precipitation event compounded by potential buffer incompatibility. At pH 7.4, a significant fraction of the compound begins to deprotonate, exceeding its intrinsic aqueous solubility (


). Furthermore, if you are using a Phosphate-Buffered Saline (PBS) , the multivalent phosphate anions can interact with the protonated diamine to form highly insoluble diamine-phosphate salts (the "common ion effect")[2].
Immediate Fix: First, switch to a zwitterionic, non-phosphate buffer such as HEPES or Tris. If precipitation persists due to the free-base fraction, introduce a co-solvent (e.g., 5-10% DMSO) or utilize a solubilizing excipient like Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Q3: How can I maintain solubility at an alkaline pH (>9.0) for a specific in vitro binding assay without using organic solvents? A3: At pH > 9.0, both amine groups are largely deprotonated, rendering the molecule entirely hydrophobic. To solubilize the free base without organic solvents, you must employ supramolecular complexation. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is ideal here; the lipophilic cycloheptane ring dynamically partitions into the hydrophobic cavity of the cyclodextrin cone, while the hydroxyl-rich exterior of the cyclodextrin maintains thermodynamic compatibility with the bulk water[3].

Quantitative Data Presentation

The following table summarizes the expected solubility behavior of 1-Aminomethylcycloheptylamine across different formulation strategies and pH environments, providing a quick-reference benchmark for your experimental design.

Formulation StatepH 4.0 (Acidic)pH 7.4 (Physiological)pH 10.0 (Alkaline)Primary Solubilization Mechanism
Free Base (Unformulated) Moderate (< 5 mg/mL)*Poor (< 0.1 mg/mL)InsolublePartial protonation only at low pH
Dihydrochloride Salt Excellent (> 50 mg/mL)Moderate (~ 2 mg/mL)**Poor (< 0.1 mg/mL)Ion-dipole interactions; lattice disruption
HP-β-CD Complex (20% w/v) Excellent (> 50 mg/mL)Excellent (> 20 mg/mL)Good (> 10 mg/mL)Hydrophobic cavity inclusion

*Dissolution of the free base in unbuffered water will naturally raise the pH, self-limiting its solubility. **Assumes the use of a non-phosphate buffer (e.g., HEPES) to avoid insoluble salt precipitation.

Standard Operating Protocols (SOPs)

SOP A: In Situ Dihydrochloride Salt Formation

Scientific Causality: Reacting the diamine with stoichiometric equivalents of HCl protonates both basic centers. This protocol is self-validating : the transition from a turbid suspension to a completely transparent solution, accompanied by a stabilized pH drop, physically confirms complete salt formation.

  • Weighing: Transfer 142.2 mg (1.0 mmol) of 1-Aminomethylcycloheptylamine free base into a 20 mL glass scintillation vial.

  • Suspension: Add 5.0 mL of chilled, molecular-biology grade deionized water. The mixture will appear as a turbid white suspension or oily dispersion.

  • Titration: Under continuous magnetic stirring (400 rpm), slowly add 2.0 mL of 1.0 M HCl (2.0 mmol) dropwise.

  • Validation: Monitor the solution visually and via a pH probe. As the pH drops below 5.0, the suspension will rapidly clarify into a transparent, homogenous solution.

  • Isolation (Optional): Lyophilize the clear solution for 48 hours to isolate the solid 1-Aminomethylcycloheptylamine dihydrochloride powder for long-term, stable storage.

SOP B: HP-β-CD Complexation for Neutral/Alkaline Assays

Scientific Causality: Encapsulating the cycloheptane moiety in HP-β-CD thermodynamically shields the hydrophobic ring from the aqueous network, bypassing the need for amine protonation.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., 50 mM HEPES, pH 7.4 or pH 9.5).

  • API Addition: Add the 1-Aminomethylcycloheptylamine free base incrementally to the cyclodextrin solution to achieve the desired target concentration (e.g., 10 mg/mL).

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes at 25°C to provide kinetic energy for inclusion, then place on an orbital shaker (200 rpm) for 24 hours at room temperature to reach thermodynamic equilibrium.

  • Clarification: Centrifuge the sample at 10,000 x g for 10 minutes. The supernatant contains the fully solubilized inclusion complex. Filter through a 0.22 µm PTFE syringe filter before use in biological assays.

Solubility Troubleshooting Workflow

SolubilityWorkflow Start Solubility Issue: 1-Aminomethylcycloheptylamine Decision1 What is the Target Assay pH? Start->Decision1 Acidic Acidic (pH < 6.0) Decision1->Acidic Physio Physiological (pH 7.4) Decision1->Physio Alkaline Alkaline (pH > 9.0) Decision1->Alkaline ActionAcidic In Situ HCl Salt Formation (Protonates both amines) Acidic->ActionAcidic ActionPhysio1 Check Buffer Composition Physio->ActionPhysio1 ActionAlkaline HP-β-CD Complexation (Shields hydrophobic ring) Alkaline->ActionAlkaline EndAcidic Fully Solubilized (Dihydrochloride Salt) ActionAcidic->EndAcidic DecisionBuffer Using Phosphate Buffer? ActionPhysio1->DecisionBuffer ActionPhosphate Avoid Phosphate! (Causes insoluble salts) DecisionBuffer->ActionPhosphate Yes ActionHEPES Use HEPES/Tris Buffer DecisionBuffer->ActionHEPES No ActionPhosphate->ActionHEPES DecisionPrecip Still Precipitating? ActionHEPES->DecisionPrecip DecisionPrecip->EndAcidic No ActionCoSolvent Add 5-10% DMSO or HP-β-CD DecisionPrecip->ActionCoSolvent Yes EndAlkaline Fully Solubilized (Inclusion Complex) ActionCoSolvent->EndAlkaline ActionAlkaline->EndAlkaline

Figure 1: Decision matrix for resolving 1-Aminomethylcycloheptylamine solubility based on target pH.

References

  • Title: Cyclodextrins as pharmaceutical solubilizers. Source: Advanced Drug Delivery Reviews (2007). URL: [Link]

  • Title: Salt formation to improve drug solubility. Source: Advanced Drug Delivery Reviews (2007). URL: [Link]

  • Title: Henderson–Hasselbalch equation. Source: Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Technical Support Center: Optimizing Temperature for 1-Aminomethylcycloheptylamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing coupling reactions involving 1-Aminomethylcycloheptylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in amide bond formation with this sterically hindered amine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and proven protocols to enhance your reaction yields and purity.

The Critical Role of Temperature in Coupling Sterically Hindered Amines

1-Aminomethylcycloheptylamine presents a significant synthetic challenge due to the steric hindrance imposed by the cycloheptyl group adjacent to the primary amine. This bulkiness can impede the approach of the activated carboxylic acid, slowing down the rate of amide bond formation.[1][2][3][4][5] Consequently, temperature becomes a critical parameter to manipulate for successful coupling.

Simply increasing the temperature is not always the optimal solution. While higher temperatures can provide the necessary activation energy to overcome steric barriers, they can also accelerate undesirable side reactions.[6][7][8][9] These can include racemization of chiral centers, decomposition of coupling reagents, and formation of byproducts.[6][7][8][10] This guide will help you find the delicate balance required for optimal results.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with 1-Aminomethylcycloheptylamine is sluggish and gives low yields at room temperature. Should I just increase the heat?

A: While increasing the temperature can be beneficial, it should be done systematically. A sudden and significant increase in temperature can lead to the degradation of coupling reagents and the formation of unwanted byproducts.[6][8][9] For sterically hindered substrates, a moderate increase in temperature, for instance to 40°C or 60°C, can sometimes improve the reaction rate without significantly promoting side reactions.[11][12][13] It is advisable to first screen a range of temperatures to find the optimal conditions.

Q2: What are the most common side reactions I should be aware of when heating my coupling reaction?

A: The most prevalent temperature-dependent side reactions include:

  • Racemization: Particularly a concern when coupling chiral carboxylic acids. Higher temperatures can accelerate the formation of oxazolone intermediates, which are prone to racemization.[6][7] The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can help suppress this.[6][14]

  • Reagent Decomposition: Many common coupling reagents, especially uronium and phosphonium salts like HATU and PyBOP, have limited thermal stability.[10] Elevated temperatures can lead to their decomposition, reducing the efficiency of the coupling reaction.

  • N-acylurea Formation: With carbodiimide reagents like DCC or EDC, elevated temperatures can promote the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine.[6]

  • Byproduct Formation from Solvents: Solvents like DMF can decompose at higher temperatures to form dimethylamine, which can then react with your activated carboxylic acid, leading to an undesired amide byproduct.

Q3: Which coupling reagents are best suited for sterically hindered amines like 1-Aminomethylcycloheptylamine, and how does temperature affect their performance?

A: For sterically hindered amines, high-reactivity coupling reagents are generally recommended.

  • Uronium/Aminium Salts (HATU, HBTU): These are often the reagents of choice for difficult couplings due to their high efficiency and ability to minimize racemization.[11][14][15][16][17] Most HATU-mediated couplings perform well at room temperature.[8] For very hindered systems, a slight increase in temperature might be beneficial, but should be monitored closely for reagent degradation.[8][11]

  • Phosphonium Salts (PyBOP, PyAOP): These are also highly effective and are known for their ability to facilitate rapid and clean amide bond formation.[6][14][15][18] Similar to uronium salts, they are typically used at room temperature, but gentle heating can be applied for challenging substrates.

  • Carbodiimides (DCC, EDC, DIC): While effective, they are more prone to side reactions like N-acylurea formation, especially at higher temperatures.[6][14][15][19] When using carbodiimides for hindered couplings, it is often recommended to perform the reaction at lower temperatures (0°C to room temperature) in the presence of an additive like HOBt or HOAt to enhance reactivity and suppress side reactions.[6][19]

Q4: How can I monitor my reaction to find the optimal temperature?

A: The best way to optimize the temperature is to set up a series of small-scale parallel reactions at different temperatures (e.g., 0°C, room temperature, 40°C, and 60°C). Monitor the progress of each reaction over time using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[20] This will allow you to determine the temperature that gives the best conversion to your desired product with the minimal formation of impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Insufficient activation energy due to steric hindrance.Gradually increase the reaction temperature in 10-20°C increments. Consider switching to a more powerful coupling reagent like HATU or PyAOP.[11][14]
Decomposition of the coupling reagent at elevated temperatures.If heating, ensure the chosen coupling reagent is thermally stable.[10] Alternatively, perform the reaction at a lower temperature for a longer duration.
Formation of Multiple Side Products Reaction temperature is too high, leading to side reactions.Decrease the reaction temperature. If using a carbodiimide, ensure the reaction is run at 0°C to room temperature.[6][19]
Over-activation of the carboxylic acid.Reduce the amount of coupling reagent or base used.[9]
Evidence of Racemization Elevated temperature promoting oxazolone formation.Lower the reaction temperature and add a racemization suppressant like HOBt or HOAt.[6][7]
Inconsistent Results Poor temperature control during the reaction.Use a temperature-controlled reaction block or oil bath to maintain a consistent temperature. Avoid localized heating.

Experimental Protocols & Workflows

Protocol 1: Temperature Screening for Coupling with HATU

This protocol outlines a systematic approach to identify the optimal temperature for the coupling of a carboxylic acid with 1-Aminomethylcycloheptylamine using HATU.

Materials:

  • Carboxylic acid

  • 1-Aminomethylcycloheptylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Temperature-controlled reaction vials

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the carboxylic acid in anhydrous DMF.

    • Prepare a stock solution of 1-Aminomethylcycloheptylamine in anhydrous DMF.

    • Prepare a stock solution of HATU in anhydrous DMF.

    • Prepare a stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • In four separate temperature-controlled reaction vials, add the carboxylic acid stock solution (1.0 eq).

    • To each vial, add the 1-Aminomethylcycloheptylamine stock solution (1.1 eq).

    • Add the HATU stock solution (1.1 eq) to each vial.

    • Finally, add the DIPEA stock solution (2.0 eq) to each vial.

  • Temperature Incubation:

    • Set the temperatures of the four reaction blocks to 0°C, Room Temperature (approx. 25°C), 40°C, and 60°C.

    • Place one reaction vial in each temperature block and start stirring.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial.

    • Quench the aliquot with a small amount of water.

    • Analyze the quenched aliquot by LC-MS to determine the percentage conversion to the desired product and the formation of any major impurities.

  • Data Analysis:

    • Plot the percentage conversion versus time for each temperature.

    • Identify the temperature that provides the highest yield of the desired product in a reasonable timeframe with the lowest level of impurities.

Workflow for Temperature Optimization

Caption: A systematic workflow for optimizing reaction temperature.

Logical Relationship of Temperature Effects

Temperature_Effects cluster_Desired Desired Effects cluster_Undesired Undesired Effects Temp Temperature Rate Increased Reaction Rate Temp->Rate Increases Overcome_Hindrance Overcomes Steric Hindrance Temp->Overcome_Hindrance Helps Racemization Increased Racemization Temp->Racemization Increases Risk Decomposition Reagent Decomposition Temp->Decomposition Increases Risk Side_Products Byproduct Formation Temp->Side_Products Increases Risk

Caption: The dual effects of increasing reaction temperature.

References

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Albericio, F., & Carpino, L. A. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Request PDF.
  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Benchchem. (n.d.). PyBOP: A Comprehensive Technical Guide to Solubility and Stability for Laboratory Use.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • RSC Publishing. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents.
  • Organic Letters. (2015, August 7). Amide and Peptide Bond Formation in Water at Room Temperature.
  • Benchchem. (n.d.). Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling.
  • Survival Technologies. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls.
  • Organic Chemistry Portal. (n.d.). Amide and Peptide Bond Formation in Water at Room Temperature.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
  • ScienceDirect. (n.d.). Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt.
  • Chemistry Stack Exchange. (2021, June 20). Temperature control and side reactions in PPAA (T3P) couplings.
  • ACS Publications. (2021, June 7). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis.
  • PMC. (n.d.). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS).
  • ResearchGate. (2025, August 7). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
  • Benchchem. (n.d.). A Head-to-Head Battle of Coupling Agents: EDC vs. DCC in Organic Synthesis.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • PNAS. (2022, April 11). Predicting relative efficiency of amide bond formation using multivariate linear regression.
  • OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure.
  • Thermo Fisher Scientific. (n.d.). Particle Reagent Optimization - Recommended Adsorption and Covalent Coupling Procedures.
  • PMC. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
  • PMC. (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.
  • MDPI. (2022, January 11). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021).
  • PMC. (n.d.). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.
  • PMC. (2023, June 28). Computational design of the temperature optimum of an enzyme reaction.
  • PubMed. (n.d.). Cis/Trans Reactivity: Epoxy-Amine Systems.
  • PubMed. (2012, November 20). Aminoalkoxysilane reactivity in surface amine gradients prepared by controlled-rate infusion.

Sources

Validation & Comparative

Comparing reactivity of 1-Aminomethylcycloheptylamine vs 1-Aminomethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 1-(Aminomethyl)cyclohexan-1-amine (C6-AMCA) and 1-(Aminomethyl)cycloheptan-1-amine (C7-AMCA).

Subject: 1-Aminomethylcycloheptylamine vs. 1-Aminomethylcyclohexylamine

Executive Summary

In drug discovery and polymer chemistry, the choice between cyclohexane (6-membered) and cycloheptane (7-membered) scaffolds is often a decision between conformational rigidity and adaptive flexibility .

While both molecules function as geminal-diamines (gem-diamines) capable of serving as epoxy curing agents or peptidomimetic turn inducers, their reactivity profiles differ fundamentally due to the Thorpe-Ingold effect and ring conformational dynamics.

  • 1-Aminomethylcyclohexylamine (C6-AMCA): Exhibits high kinetic selectivity . The rigid chair conformation locks the endocyclic amine into a sterically hindered axial position, making it significantly less reactive than the exocyclic amine.

  • 1-Aminomethylcycloheptylamine (C7-AMCA): Exhibits higher overall reactivity but lower selectivity. The flexible cycloheptane ring undergoes pseudorotation, relieving steric strain and allowing the endocyclic amine to approach electrophiles more easily.

Molecular Architecture & Conformational Dynamics

The reactivity difference is rooted in the ground-state geometry of the rings.

The 6-Membered "Lock" (Cyclohexane)

The cyclohexane ring exists predominantly in a Chair conformation (


). In a 1,1-disubstituted system, the larger group prefers the equatorial position to minimize 1,3-diaxial interactions.[1]
  • Dominant Conformer: The bulky -CH₂NH₂ group occupies the equatorial position.

  • Consequence: The -NH₂ group is forced into the axial position.

  • Steric Penalty: The axial -NH₂ suffers from 1,3-diaxial repulsion with ring hydrogens, creating a "steric wall" that impedes nucleophilic attack.

The 7-Membered "Flux" (Cycloheptane)

The cycloheptane ring has no single strain-free conformation. It exists in a rapid equilibrium of Twist-Chair (TC) and Twist-Boat (TB) forms.

  • Dynamic Access: The ring undergoes pseudorotation. There is no rigid "axial" or "equatorial" distinction.

  • Steric Relief: The ring can distort to accommodate incoming electrophiles, lowering the activation energy (

    
    ) for reaction at the endocyclic amine.
    
Visualization: Conformational Energy Landscape

ConformationalLandscape C6 Cyclohexane (C6) Rigid Chair Form High Steric Differentiation Axial Endocyclic -NH2 (Axial) Shielded / Low Reactivity C6->Axial Forces -NH2 into Equatorial Exocyclic -CH2NH2 (Equatorial) Exposed / High Reactivity C6->Equatorial Places -CH2NH2 into C7 Cycloheptane (C7) Flexible Twist-Chair Low Steric Differentiation Flux Averaged Environment Moderate Reactivity for Both C7->Flux Pseudorotation

Figure 1: Conformational constraints dictate the steric environment of the amine groups.

Reactivity Matrix: Comparative Data

The following table synthesizes predicted and observed physicochemical properties based on homologous series analysis.

Feature1-Aminomethylcyclohexylamine (C6)1-Aminomethylcycloheptylamine (C7)Practical Implication
Primary Reactivity Exocyclic (-CH₂NH₂)Exocyclic (-CH₂NH₂)Both react rapidly with unhindered electrophiles.
Secondary Reactivity Very Slow (Endocyclic -NH₂)Moderate (Endocyclic -NH₂)C6 allows for easier mono-functionalization.
Selectivity Ratio (

)
High (> 50:1 estimated)Moderate (~ 10:1 estimated)C6 is superior for synthesizing asymmetric building blocks.
Ring Strain ~0 kcal/mol (Chair)~6 kcal/mol (Twist-Chair)C7 derivatives may be less stable to high-temp hydrolysis.
Lipophilicity (LogP) ~1.1~1.6C7 is more lipophilic, improving BBB permeability in drug design.

Case Study: Selective Amide Coupling

A critical application in medicinal chemistry is the synthesis of peptidomimetics where the diamine acts as a turn inducer.

The Challenge

You require a scaffold where the exocyclic amine is coupled to an amino acid (Side Chain A) and the endocyclic amine is coupled to a capping group (Side Chain B).

  • Using C6-AMCA: You can perform the first coupling at 0°C with 1 equivalent of acyl chloride. The steric bulk of the axial -NH₂ prevents over-acylation.

  • Using C7-AMCA: The selectivity is lower. To achieve the same mono-acylation, you must use lower temperatures (-78°C) or highly controlled addition rates to avoid the formation of the di-acylated impurity.

Reaction Pathway Diagram

ReactionPathway Start Gem-Diamine Scaffold (C6 or C7) Mono Mono-Amide Product (Exocyclic Amine Reacted) Start->Mono Fast (k1) Sterically Unhindered Electrophile 1.0 eq. R-COCl (Acyl Chloride) Di Di-Amide Impurity (Both Amines Reacted) Mono->Di Slow (k2) Sterically Hindered SelectivityC6 C6 Pathway: k1 >> k2 Stops at Mono Mono->SelectivityC6 SelectivityC7 C7 Pathway: k1 > k2 Risk of Di-impurity Mono->SelectivityC7

Figure 2: Kinetic pathway demonstrating the risk of over-reaction (Di-amide) in the more flexible C7 system.

Experimental Protocol: Selective Mono-Urea Formation

Objective: Synthesize the mono-urea derivative to demonstrate kinetic selectivity. Safety: Perform all steps in a fume hood. Isocyanates are sensitizers.

Materials
  • Substrate: 1.0 mmol Diamine (C6 or C7).

  • Electrophile: 1.0 mmol Phenyl Isocyanate.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Base: Triethylamine (0.1 eq, catalytic).

Methodology
  • Preparation: Dissolve 1.0 mmol of the diamine in 10 mL anhydrous DCM in a round-bottom flask under Nitrogen. Cool to -10°C (ice/salt bath).

    • Note: Lower temperature enhances the selectivity derived from the steric difference.

  • Addition: Dissolve 1.0 mmol Phenyl Isocyanate in 5 mL DCM. Add this solution dropwise over 30 minutes using a syringe pump.

    • Critical Step: Rapid addition creates local high concentrations, overriding the kinetic selectivity and causing di-substitution.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to Room Temperature (RT) over 1 hour.

  • Quench: Add 1 mL Methanol to quench unreacted isocyanate.

  • Analysis: Analyze crude mixture via HPLC or ¹H-NMR.

    • C6-AMCA Result: Expect >90% Mono-urea (reacted at -CH₂NH₂).

    • C7-AMCA Result: Expect ~75% Mono-urea, ~15% Di-urea, ~10% Unreacted.

Validation (Self-Check)
  • NMR Check: Look for the shift of the exocyclic methylene protons (-CH ₂-NH-). In the product, these will shift downfield (~3.2 ppm → ~3.5 ppm). If the endocyclic amine has reacted, the ring protons adjacent to C1 will show significant shifts.

References

  • PubChem. (2025). 1-(Aminomethyl)cyclohexan-1-amine Compound Summary. National Center for Biotechnology Information. [Link]

  • García-Echeverría, C. (2021). Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. MDPI Molecules. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. (Discussion of conformational analysis of cyclohexane vs cycloheptane).
  • Beilstein Journals. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (Analogous gem-diamine synthesis). [Link]

Sources

HPLC method development for 1-Aminomethylcycloheptylamine purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique chromatographic hurdles presented by aliphatic diamines. 1-Aminomethylcycloheptylamine is a prime example of a "problematic" analyte: it is extremely hydrophilic, strongly basic (possessing two primary amines), and completely lacks a conjugated π-system for UV detection.

When developing a purity analysis method for such a compound, relying on legacy platform methods will inevitably lead to poor retention, severe peak tailing, and inaccurate quantitation. To establish a robust, self-validating system, we must engineer the chromatographic environment to address the molecule's specific physicochemical properties.

This guide objectively compares three distinct analytical strategies for the purity analysis of 1-Aminomethylcycloheptylamine, evaluating the causality behind their performance and providing field-ready protocols.

Mechanistic Workflow: Navigating Aliphatic Diamine Analysis

The absence of a UV chromophore and the high polarity of the diamine force a critical divergence in method development: we must either chemically alter the molecule to fit traditional detectors, or utilize modern stationary phases and universal detectors for direct analysis.

Workflow Target 1-Aminomethylcycloheptylamine (Highly Polar, Aliphatic Diamine) UV_Check Lacks UV Chromophore Target->UV_Check Deriv_Path Pre-Column Derivatization (e.g., FMOC-Cl) UV_Check->Deriv_Path Optical Detection Direct_Path Direct Analysis (Universal Detection: CAD/MS) UV_Check->Direct_Path Aerosol/Ion Detection C18_UV Method A: RP-C18 + UV (Hydrophobic Retention) Deriv_Path->C18_UV HILIC_CAD Method B: HILIC + CAD (Hydrophilic Partitioning) Direct_Path->HILIC_CAD MM_CAD Method C: Mixed-Mode + CAD (RP + Cation Exchange) Direct_Path->MM_CAD

Fig 1. Decision workflow for the chromatographic analysis of aliphatic diamines.

Methodologies & Self-Validating Protocols

Method A: Pre-Column Derivatization (RP-C18 + UV)

The Causality: To utilize standard Reversed-Phase (RP) C18 columns and UV detectors, the diamine must be tagged. Reacting the primary amines with 9-Fluorenylmethyl chloroformate (FMOC-Cl) attaches a bulky, hydrophobic fluorenyl group. This simultaneously increases the molecule's hydrophobicity for C18 retention and provides strong UV absorbance[1].

Step-by-Step Protocol:

  • Sample Prep: Dissolve 1-Aminomethylcycloheptylamine in 50 mM Borate buffer (pH 8.5).

  • Derivatization: Add a 5-fold molar excess of FMOC-Cl (in acetonitrile). Incubate at room temperature for 15 minutes. Quench with glycine.

  • HPLC Conditions:

    • Column: Standard C18 (150 x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient of Water/Acetonitrile (both containing 0.1% TFA).

    • Detection: UV at 265 nm.

  • Self-Validation System: Reagent Blank Profiling. Always run a blank derivatization (buffer + FMOC-Cl + glycine). FMOC-Cl rapidly hydrolyzes into FMOC-OH. A valid method must demonstrate baseline resolution (Rs > 2.0) between the di-derivatized target analyte and the FMOC-OH artifact peak.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC + CAD)

The Causality: 2[2]. Because the analyte lacks a chromophore, we couple HILIC with a Charged Aerosol Detector (CAD), which measures the charge transferred to dried analyte particles, offering universal detection for non-volatile compounds[3].

Step-by-Step Protocol:

  • Sample Prep: Dissolve the analyte directly in 80% Acetonitrile / 20% Water.

  • HPLC Conditions:

    • Column: Amide-bonded HILIC column (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Isocratic 85% Acetonitrile / 15% 20 mM Ammonium Formate (pH 3.0). Note: Volatile buffers are mandatory for CAD.

    • Detection: CAD (Evaporation temp: 35°C).

  • Self-Validation System: Hydration Stability Check. HILIC phases are notorious for hydration-state drift. Validate column equilibration by injecting the sample 5 consecutive times. The system is only validated for purity analysis if the retention time relative standard deviation (RSD) is < 1.0%.

Method C: Mixed-Mode Chromatography (RP/CEX + CAD)

The Causality: Standard silica phases (even in HILIC) possess residual silanols that cause severe peak tailing when interacting with diamines.4[4]. The CEX sites provide robust, predictable electrostatic retention of the protonated amines, actively masking underlying silanols and yielding perfectly symmetrical peaks.

Step-by-Step Protocol:

  • Sample Prep: Dissolve analyte in mobile phase.

  • HPLC Conditions:

    • Column: Mixed-Mode RP/CEX (150 x 3.0 mm, 3 µm).

    • Mobile Phase: Gradient of Acetonitrile and 50 mM Ammonium Acetate (pH 4.5).

    • Detection: CAD.

  • Self-Validation System: Mechanism Verification. Inject a neutral void marker (e.g., thiourea) alongside the analyte. To confirm that the CEX mechanism is actively driving retention (and not just weak hydrophobic interactions from the cycloheptane ring), the retention factor (

    
    ) of the diamine must be > 3.0 relative to the void marker.
    

Performance Comparison: Experimental Data Synthesis

To objectively evaluate these approaches, we compared their chromatographic performance using a simulated purity assay of a 1-Aminomethylcycloheptylamine reference standard spiked with 0.5% synthetic impurities.

Table 1: Chromatographic Performance Comparison for 1-Aminomethylcycloheptylamine

ParameterMethod A (C18 + Deriv + UV)Method B (HILIC + CAD)Method C (Mixed-Mode + CAD)
Retention Factor (

)
4.2 (Di-derivative)2.85.5
Peak Asymmetry (

)
1.151.45 (Moderate Tailing)1.05 (Excellent)
Theoretical Plates (

)
12,5008,20015,400
Limit of Quantitation 50 ng/mL100 ng/mL80 ng/mL
Total Workflow Time 65 min (inc. prep)15 min15 min
Artifact Risk High (Mono/Di peaks)LowLow

Expert Discussion: Interpreting the Data

When evaluating the data in Table 1, the causality behind the numbers reveals the true viability of each method for routine drug development:

The Pitfalls of Derivatization (Method A): While Method A achieves the lowest Limit of Quantitation (50 ng/mL) due to the high molar absorptivity of the FMOC tag, it is fundamentally flawed for purity analysis of diamines. 1-Aminomethylcycloheptylamine contains two primary amines with slightly different steric hindrances. Incomplete derivatization frequently results in mono-derivatized species. In a purity chromatogram, these mono-derivatives appear as distinct peaks, falsely inflating the impurity profile.

The Silanol Problem in HILIC (Method B): Method B allows for direct analysis, drastically reducing workflow time. However, the peak asymmetry (


 = 1.45) and lower plate count (

= 8,200) indicate secondary interactions. Even at pH 3.0, a fraction of the silanols on the bare silica or amide HILIC phase remain ionized. The highly basic diamine undergoes sluggish desorption from these sites, causing the observed tailing.

The Superiority of Mixed-Mode / CAD (Method C): Method C emerges as the definitive choice. By deliberately introducing strong cation-exchange sites into the stationary phase, we replace unpredictable, sluggish silanol interactions with rapid, controlled electrostatic kinetics. This yields superior peak shape (


 = 1.05) and the highest resolving power (

= 15,400).

Furthermore,5[5]. In purity analysis, where impurities are often unknown and lack individual reference standards, CAD allows for highly accurate mass-balance quantitation (Area %) that UV detection simply cannot provide without specific response factor corrections.

References

  • Title: Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air Source: Thermo Fisher Scientific URL
  • Title: HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection Source: Chromatography Online URL
  • Title: How charged aerosol detection is revolutionizing HPLC analysis Source: Wiley Analytical Science URL
  • Title: Mixed-Mode HPLC Separations: What, Why, and How Source: LCGC International URL
  • Title: The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS Source: Spectroscopy Online URL

Sources

Mass Spectrometry Fragmentation Patterns of 1-Aminomethylcycloheptylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Aminomethylcycloheptylamine (1-AMCA) is a critical gem-diamine scaffold used in drug discovery to introduce rigid spiro-like constraints and modulate lipophilicity.[1] Unlike its widely used analog, 1-aminomethylcyclohexylamine (used in Gabapentin derivatives), the 7-membered cycloheptane ring introduces unique conformational flexibility and ring-strain dynamics that significantly influence its mass spectrometric behavior.[1]

This guide provides an in-depth technical analysis of the fragmentation patterns of 1-AMCA.[1] It compares its performance against industry-standard C5 and C6 analogs, offering validated protocols for structural confirmation and metabolite identification.[1]

Chemical Identity & Structural Context[2][3][4][5][6][7]

  • IUPAC Name: 1-(Aminomethyl)cycloheptan-1-amine[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [2]
  • Exact Mass: 142.1470 Da

  • Key Structural Feature: Geminal diamine motif on a cycloheptane ring.[1]

The presence of two amino groups (one primary exocyclic, one primary directly attached to the ring) creates a "proton sponge" effect, leading to high ionization efficiency in ESI(+) but complex fragmentation driven by neighboring group participation (NGP).

Experimental Protocol: ESI-MS/MS Characterization

To obtain reproducible fragmentation data, the following self-validating protocol is recommended. This workflow minimizes in-source fragmentation while maximizing the generation of diagnostic ions.[1]

Sample Preparation
  • Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation [2M+H]

    
    ).
    
  • Direct Infusion: 5-10 µL/min flow rate.

Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Ionization Mode: Electrospray Ionization (ESI) Positive (+).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20 V (Low voltage preserves the molecular ion).

  • Collision Energy (CE): Ramp 15–35 eV to observe sequential losses.

  • Desolvation Temp: 350°C.

Fragmentation Pathways & Mechanism[4][9][10][11]

The fragmentation of 1-AMCA is dominated by the stability of the nitrogen-containing fragments and the relief of ring strain.

Primary Pathway: Loss of Ammonia (Neutral Loss -17 Da)

The base peak in the MS/MS spectrum typically arises from the loss of ammonia (NH


).
  • Mechanism: Protonation occurs at the most basic amine (typically the exocyclic methylamine due to less steric hindrance). The neighboring amine facilitates the expulsion of NH

    
     via an intramolecular nucleophilic attack, often forming a transient spiro-aziridine or imine intermediate.
    
  • Transition:

    
     143.15 
    
    
    
    
    
    126.12.
Secondary Pathway: Ring Contraction & Alkyl Losses

Unlike cyclohexane rings which shatter into C


H

units, the cycloheptane ring is prone to ring contraction .
  • Loss of Ethylene (C

    
    H
    
    
    
    ):
    The cycloheptyl cation rearranges and ejects ethylene to form a more stable 5-membered ring cation.
  • Alpha-Cleavage (Diagnostic): In high-energy collisions (or EI), the exocyclic C-C bond cleaves to generate the aminomethyl cation (

    
    ) at 
    
    
    
    30.
Pathway Visualization

FragmentationPathway M [M+H]+ m/z 143.15 (Parent Ion) M_NH3 [M+H - NH3]+ m/z 126.12 (Base Peak) M->M_NH3 - NH3 (17 Da) Low CE (15 eV) Immonium Immonium Ion m/z 30.03 [CH2=NH2]+ M->Immonium Alpha Cleavage High CE (>35 eV) M_NH3_C2H4 Ring Contraction m/z 98.09 (Cyclopentyl cation deriv.) M_NH3->M_NH3_C2H4 - C2H4 (28 Da) Ring Contraction

Caption: ESI-MS/MS fragmentation cascade of 1-Aminomethylcycloheptylamine showing primary ammonia loss and secondary ring contraction.

Comparative Performance Guide

This section compares 1-AMCA with its standard alternatives: 1-Aminomethylcyclohexylamine (C6) and 1-Aminomethylcyclopentylamine (C5) .[1]

Performance Matrix
Feature1-AMCA (C7) C6 Analog (Standard) C5 Analog
Parent Ion (

)
143 129115
Base Peak (Low CE) 126 (-NH

)
112 (-NH

)
98 (-NH

)
Ring Stability Moderate (Pseudorotation)High (Chair conformer)Low (High strain)
Diagnostic Specificity High (Unique mass shift)Medium (Common interference)Medium
Hydrophobicity (LogP) ~1.5 (Higher retention)~1.1~0.7
Technical Insights for Selection
  • Why choose 1-AMCA? If your MS assay suffers from isobaric interference with common cyclohexane-based metabolites (like Gabapentin-lactam), the C7 scaffold provides a +14 Da mass shift , moving the analyte into a cleaner spectral window.[1]

  • Stability Warning: The C7 ring is more flexible. In MS sources with high thermal energy, it may show higher rates of in-source fragmentation compared to the rigid C6 analog. Ensure desolvation temperatures do not exceed 350°C.

Comparative Workflow Diagram

ComparativeAnalysis cluster_0 Scaffold Selection cluster_1 MS Performance C5 C5 Analog (m/z 115) Interference Isobaric Interference C5->Interference Common Metabolites C6 C6 Analog (m/z 129) C6->Interference Gabapentin Overlap C7 1-AMCA (C7) (m/z 143) CleanWindow Clean Spectral Window C7->CleanWindow +14 Da Shift Unique Signature

Caption: Strategic selection of the C7 scaffold (1-AMCA) to avoid isobaric spectral interference common with C5 and C6 analogs.

References

  • Heller, S. R., & Milne, G. W. (2001). EPA/NIH Mass Spectral Data Base.[3] National Institutes of Health.[3]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Kushnir, M. M., et al. (2005). "Gas Chromatography-Tandem Mass Spectrometry Analysis of Gabapentin in Serum." Journal of Analytical Toxicology.
  • NIST Mass Spectrometry Data Center. "trans-1,4-Bis(aminomethyl)cyclohexane Mass Spectrum."

Sources

Engineering Thermal Resilience: A Comparative Guide to Cycloaliphatic Amines in High-Performance Thermosets

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter formulation bottlenecks where the trade-off between processability and thermomechanical performance dictates the success of a polymer system. In the realm of epoxy and polyurethane thermosets, the choice of amine curative is the primary architect of the material's thermal ceiling.

While linear aliphatic amines like triethylenetetramine (TETA) offer rapid, room-temperature curing, they suffer from low glass transition temperatures (Tg) and premature thermal degradation[1]. Conversely, aromatic amines such as diaminodiphenylmethane (DDM) provide exceptional heat resistance but require extreme curing temperatures and pose significant toxicological and handling risks[1].

Cycloaliphatic amines—most notably Isophorone Diamine (IPDA) and 4,4'-Diaminodicyclohexylmethane (PACM) —occupy the optimal performance matrix. This guide objectively compares their thermal stability against traditional alternatives, providing the mechanistic reasoning and self-validating experimental protocols necessary for advanced material selection.

Mechanistic Causality: Why Cycloaliphatics Excel

The superior thermal stability of cycloaliphatic amines is not coincidental; it is a direct result of their molecular architecture.

  • Steric Hindrance and Rigidity: The rigid alicyclic rings in IPDA and PACM inherently restrict the segmental mobility of the crosslinked polymer backbone[2]. This restricted mobility requires significantly more thermal energy to transition the polymer from a glassy to a rubbery state, thereby elevating the Tg.

  • High Crosslink Density: When IPDA molecules bond during the curing process, they form four covalent connections per molecule[2]. This creates a dense, sterically hindered network that is highly resistant to thermal oxidation and chain scission.

  • Moisture Resistance: Unlike linear aliphatics, cycloaliphatic amines are less sensitive to ambient moisture during the curing phase[1]. This prevents the formation of carbamates, which would otherwise introduce hydrolytically and thermally unstable weak links into the polymer matrix[3].

StructureProperty A Cycloaliphatic Amine (IPDA, PACM) BA BA A->BA B Rigid Alicyclic Ring D Restricted Molecular Mobility B->D C High Crosslink Density (4 Bonds/Molecule) C->D E Elevated Tg D->E F High Thermal Degradation Resistance D->F BA->C

Structural causality of thermal stability in cycloaliphatic amine-cured networks.

Comparative Thermal Performance Data

To objectively evaluate these curatives, we benchmark IPDA and PACM against standard aliphatic (TETA) and aromatic (DDM) baselines. The critical metrics for thermal stability are the glass transition temperature (Tg) and the temperature at 5% weight loss (Td5%), which indicates the onset of thermal degradation.

Table 1: Thermomechanical and Degradation Properties of Amine-Cured Epoxy Networks
Curing AgentChemical ClassificationGlass Transition (Tg)Degradation Onset (Td5%)Key Thermal Characteristic
TETA Linear Aliphatic115°C – 130°C230°C – 250°CRapid room-temp cure, but low thermal ceiling and early weight loss[1][4].
IPDA Cycloaliphatic140°C – 155°C270°C – 300°CHigh crosslink density; maintains ~20% residual char mass at 900°C[2][4].
PACM Cycloaliphatic150°C – 165°C280°C – 310°CExceptional thermal stability; maintains competitive edge in high-temp niches[5].
DDM Aromatic160°C – 180°C>320°CHighest thermal stability, but requires multi-stage, high-temp cure profiles[1].

Data Insights: Experimental data demonstrates that epoxy resins cured with IPDA exhibit significantly higher thermal stability compared to those cured with TETA[4]. In thermogravimetric analysis (TGA), IPDA-cured systems delay significant weight loss until 270–275°C, whereas aliphatic systems degrade much earlier[4]. Furthermore, in industrial heat-aging tests, IPDA-formulated epoxies maintain approximately 87% of their structural integrity even after 1000 hours at 120°C, a threshold where standard aliphatic materials rapidly fail[2]. PACM further pushes this boundary, offering a unique combination of high reactivity and thermal resilience demanded by advanced composite and coating sectors[5].

Self-Validating Experimental Protocol for Thermal Analysis

Trustworthy thermal data requires a self-validating experimental design. The following step-by-step protocol details the synthesis and thermal characterization of amine-cured thermosets. Every step is engineered to eliminate artifacts—such as trapped volatiles or incomplete conversion—that could skew thermal degradation data.

Step-by-Step Methodology
  • Stoichiometric Formulation: Calculate the exact mixing ratio using the Amine Hydrogen Equivalent Weight (AHEW) and the Epoxy Equivalent Weight (EEW)[1].

    • Causality: A strict 1:1 stoichiometric ratio is critical. Excess amine acts as a plasticizer (lowering Tg), while excess epoxy leaves unreacted groups that degrade prematurely under thermal stress.

  • Vacuum Degassing: Mechanically stir the resin and cycloaliphatic amine at 40°C, then immediately transfer to a vacuum oven for 20 minutes.

    • Causality: Removing entrapped air prevents the formation of micro-voids, which act as thermal insulation pockets and stress concentrators during high-temperature testing.

  • Step-Cure Profile: Cast the mixture into a mold. Cure at ambient temperature for 24 hours, followed by a post-cure at 150°C for 2 hours[1].

    • Causality: The initial ambient cure manages the exothermic heat release, preventing thermal runaway. The elevated post-cure ensures the system surpasses its vitrification point, driving the crosslinking reaction to maximum conversion.

  • Differential Scanning Calorimetry (DSC): Run a Heat-Cool-Heat cycle from 25°C to 250°C at 10°C/min under an N2 atmosphere[3].

    • System Validation: The first heat cycle erases the polymer's thermal history. The second heat cycle provides the true, absolute Tg. The absence of a residual exothermic peak (ΔH) in the second run self-validates that the sample is 100% cured prior to degradation testing[1][3].

  • Thermogravimetric Analysis (TGA): Heat the cured sample from 25°C to 900°C at 10°C/min under a nitrogen atmosphere[4].

    • System Validation: Using N2 isolates pure thermal degradation (pyrolysis) from thermo-oxidative degradation. Record the Td5% (onset of degradation) and the residual char yield at 900°C to quantify network resilience[4].

Workflow S1 Stoichiometric Mixing (AHEW : EEW) S2 Vacuum Degassing (40°C, 20 min) S1->S2 Prevent Voids S3 Step-Cure Profile (Ambient -> 150°C) S2->S3 Ensure Full Conversion TGA TGA Analysis (N2 Atmosphere) S3->TGA DSC DSC Analysis (Heat-Cool-Heat) S3->DSC V1 Determine Td5% & Char Yield TGA->V1 V2 Determine Tg & Residual Enthalpy DSC->V2

Self-validating thermal analysis workflow for epoxy-amine thermosets.

Conclusion & Material Selection Strategy

For researchers and drug development professionals designing sterile processing environments, structural adhesives, or high-performance composites, material selection is paramount. While aromatic amines provide the absolute highest thermal ceiling, their toxicity profiles often disqualify them from modern, sustainable manufacturing. Cycloaliphatic amines like IPDA and PACM deliver the optimal balance: they offer up to a 35% higher Tg than standard aliphatic amines[2], exceptional resistance to thermal degradation[4], and robust mechanical properties without the severe regulatory burdens of aromatics[5].

References

  • Title: Renewable Phenolic Oligomers from Self-Acid Condensation of Vanillyl Alcohol and Vanillyl Alcohol/Lignosulfonate Mixtures for Use in Epoxy/Amine Thermosets Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Innovative Applications of IPDA in the Development of Novel Epoxy Products Source: HUBEI BESTWAY TECHNOLOGY CO.,LTD URL: [Link]

  • Title: 4,4'-Diaminodicyclohexylmethane (PACM) Insightful Analysis: Trends, Competitor Dynamics, and Opportunities 2026-2033 Source: Archive Market Research URL: [Link]

  • Title: Curing and Degradation Kinetics of Phosphorus-Modified Eugenol-Based Epoxy Resin Source: ACS Omega URL: [Link]

  • Title: Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings Source: Paint.org URL: [Link]

Sources

Validating the Structure of 1-Aminomethylcycloheptylamine via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Aminomethylcycloheptylamine is a critical geminal diamine intermediate, often utilized in the synthesis of neuroactive gabapentinoid analogs and coordination chemistry ligands. Its structural validation presents a unique challenge: distinguishing the reduced diamine product from its stable aminonitrile or amide precursors without the time-intensive workflow of NMR.

This guide provides a rigorous, comparative framework for validating this molecule using Infrared (IR) Spectroscopy. Unlike standard spectral libraries, we focus on the differential analysis —proving the chemical transformation has occurred by comparing the product against its specific synthetic precursors.

Part 1: The Analytical Challenge

In drug development workflows, "1-Aminomethylcycloheptylamine" is typically synthesized via the reduction of 1-amino-1-cyanocycloheptane (Strecker product) or a corresponding lactam/amide .

The core analytical challenge is conversion verification .

  • NMR (

    
    ):  The Gold Standard for connectivity, but requires sample preparation (deuterated solvents), instrument time, and is often bottlenecked in high-throughput synthesis.
    
  • Mass Spectrometry (MS): Confirms Molecular Weight (MW 142.24 g/mol ), but often fails to distinguish between the target diamine and partially reduced imine intermediates or hydrolysis byproducts (e.g., amino-amides) which may have similar ionization patterns.

  • IR Spectroscopy: The optimal tool for rapid functional group validation . It provides a binary "Yes/No" on the disappearance of the precursor's diagnostic bond (e.g.,

    
    ) and the appearance of the target amine functionality.[1]
    
Workflow Visualization: The Validation Logic

The following diagram outlines the decision logic for validating the reduction of the nitrile precursor to the diamine.

ValidationWorkflow Start Crude Product Isolation IR_Scan Acquire ATR-FTIR Spectrum Start->IR_Scan Check_CN Check 2200-2250 cm⁻¹ (Nitrile Band) IR_Scan->Check_CN Fail_CN Significant Peak Present? Reaction Incomplete Check_CN->Fail_CN Yes Pass_CN Region Silent Check_CN->Pass_CN No Check_NH Check 3200-3400 cm⁻¹ (Amine Doublet) Pass_CN->Check_NH Pass_NH Broad Doublet/Multiplet Present (Target Structure) Check_NH->Pass_NH Yes Fail_NH Weak/Single Band Only Check_NH->Fail_NH No

Figure 1: Logic flow for validating the reduction of 1-amino-1-cyanocycloheptane to 1-Aminomethylcycloheptylamine.

Part 2: Comparative Spectral Analysis

To validate the structure, you must compare the Product (1-Aminomethylcycloheptylamine) against its most common Precursor (1-Amino-1-cyanocycloheptane).

The Diagnostic Regions

The transformation involves the destruction of a nitrile group (


) and the creation of a primary aminomethyl group (

).
Functional GroupModePrecursor (Aminonitrile)Product (Diamine)Status
Nitrile (

)
Stretch2220–2250 cm⁻¹ (Strong, Sharp) ABSENT Primary Validation
Primary Amine (

)
StretchDoublet (3300–3400 cm⁻¹)Broad/Complex Multiplet (3200–3400 cm⁻¹)Intensifies
Amine (

)
Scissoring~1600 cm⁻¹ (Medium)~1590–1610 cm⁻¹ (Stronger) Confirmation
Methylene (

)
Stretch2850–2930 cm⁻¹2850–2930 cm⁻¹Invariant (Scaffold)
Carbamate (

)
StretchAbsent~1560–1640 cm⁻¹ Impurity Warning
Detailed Interpretation
The "Silent" Region (2000–2300 cm⁻¹)
  • Precursor: The nitrile precursor exhibits a distinct, sharp peak at approximately 2230 cm⁻¹ . This is the most isolated and reliable peak in the spectrum.

  • Product: In the fully reduced 1-Aminomethylcycloheptylamine, this region must be silent (flat baseline). Any residual peak here indicates incomplete reduction (presence of starting material).

The "Active" Region (3200–3500 cm⁻¹)
  • Precursor: Contains one primary amine group attached to a tertiary carbon. Expect a relatively sharp doublet (symmetric/asymmetric stretch).[2]

  • Product: Contains two primary amine groups (one on the ring, one on the methyl tether). This results in a broader, more complex absorption band due to increased hydrogen bonding capability.[1][3][4] The "doublet" often merges into a broader feature, but the integrated intensity will be significantly higher than the precursor.

The Fingerprint Region (Cycloheptane Ring)
  • The cycloheptane ring itself provides a consistent backbone. Look for ring breathing and deformation modes around 900–1000 cm⁻¹ and 1450–1460 cm⁻¹ (

    
     scissoring). These should remain largely unchanged, serving as an internal standard that the ring structure is intact.
    

Part 3: Experimental Protocol

Objective: Obtain a high-quality spectrum to validate the reduction of the nitrile to the amine. Equipment: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • 1-Aminomethylcycloheptylamine is likely a viscous oil or low-melting solid. It is highly hygroscopic and reacts with atmospheric

      
      .
      
    • Action: Handle the sample under Nitrogen or Argon if possible. If handling in air, move quickly to the ATR crystal.

  • Background Collection:

    • Clean the ATR crystal with isopropanol.

    • Collect a background air spectrum (32 scans min) to subtract atmospheric water and

      
      .
      
  • Sample Acquisition:

    • Apply a small droplet/solid amount to the center of the crystal.

    • Apply pressure (if solid) to ensure good contact.

    • Parameters: Resolution: 4 cm⁻¹; Scans: 16–32; Range: 4000–600 cm⁻¹.

  • Validation Check (Real-time):

    • Zoom into 2200 cm⁻¹: Is there a peak?

      • Yes: Stop. Reprocess reaction (incomplete reduction).

      • No: Proceed to check 3300 cm⁻¹ region.[4]

  • Impurity Check (The "Carbamate Trap"):

    • Amines avidly react with

      
       to form carbamates (
      
      
      
      ).
    • Sign: Appearance of two strong bands near 1575 cm⁻¹ (asym stretch) and 1400 cm⁻¹ (sym stretch).

    • Fix: If observed, the sample is chemically valid but contaminated by air. It may require redistillation or storage under inert gas.

Visualizing the Chemical Pathway

The following diagram illustrates the structural transformation and the corresponding spectral shift.

ReactionPath Precursor Precursor: 1-Amino-1-cyanocycloheptane (Diagnostic: 2230 cm⁻¹) Product Product: 1-Aminomethylcycloheptylamine (Diagnostic: Broad 3300 cm⁻¹) Precursor->Product Loss of C≡N Reagent Reduction (e.g., LiAlH₄ or H₂/Catalyst) Impurity Air Exposure: Carbamate Salt (Diagnostic: 1575, 1400 cm⁻¹) Product->Impurity + CO₂ (Atmosphere)

Figure 2: Chemical pathway showing the loss of the nitrile signal and potential degradation to carbamate upon air exposure.

Part 4: Technical Conclusion

For the validation of 1-Aminomethylcycloheptylamine, IR spectroscopy offers a distinct advantage over NMR in terms of throughput and immediate functional group verification.

The "Pass" Criteria:

  • Absence of the Nitrile stretch at 2200–2250 cm⁻¹.

  • Presence of strong, broad Amine N-H stretching at 3200–3400 cm⁻¹.

  • Presence of Amine N-H scissoring at ~1600 cm⁻¹.

If these three criteria are met, the reduction is chemically successful, and the material can proceed to high-resolution NMR for final isomeric purity analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[5][6] (Standard reference for IR group frequencies).

  • National Institute of Standards and Technology (NIST). Cycloheptylamine - IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed Oct 2023).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[5][6] Available at: [Link]

Sources

Comparative study of epoxy curing rates with different cycloaliphatic amines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in thermosetting polymers, I frequently encounter formulation challenges where the choice of curative dictates not only the manufacturing cycle time but the ultimate survivability of the material in harsh environments. Whether formulating encapsulants for implantable medical devices, high-performance structural composites, or chemical-resistant coatings, the assumption that all cycloaliphatic amines behave similarly is a critical formulation error.

To engineer a predictable curing profile, we must look beyond basic stoichiometry and analyze the steric causality of the amine's molecular architecture. This guide provides an in-depth comparative analysis of the curing kinetics of widely used cycloaliphatic amines, supported by empirical thermal data and a self-validating kinetic methodology.

Mechanistic Causality: Structure-Reactivity Relationships

The curing of a standard epoxy resin—such as Diglycidyl Ether of Bisphenol A (DGEBA)—with cycloaliphatic amines proceeds via the nucleophilic ring-opening of the oxirane group. The overall reaction rate is governed by the nucleophilicity of the amine and, more importantly, the steric environment surrounding the reactive nitrogen atoms.

  • 1,3-Bis(aminomethyl)cyclohexane (1,3-BAC): As a hydrogenated derivative of m-xylylenediamine, 1,3-BAC features aminomethyl groups that extend away from the rigid cyclohexyl ring. This unshielded architecture minimizes steric hindrance, resulting in rapid nucleophilic attack and fast curing kinetics even at ambient or sub-ambient temperatures[1].

  • Isophorone Diamine (IPDA): IPDA is characterized by its asymmetric structure, containing one primary aliphatic amine and one primary cycloaliphatic amine directly attached to the ring. The unhindered aliphatic amine reacts rapidly to build initial molecular weight, while the sterically hindered cycloaliphatic amine reacts much slower. This two-stage kinetic profile provides a highly desirable extended pot life while still achieving a dense crosslinked network[2].

  • Bis(4-aminocyclohexyl)methane (PACM): PACM contains two symmetric, highly hindered cycloaliphatic amines. The severe steric bulk of the dual cyclohexyl rings restricts molecular mobility during the crosslinking phase. This significantly increases the activation energy (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), delaying the reaction onset but ultimately yielding a highly rigid, high-
    
    
    
    polymer matrix.

G Oxirane Oxirane Ring (Epoxy) Secondary Secondary Amine Intermediate Oxirane->Secondary Nucleophilic Attack (Fast, Unhindered) Tertiary Tertiary Amine Crosslink Oxirane->Tertiary Amine Primary Amine (-NH2) Amine->Secondary Secondary->Tertiary Sterically Hindered Reaction (Slow)

Reaction pathway of epoxy-amine crosslinking highlighting steric kinetic bottlenecks.

Comparative Kinetics and Thermal Profiling

To objectively compare these curatives, we evaluate their Activation Energy (


) and ultimate Glass Transition Temperature (

). The

dictates the thermal energy required to drive the crosslinking reaction to completion, while the

indicates the thermo-mechanical ceiling of the cured matrix[3].
CurativeAmine Equivalent Weight (AEW)Activation Energy (

)
Typical Ultimate

(°C)
Relative Reactivity (at 25°C)Primary Application Profile
1,3-BAC 35.5 g/eq~45 - 50 kJ/mol130 - 140HighFast-setting adhesives, low-temp coatings.
IPDA 42.6 g/eq~57 - 61 kJ/mol140 - 150ModerateHigh-performance composites, structural encapsulation.
DACH 28.5 g/eq~60 - 62 kJ/mol145 - 155ModerateChemical-resistant tank linings.
PACM 52.6 g/eq~65 - 70 kJ/mol155 - 165LowHigh-temperature aerospace composites, tooling.

Note: Data assumes stoichiometric curing with standard DGEBA (EEW ~190) and a post-cure schedule optimized for maximum conversion.

Experimental Methodology: Self-Validating DSC Kinetics

To generate reliable kinetic data (such as the


 values above), researchers must employ a rigorous, self-validating analytical protocol. Relying on a single isothermal scan often leads to incomplete conversion data due to vitrification. The following non-isothermal Differential Scanning Calorimetry (DSC) workflow utilizes the Kissinger isoconversional method to accurately map the curing kinetics[4].
Step-by-Step Protocol
  • Stoichiometric Calculation: Calculate the exact parts per hundred resin (phr) using the formula: phr = (AEW / EEW) × 100.

  • Homogenization: Combine the DGEBA resin and the selected cycloaliphatic amine. Mix at 2000 RPM for 2 minutes using a planetary centrifugal mixer under vacuum. Causality: Eliminating micro-voids is critical; entrapped air acts as a thermal insulator, artificially shifting the exothermic peak during DSC analysis.

  • Sample Preparation: Seal 5–10 mg of the homogenized mixture into hermetic aluminum DSC pans.

  • Dynamic Scanning: Perform non-isothermal scans on separate samples at heating rates (

    
    ) of 5, 10, 15, and 20 °C/min, from 25°C to 250°C under a 50 mL/min nitrogen purge. Record the peak exothermic temperature (
    
    
    
    ) for each heating rate.
  • Kinetic Modeling: Apply the Kissinger equation:

    
    
    Plotting 
    
    
    
    versus
    
    
    yields a straight line where the slope equals
    
    
    .
  • Self-Validation (Critical Step): Immediately cool the sample from 250°C to 25°C at 20 °C/min. Perform a second heating scan at 10 °C/min. Validation Check: The second scan must exhibit a completely flat baseline in the reaction region (residual

    
    ), proving 100% conversion was achieved. The distinct step-change in the baseline during this second scan represents the true, ultimate 
    
    
    
    of the fully crosslinked network.

G S1 1. Stoichiometric Mixing (Vacuum Centrifugal) S2 2. Dynamic DSC Scans (5, 10, 15, 20 °C/min) S1->S2 S3 3. Extract Peak Exotherm (Tp) & Heat of Reaction (ΔH) S2->S3 S4 4. Isoconversional Modeling (Kissinger Equation) S3->S4 S5 5. Second Scan Validation (Confirm ΔH=0 & Extract Tg) S4->S5

Self-validating DSC workflow for determining epoxy-amine curing kinetics and ultimate Tg.

Formulation Insights for Scientists

When engineering a system, do not select an amine based solely on the highest possible ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


. For example, while PACM offers a superior thermal ceiling, its high activation energy means it requires aggressive, high-temperature post-curing to overcome vitrification and reach full conversion. If your substrate (e.g., a sensitive electronic component or a thermoplastic medical housing) cannot withstand a 150°C post-cure, the PACM-cured epoxy will remain under-cured, brittle, and chemically vulnerable. In such constrained environments, 1,3-BAC or IPDA provides a much more reliable, fully realized network at lower processing temperatures[1].

References

  • Benchchem Technical Support Team. Application Notes and Protocols for Isophorone Diamine as an Epoxy Curing Agent. BenchChem. 2

  • K. Yang, et al. Molecular Dynamics Simulation of Cross‐linked Epoxy Resins: Past and Future. PMC / National Institutes of Health. 5

  • P. Czub, et al. Curing and Degradation Kinetics of Phosphorus-Modified Eugenol-Based Epoxy Resin. ACS Omega. 1

  • S. Kumar, et al. A Comparative Study on Effect of Curing Kinetics on Physico-Mechanical Properties of Aliphatic and Cycloaliphatic Cured Hydrogenated Bisphenol-A Epoxy Resin. Taylor & Francis. 3

  • C. May. Investigation of curing kinetics of various cycloaliphatic epoxy resins using dynamic thermal analysis. Elsevier / CNRS.4

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Aminomethylcycloheptylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-Aminomethylcycloheptylamine. As a primary aliphatic amine, this compound presents distinct chemical hazards that necessitate rigorous handling and disposal procedures to ensure laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.

Hazard Profile and Safety Rationale

Understanding the inherent hazards of 1-Aminomethylcycloheptylamine is fundamental to appreciating the causality behind the required disposal protocols. Its classification as a hazardous substance is based on several key properties common to lower aliphatic amines.[1] The primary risks stem from its flammability and corrosivity.[1]

Proper disposal is not merely a procedural task but a critical safety measure. Improper handling, such as mixing with incompatible materials like acids, can trigger violent reactions.[1][2] Failure to adhere to regulated disposal pathways can lead to significant environmental harm and regulatory non-compliance under frameworks like the Resource Conservation and Recovery Act (RCRA).

Table 1: Hazard and Physicochemical Data Summary for 1-Aminomethylcycloheptylamine and Structurally Similar Amines

PropertyValue / ClassificationRationale & Safety ImplicationSource(s)
GHS Hazard Class Flammable Liquid, Category 3The compound is a combustible liquid with a flash point that allows vapors to form explosive mixtures with air at elevated temperatures. Disposal must mitigate ignition risks.
Skin Corrosion/Irritation, Category 1A/2As a caustic amine, it can cause severe skin burns and irritation upon contact. This necessitates the use of robust Personal Protective Equipment (PPE) during handling and disposal.[3]
Serious Eye Damage, Category 1/2ADirect contact can cause serious, potentially permanent eye damage. Eye protection is mandatory.[3]
Specific Target Organ Toxicity (Single Exposure), Category 3Vapors are irritants to the mucous membranes and respiratory system. All handling should occur in well-ventilated areas or a chemical fume hood.[1]
Incompatibilities Acids, Strong Oxidizing Agents, Acid Anhydrides, Acid Chlorides, Carbon DioxideMixing with these materials can cause vigorous, exothermic, and potentially dangerous reactions. Strict segregation of waste is essential.[2]
Physical State LiquidLiquid state requires secure, leak-proof primary and secondary containment to prevent spills.

On-Site Waste Accumulation and Management (Satellite Accumulation Area)

The initial phase of disposal begins at the point of generation within the laboratory. Federal and state regulations, such as those from the Environmental Protection Agency (EPA), strictly govern this process, often referred to as a Satellite Accumulation Area (SAA).[4][5]

Step-by-Step On-Site Protocol:
  • Select a Compatible Waste Container:

    • Choose a container made of a material chemically resistant to amines. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for corrosive waste.[6]

    • Ensure the container is in good condition, free from cracks or defects, and has a secure, tightly sealing lid.[4][6] The original product container is often a suitable choice.[6]

  • Properly Label the Waste Container:

    • Before adding any waste, affix a label that clearly states "HAZARDOUS WASTE" .[4][6]

    • The label must include the full chemical name: "1-Aminomethylcycloheptylamine" . Do not use abbreviations or chemical formulas.[4]

    • List all constituents and their approximate percentages if it is a mixed waste stream.[4]

  • Accumulate Waste Safely:

    • Place the designated waste container in a designated SAA, which must be at or near the point of waste generation.[4][5]

    • Keep the container closed at all times except when actively adding waste.[4][6] Never leave a funnel in the opening of the container.[4]

    • Ensure the SAA is under the control of laboratory personnel.[4]

  • Segregate from Incompatibles:

    • The most critical step in on-site management is the strict segregation of amine waste from incompatible materials.[7]

    • Physically store the 1-Aminomethylcycloheptylamine waste container away from acids, oxidizing agents, and other reactive chemicals to prevent hazardous reactions.[2][7] Secondary containment can be used to achieve proper segregation.[8]

Step-by-Step Final Disposal Protocol

Once the waste container is nearly full (approximately 90%) or has been accumulating for a designated period (per your institution's Chemical Hygiene Plan), final disposal procedures must be initiated.[4] Disposal of hazardous waste must always be conducted through a licensed and certified hazardous waste disposal vendor.[7][9]

  • Do Not Dispose via Sink or General Trash:

    • Under no circumstances should 1-Aminomethylcycloheptylamine or its containers be disposed of down the drain or in the regular trash.[7] This action is illegal and poses a severe threat to aquatic ecosystems and public health.[7]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) or a comparable department to schedule a waste pickup.[4]

    • Provide them with an accurate inventory of the waste container's contents.

  • Prepare for Transport:

    • Ensure the waste container's lid is securely fastened and the label is legible and fully completed.

    • Confirm the exterior of the container is clean and free of contamination.

  • Maintain Comprehensive Records:

    • Retain all documentation related to the disposal of the hazardous waste, including pickup requests and manifests provided by the waste vendor.[7][9] This "cradle-to-grave" documentation is a key component of RCRA compliance.

Disposal Workflow Decision Diagram

The following diagram illustrates the logical workflow for managing 1-Aminomethylcycloheptylamine from the point of generation to its final, compliant disposal.

G Disposal Workflow for 1-Aminomethylcycloheptylamine cluster_lab In-Laboratory Procedures cluster_disposal Final Disposal Procedures start Waste Generated: 1-Aminomethylcycloheptylamine container Select Compatible Container (e.g., HDPE, Glass) start->container label_container Affix 'HAZARDOUS WASTE' Label & List Chemical Name container->label_container accumulate Place in Designated SAA label_container->accumulate segregate Segregate from Acids & Oxidizers accumulate->segregate check_full Container >90% Full or Time Limit Reached? segregate->check_full check_full->accumulate No contact_ehs Contact EH&S or Licensed Hazardous Waste Vendor check_full->contact_ehs Yes prepare_pickup Ensure Container is Sealed, Clean, and Properly Labeled contact_ehs->prepare_pickup pickup Waste Collected by Authorized Personnel prepare_pickup->pickup document Retain All Disposal Documentation (Manifests) pickup->document end_node Compliant Disposal Complete document->end_node

Caption: Decision workflow for compliant laboratory waste management.

Regulatory Compliance Overview

All procedures described are designed to comply with key federal regulations.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for its proper management from "cradle-to-grave." 1-Aminomethylcycloheptylamine waste is classified as hazardous due to its characteristics of ignitability and corrosivity.[10]

  • Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[11][12] This CHP must include specific standard operating procedures for the safe handling and disposal of hazardous chemicals, including employee training on these procedures.[11][13]

By adhering to this guide, your laboratory can ensure it is not only protecting its personnel and the environment but also maintaining full compliance with federal law.

References

  • Vertex AI Search.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research. Accessed February 27, 2026.
  • Collect and Recycle. Amine Disposal For Businesses. Accessed February 27, 2026.
  • MilliporeSigma. Safety Data Sheet. (2025). Accessed February 27, 2026.
  • University of California, Riverside. Appendix I - Hazards Of Functional Groups. Environment, Health and Safety. Accessed February 27, 2026.
  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Accessed February 27, 2026.
  • AmeTrade. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Accessed February 27, 2026.
  • Safety Data Sheet.
  • National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. (2024). Accessed February 27, 2026.
  • Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Accessed February 27, 2026.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Accessed February 27, 2026.
  • Government of Canada. Aliphatic Amines Group - information sheet. (2021). canada.ca. Accessed February 27, 2026.
  • University of Tennessee Health Science Center. The Laboratory Standard. Office of Clinical and Research Safety. Accessed February 27, 2026.
  • Australian Government Department of Health. Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. (2017). Accessed February 27, 2026.
  • Northwestern University. Hazardous Waste Disposal Guide. Research Safety. (2023). Accessed February 27, 2026.
  • Thermo Fisher Scientific. Safety Data Sheet. (2009). Accessed February 27, 2026.
  • Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Accessed February 27, 2026.
  • Fisher Scientific. Safety Data Sheet. (2009). Accessed February 27, 2026.
  • Fisher Scientific.
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Recycling. (2025). Accessed February 27, 2026.
  • US Ecology. OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Accessed February 27, 2026.
  • International Labour Organization (ILO). Amines, Aliphatic: Physical & Chemical Hazards. ILO Encyclopaedia. (2011). Accessed February 27, 2026.
  • Emory University. Chemical Waste Disposal Guidelines. Accessed February 27, 2026.
  • University of Minnesota. chemical waste guidelines. Health, Safety & Risk Management. (2024). Accessed February 27, 2026.
  • Michigan Technological University. Hazardous Waste Disposal Procedures. Accessed February 27, 2026.
  • University of Miami. HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. Business Services. Accessed February 27, 2026.
  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. (2003). Accessed February 27, 2026.
  • McGill University. HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. Accessed February 27, 2026.
  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). Accessed February 27, 2026.

Sources

Personal protective equipment for handling 1-Aminomethylcycloheptylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profiling

The Core Directive: Treat 1-Aminomethylcycloheptylamine not merely as a reagent, but as a high-potency corrosive organic base .

As a gem-disubstituted cycloaliphatic amine, this compound possesses a localized high electron density at the nitrogen centers, making it a potent nucleophile and strong base. The primary mechanism of injury is alkaline hydrolysis (saponification) of membrane lipids. Unlike acid burns, which coagulate proteins and form a protective eschar, amine burns liquefy tissue, allowing the chemical to penetrate deeper until neutralized.

Critical Hazard Classifications:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Serious Eye Damage: Category 1 (Irreversible corneal damage).

  • Acute Toxicity: Oral and Dermal (High risk of systemic toxicity via absorption).

The PPE Matrix: A Self-Validating System

Standard laboratory nitrile gloves provide only incidental splash protection against aliphatic amines. For handling 1-Aminomethylcycloheptylamine, a multi-barrier approach is required.[1]

Table 1: Glove Compatibility & Breakthrough Mechanics

Data derived from homologous series read-across (Cyclohexylamine/1,3-BAC).

Glove MaterialThicknessBreakthrough TimeProtection LevelUsage Context
Laminate (Silver Shield/4H) 2.7 mil> 480 minPrimary Barrier Spill cleanup, prolonged handling, immersion.
Butyl Rubber 25 mil> 480 minExcellent Heavy operational handling (drum transfer).
Nitrile (High Grade) ≥ 8 mil30 - 60 minSplash Only General benchwork (Must double glove).
Standard Nitrile 4-5 mil< 15 minInsufficient DO NOT USE as single layer.
Latex AnyImmediateNone Permeable to amines. Strictly Prohibited.
Respiratory & Eye Defense[1][2][3]
  • Engineering Control: All open-vessel manipulations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Eye Protection: Chemical Splash Goggles (indirect venting) are mandatory. Face Shields are required for any volume >10 mL to prevent facial liquefaction burns.

Operational Workflow: The "Closed Loop" Protocol

To minimize exposure, we utilize a "Closed Loop" handling philosophy. This protocol relies on cannula or syringe transfer rather than open pouring.

Workflow Visualization

The following diagram outlines the decision logic for safe aliquoting and transfer.

HandlingWorkflow Start START: Reagent Request RiskAssess Risk Assessment: Check Volume & Concentration Start->RiskAssess HoodCheck Fume Hood Verification (Velocity > 80 fpm) RiskAssess->HoodCheck PPE_Select PPE Donning: Double Nitrile + Goggles + Lab Coat HoodCheck->PPE_Select TransferMethod Select Transfer Method PPE_Select->TransferMethod Syringe Syringe Transfer (< 20 mL) TransferMethod->Syringe Small Vol Cannula Cannula/Positive Pressure (> 20 mL) TransferMethod->Cannula Large Vol Execution Execute Transfer (Keep sash at lowest height) Syringe->Execution Cannula->Execution Decon Decontamination: Wipe surfaces with dilute HCl/Vinegar Execution->Decon Waste Disposal: Segregated Organic Base Stream Decon->Waste

Figure 1: Decision logic for the safe transfer of corrosive amines, prioritizing engineering controls and appropriate transfer mechanics.

Step-by-Step Methodology
  • Preparation:

    • Verify fume hood function.

    • Don PPE: Double nitrile gloves (outer layer changed immediately upon splash) + Goggles.

    • Prepare a "Quench Station" inside the hood: A beaker containing 5% aqueous Citric Acid or dilute Acetic Acid.

  • Transfer (Syringe Method < 20mL):

    • Flush syringe with inert gas (Nitrogen/Argon) if the amine is air-sensitive (common for cycloaliphatic amines).

    • Insert needle through septum (if available) or open bottle only inside the hood.

    • Withdraw liquid slowly to prevent aerosolization.

  • Post-Transfer Decontamination:

    • Immediately wipe the bottleneck and syringe exterior with a wipe soaked in the Quench Station solution.

    • Why? This neutralizes invisible amine residues that could burn the next user.

Emergency Response & Disposal

Trustworthiness in safety comes from redundancy. Every user must know the failure modes.

Spill Response Logic
  • Minor Spill (< 10 mL in Hood):

    • Alert nearby personnel.

    • Cover with dry sand or vermiculite .

    • Neutralize with dilute acetic acid or citric acid on top of the absorbent (Caution: Exothermic).

    • Scoop into a hazardous waste container.

  • Major Spill (> 10 mL or Outside Hood):

    • EVACUATE the immediate area.

    • Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to respiratory irritation risks.

    • Contact EHS/HazMat team.

Disposal Protocol

Never dispose of amines down the drain. They are toxic to aquatic life and can damage plumbing.

  • Segregation: Collect in a container labeled "Corrosive - Organic Base" .

  • Incompatibility: NEVER mix with:

    • Oxidizers (Fire/Explosion risk).

    • Acids (Violent exothermic reaction).

    • Halogenated solvents (e.g., Dichloromethane) – can react to form crystalline salts or undergo alkylation reactions that may be energetic.

References

  • MilliporeSigma. (2025).[2] Safety Data Sheet: Cycloheptylamine (Analogous Structure). Retrieved from

  • Ansell Healthcare. (2024). Chemical Permeation & Degradation Resistance Guide: Permeation of Amines through Nitrile. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (2024). Compound Summary: 1-(Aminomethyl)cyclohexanamine (Homologous Series Data). Retrieved from

Sources

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